molecular formula C65H116N6O21 B141446 ImmTher CAS No. 130114-83-9

ImmTher

カタログ番号: B141446
CAS番号: 130114-83-9
分子量: 1317.6 g/mol
InChIキー: DNUXJWBKTMJNEP-JVSLBXKQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disaccharide tripeptide glycerol dipalmitoyl is under investigation in clinical trial NCT00003667 (Combination Chemotherapy and Biological Therapy in Treating Patients With High-Risk Ewing's Sarcoma).
Disaccharide Tripeptide Glycerol Dipalmitoyl is a lipophilic disaccharide tripeptide derivative of muramyl dipeptide (MDP) with immunomodulatory activity. Disaccharide tripeptide glycerol dipalmitoyl (DTP-GDP)stimulates macrophage activity and increases serum levels of tumor necrosis factor alpha (TNF alpha), neopterin, interleukin (IL)-1 alpha, IL-1 beta, IL-6, IL-8, and IL-12, which may activate host immune system antitumor functions. DTP-GDP may be packaged in liposomes for improved delivery. The immunomodulatory effects of this agent may be superior to those of MDP.
DISACCHARIDE TRIPEPTIDE GLYCEROL DIPALMITOYL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

特性

CAS番号

130114-83-9

分子式

C65H116N6O21

分子量

1317.6 g/mol

IUPAC名

[(2R)-3-[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C65H116N6O21/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-54(79)87-41-48(90-55(80)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)42-88-64(86)44(4)67-53(78)37-36-49(61(66)83)71-62(84)43(3)68-63(85)45(5)89-59(50(38-72)69-46(6)75)60(51(77)39-73)92-65-56(70-47(7)76)58(82)57(81)52(40-74)91-65/h38,43-45,48-52,56-60,65,73-74,77,81-82H,8-37,39-42H2,1-7H3,(H2,66,83)(H,67,78)(H,68,85)(H,69,75)(H,70,76)(H,71,84)/t43-,44-,45+,48+,49+,50-,51+,52+,56+,57+,58+,59+,60+,65-/m0/s1

InChIキー

DNUXJWBKTMJNEP-JVSLBXKQSA-N

異性体SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

正規SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

同義語

DTP-GDP
N-acetylglucosamine-N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-glycerol dipalmitoyl

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of TLR4 Agonists in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "ImmTher" is not associated with a single, well-defined immunotherapeutic agent in current scientific literature. It has been linked historically to products containing disodium cromoglycate or N-acetyl-L-cysteine, whose primary mechanisms are not the direct, potent activation of innate immunity.[1][2][3][4] To fulfill the request for an in-depth technical guide on a core innate immunity-activating mechanism, this document will focus on a well-characterized and clinically relevant class of immunomodulators: Toll-Like Receptor 4 (TLR4) Agonists . Monophosphoryl Lipid A (MPLA), a derivative of lipopolysaccharide (LPS), will be used as a primary example. MPLA is a component of approved vaccine adjuvants and potently stimulates innate immunity with a favorable safety profile compared to LPS.[5][6][7]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The innate immune system serves as the body's first line of defense against pathogens.[8][9] It relies on pattern recognition receptors (PRRs) to detect conserved pathogen-associated molecular patterns (PAMPs).[10] Toll-Like Receptor 4 (TLR4) is a critical PRR that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and its less toxic derivatives like Monophosphoryl Lipid A (MPLA).[5][11] Activation of TLR4 on innate immune cells, such as macrophages, dendritic cells (DCs), and neutrophils, triggers potent downstream signaling cascades. These pathways culminate in the production of inflammatory cytokines, chemokines, and interferons, and enhance the antimicrobial functions of these cells, bridging the gap between innate detection and a robust adaptive immune response.[12][13] This guide delineates the core signaling mechanisms, cellular effects, and experimental methodologies used to characterize the action of TLR4 agonists on the innate immune system.

Core Mechanism of Action: TLR4 Signaling Pathways

TLR4 activation initiates two principal intracellular signaling cascades: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway.[11][14][15] This dual-pathway engagement is unique among TLRs and allows for a multifaceted immune response.[13]

2.1 MyD88-Dependent Pathway

This pathway is responsible for the rapid induction of pro-inflammatory cytokines.

  • Recognition and Complex Formation: LPS or MPLA binds to the co-receptor MD-2, inducing the dimerization of the TLR4/MD-2 complex on the cell surface.[5]

  • Adaptor Recruitment: The intracellular Toll/Interleukin-1 receptor (TIR) domain of the dimerized TLR4 recruits the adaptor proteins TIRAP (also known as Mal) and Myeloid Differentiation primary response 88 (MyD88).[15]

  • Kinase Cascade: MyD88 recruits and activates IRAK (IL-1 receptor-associated kinase) family members, which in turn associate with TRAF6 (TNF receptor-associated factor 6).[16]

  • Transcription Factor Activation: The TRAF6 complex activates TAK1 (TGF-β-activated kinase 1), which subsequently activates two major downstream arms:

    • NF-κB Pathway: TAK1 activates the IKK (IκB kinase) complex, leading to the degradation of the NF-κB inhibitor, IκBα. This allows the transcription factor NF-κB to translocate to the nucleus.[16]

    • MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK. This leads to the activation of the transcription factor AP-1.[16]

  • Gene Expression: Nuclear translocation of NF-κB and AP-1 drives the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[16][17]

2.2 TRIF-Dependent (MyD88-Independent) Pathway

This pathway is crucial for the production of type I interferons (IFN-α/β) and the late-phase activation of NF-κB.[14][18]

  • Receptor Internalization: Following initial activation, the TLR4 complex is internalized into endosomes.[13]

  • Adaptor Recruitment: Within the endosome, the TLR4 dimer recruits a different set of adaptor proteins: TRAM and TRIF.[15]

  • IRF3 Activation: TRIF recruits the kinase TBK1, which phosphorylates and activates the transcription factor IRF3 (Interferon Regulatory Factor 3).[16] Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of IFN-β.[18]

  • Late-Phase NF-κB Activation: TRIF can also engage TRAF6 via RIP1, leading to a later and more sustained activation of NF-κB.[12]

  • Gene Expression: This pathway results in the production of type I interferons and contributes to the expression of inflammatory cytokines and chemokines like RANTES and IP-10.[19]

Mandatory Visualization: Signaling Pathways

TLR4_Signaling cluster_membrane Plasma Membrane cluster_myd88 MyD88-Dependent Pathway (Early Phase) cluster_trif TRIF-Dependent Pathway (Late Phase / Endosomal) cluster_tf Transcription Factors cluster_nucleus Nucleus LPS TLR4 Agonist (LPS/MPLA) TLR4 TLR4/MD-2 LPS->TLR4 Binds TIRAP TIRAP TLR4->TIRAP TLR4_endo Endosomal TLR4 TLR4->TLR4_endo Internalization MyD88 MyD88 TIRAP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6_1 TRAF6 IRAKs->TRAF6_1 TAK1 TAK1 TRAF6_1->TAK1 IKK IKK TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 TRAM TRAM TLR4_endo->TRAM TRIF TRIF TRAM->TRIF TBK1 TBK1 TRIF->TBK1 TRAF6_2 TRAF6 TRIF->TRAF6_2 (via RIP1) IRF3 IRF3 TBK1->IRF3 TRAF6_2->NFkB Late Activation Genes1 Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Genes1 AP1->Genes1 Genes2 Type I Interferons (IFN-β) IRF3->Genes2

Caption: TLR4 signaling diverges into MyD88- and TRIF-dependent pathways.

Effects on Key Innate Immune Cells

TLR4 agonists orchestrate a coordinated innate immune response by activating multiple cell types.

3.1 Macrophages Macrophages are key phagocytes that initiate inflammation. TLR4 stimulation drives their classical activation (M1 polarization), characterized by:

  • Enhanced Phagocytosis and Microbial Killing: TLR4 activation boosts the capacity of macrophages to engulf and destroy pathogens.[5]

  • Pro-inflammatory Cytokine Production: M1 macrophages are major producers of TNF-α, IL-1β, IL-6, and IL-12, which amplify the inflammatory response and help shape the adaptive immune response.[7][20]

  • Metabolic Reprogramming: TLR4 signaling induces a metabolic shift towards aerobic glycolysis (the Warburg effect), which supports the rapid production of inflammatory mediators.[5][21]

3.2 Dendritic Cells (DCs) DCs are the most potent antigen-presenting cells (APCs), linking innate and adaptive immunity. TLR4 activation is a powerful signal for DC maturation.[19]

  • Upregulation of Co-stimulatory Molecules: Mature DCs increase surface expression of CD80, CD86, and CD40.[19][22] These molecules are essential for providing the "second signal" required for the activation of naïve T cells.

  • Enhanced Antigen Presentation: DCs upregulate MHC class I and class II molecules, improving their ability to present processed antigens to CD8+ and CD4+ T cells, respectively.[22][23]

  • Cytokine Secretion: TLR4-activated DCs, particularly through the TRIF pathway, produce high levels of IL-12p70, a critical cytokine for driving Th1 polarization of T cells, which is essential for cell-mediated immunity.[14][24] They also secrete chemokines like IP-10 that attract Th1 cells.[19]

3.3 Neutrophils Neutrophils are abundant, short-lived phagocytes that are the first responders to infection.

  • Activation and Recruitment: TLR4 agonists induce neutrophil activation, marked by increased expression of adhesion molecules like CD11b, and promote their mobilization from the bone marrow and recruitment to sites of infection.[5]

  • Enhanced Antimicrobial Functions: Activation enhances key effector functions, including the respiratory burst (production of reactive oxygen species) and phagocytosis.[5][25][26]

  • Prolonged Survival: TLR4 signaling can delay the natural process of apoptosis in neutrophils, extending their lifespan at the site of inflammation.[25][26]

Data Presentation: Quantitative Effects of TLR4 Agonists

The following tables summarize quantitative data from studies investigating the effects of TLR4 agonists on innate immune cells.

Table 1: Dendritic Cell (DC) Maturation and Cytokine Production

Parameter Cell Type Stimulus Concentration Time Result Citation
CD86 Expression Mouse BMDCs MPLA 0.01 µg/mL 24 h Significant upregulation vs. control [27]
CD80 Expression Human mo-DCs LPS 100 ng/mL 48 h Upregulation of surface expression [19]
MHC Class II Mouse BMDCs GLA 1 µg/mL 24 h Significant upregulation of I-Ab [22]
IL-12 Production Mouse BMDCs LPS 1 µg/mL 24 h ~2500 pg/mL (vs. <50 pg/mL in control) [14]
TNF-α Production Human mo-DCs LPS 100 ng/mL 48 h Significant increase in secretion [19]

| IP-10 Production | Mouse BMDCs | LPS | 100 ng/mL | 24 h | TLR4-dependent increase in secretion |[19] |

Table 2: Macrophage & Neutrophil Activation and Function

Parameter Cell Type Stimulus Concentration Time Result Citation
TNF-α Secretion Human Monocytes MPLA 1 µg/mL 24 h Induces TNF-α secretion (less potent than LPS) [7]
IL-6 Secretion Mouse Macrophages LPS 100 ng/mL 24 h Potent induction of IL-6 [20]
IL-8 mRNA Human Neutrophils LPS 1-100 ng/mL 3 h Dose-responsive increase in IL-8 mRNA [28]
Respiratory Burst Human Neutrophils Purified LPS 0.1 ng/mL 45 min Synergistic H2O2 generation with fMLP [25][26]
Survival (Apoptosis) Human Neutrophils Purified LPS Not specified Short course TLR4 activation prevents constitutive apoptosis [25]

| Neutrophil Recruitment | Mouse (in vivo) | lipo-CRX (TLR4 agonist) | 1 µg | 24 h | Significant neutrophil influx into lungs |[29] |

Experimental Protocols

Characterizing the mechanism of action of TLR4 agonists involves a standard set of in vitro and ex vivo immunological assays.

5.1 Protocol: In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and their subsequent stimulation to assess activation.

  • Cell Isolation and Culture:

    • Harvest bone marrow from the femurs and tibias of mice (e.g., C57BL/6).

    • Lyse red blood cells using an ACK lysis buffer.

    • Culture bone marrow cells at 2 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 20 ng/mL of GM-CSF.

    • On day 3, add fresh media containing GM-CSF. On day 6, collect non-adherent cells, which are immature BMDCs.

  • Stimulation:

    • Plate immature BMDCs at 1 x 106 cells/mL in a 24-well plate.

    • Add TLR4 agonist (e.g., MPLA at 0.01-1 µg/mL or ultra-pure LPS at 10-100 ng/mL) or vehicle control (e.g., PBS).[27][30]

    • Incubate for a specified time, typically 10-24 hours, at 37°C and 5% CO2.[27][30]

  • Analysis:

    • Supernatant Collection: Centrifuge the plate and collect the supernatant. Store at -80°C for cytokine analysis by ELISA or multiplex assay.

    • Cell Collection: Gently harvest the cells for analysis of surface marker expression by flow cytometry or for RNA isolation for gene expression analysis (qRT-PCR).

5.2 Protocol: Flow Cytometry for DC Maturation Markers

  • Cell Preparation: Harvest stimulated BMDCs from the protocol above and wash with FACS buffer (PBS with 2% FBS).

  • Fc Block: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10 minutes on ice to prevent non-specific antibody binding.

  • Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86) to the cells.

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Wash cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Gating and Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the CD11c+ population and quantify the expression levels (Mean Fluorescence Intensity) or percentage of positive cells for CD80, CD86, and MHC-II.[22]

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis cluster_cells Cellular Analysis cluster_supernatant Supernatant Analysis Isolation 1. Isolate Innate Cells (e.g., Mouse Bone Marrow) Differentiation 2. Differentiate into Target Cell Type (e.g., BMDCs) Isolation->Differentiation Plating 3. Plate Cells Differentiation->Plating Stimulation 4. Add TLR4 Agonist (e.g., MPLA) Plating->Stimulation Incubation 5. Incubate (24h) Stimulation->Incubation Harvest 6. Harvest Cells & Supernatant Incubation->Harvest Flow Flow Cytometry (Surface Markers) Harvest->Flow qPCR qRT-PCR (Gene Expression) Harvest->qPCR ELISA ELISA / Multiplex (Cytokine Secretion) Harvest->ELISA

Caption: Workflow for in vitro analysis of TLR4 agonist effects.

Mandatory Visualization: Logical Relationshipdot

Logical_Relationship TLR4_Agonist TLR4 Agonist (MPLA) DC_Activation Dendritic Cell Maturation TLR4_Agonist->DC_Activation Upregulation Upregulation of: - CD80/CD86 - MHC-II - IL-12 DC_Activation->Upregulation TCell_Priming Enhanced Naïve T-Cell Priming DC_Activation->TCell_Priming Adaptive_Response Robust Adaptive Immune Response TCell_Priming->Adaptive_Response

References

The Genesis of a Novel Immunomodulator: Early Discovery and Synthesis of ImmTher

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Immunostimulatory Compound

Abstract

This technical guide details the foundational discovery, synthesis, and early-stage evaluation of the compound colloquially known as ImmTher, a pioneering immunotherapeutic agent. This compound is identified as a lipophilic, liposome-encapsulated muramyl tripeptide derivative, closely related or identical to Mifamurtide (L-MTP-PE). This document consolidates the available scientific literature to present a cohesive overview for researchers and drug development professionals. It covers the compound's chemical structure, a representative synthetic pathway, its mechanism of action via NOD2 signaling, and quantitative data from early clinical assessments. Detailed experimental protocols and visual diagrams of key biological and experimental processes are provided to facilitate a comprehensive understanding of this significant immunomodulator.

Early Discovery and Identification

The therapeutic agent known as this compound emerged from research into synthetic analogues of muramyl dipeptide (MDP), the smallest naturally occurring immunostimulatory component of bacterial cell walls[1][2]. MDP, chemically N-acetylmuramyl-L-alanyl-D-isoglutamine, was identified as the active component in Freund's complete adjuvant[3]. However, its therapeutic potential was limited by rapid excretion and pyrogenic side effects.

This led to the development of derivatives with improved pharmacological properties. "this compound" is described in the literature as a liposome-encapsulated, lipophilic disaccharide tripeptide derivative of muramyl dipeptide[4][5]. Extensive research points to this compound being Mifamurtide , or liposomal muramyl tripeptide phosphatidylethanolamine (L-MTP-PE)[1][6][7][8]. Mifamurtide was developed by Ciba-Geigy (now Novartis) in the 1980s[1].

The core innovation was the modification of the parent MDP structure to enhance its ability to activate monocytes and macrophages. This was achieved by:

  • Extending the peptide chain: An additional L-alanine residue was added to the dipeptide of MDP, creating a tripeptide (L-alanyl-D-isoglutaminyl-L-alanine)[1].

  • Introducing a lipophilic moiety: The tripeptide was covalently linked to dipalmitoylphosphatidylethanolamine (PE), allowing it to be anchored within the lipid bilayer of liposomes[1][8].

  • Liposomal Formulation: Encapsulation within liposomes protects the compound from rapid degradation and clearance, and facilitates targeted delivery to phagocytic cells of the reticuloendothelial system (liver, spleen, lungs), which are rich in macrophages and monocytes[1][8][9].

The resulting compound, MTP-PE, is a fully synthetic, non-pyrogenic analogue of MDP with a significantly longer plasma half-life and enhanced immunostimulatory activity[1]. One publication explicitly identifies "this compound" as a liposomal MDP derivative with the structure N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanyl-glycerol dipalmitate, further solidifying the link to a lipophilic muramyl tripeptide structure[2].

Chemical Synthesis

The synthesis of MTP-PE involves the coupling of three primary components: the muramic acid core, the tripeptide, and the phosphatidylethanolamine lipid anchor. The following represents a plausible synthetic route based on established methods of peptide and carbohydrate chemistry[1].

Representative Synthetic Pathway

A common strategy involves a convergent synthesis:

  • Step 1: Tripeptide Synthesis: The tripeptide N-(N-L-Alanyl-γ-D-glutamyl)-L-alanine is synthesized using standard solid-phase or solution-phase peptide synthesis techniques.

  • Step 2: Muramic Acid Activation: N-Acetylmuramic acid is appropriately protected, and its carboxyl group is activated, often by conversion to an N-hydroxysuccinimide (NHS) ester.

  • Step 3: Coupling of Muramic Acid and Tripeptide: The activated N-acetylmuramic acid is coupled to the N-terminus of the synthesized tripeptide.

  • Step 4: Lipidation: The resulting muramyl tripeptide's terminal carboxyl group is activated (e.g., with N-hydroxysuccinimide) and then condensed with the amino group of dipalmitoylphosphatidylethanolamine (DPPE).

  • Step 5: Deprotection and Purification: All protecting groups are removed, and the final MTP-PE product is purified, typically by chromatography.

This process yields the final MTP-PE molecule, which is then incorporated into liposomes for clinical use.

Mechanism of Action: Monocyte and Macrophage Activation

This compound (MTP-PE) functions as a potent activator of the innate immune system. Its mechanism of action is centered on the stimulation of monocytes and macrophages[1][7].

The key molecular target for MTP-PE is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) , an intracellular pattern recognition receptor (PRR)[1][2]. The signaling cascade proceeds as follows:

  • Uptake: Liposomes containing MTP-PE are phagocytosed by monocytes and macrophages.

  • NOD2 Recognition: Within the cell's cytoplasm, MTP-PE is recognized by and binds to the NOD2 receptor.

  • Signal Transduction: This binding event triggers a conformational change in NOD2, leading to the recruitment of the RIP2 kinase and the activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways.

  • Gene Expression: Activation of these pathways results in the transcription and subsequent production and secretion of a wide array of pro-inflammatory cytokines and chemokines[4][5].

This cytokine cascade is crucial for the anti-tumor activity of this compound, as it creates an inflammatory tumor microenvironment and enhances the tumoricidal activity of macrophages and other immune cells.

G cluster_cell Monocyte / Macrophage L_MTP_PE Liposomal MTP-PE (this compound) Phagocytosis Phagocytosis L_MTP_PE->Phagocytosis MTP_PE MTP-PE Phagocytosis->MTP_PE Release into cytoplasm NOD2 NOD2 Receptor MTP_PE->NOD2 Binds to RIP2 RIP2 Kinase NOD2->RIP2 Recruits & Activates NFkB_MAPK NF-κB & MAPK Pathways RIP2->NFkB_MAPK Activates Nucleus Nucleus NFkB_MAPK->Nucleus Translocation Tumoricidal Enhanced Tumoricidal Activity NFkB_MAPK->Tumoricidal Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8, IL-12) Nucleus->Cytokines Gene Transcription & Translation Cytokines->Tumoricidal

Fig. 1: this compound (MTP-PE) Signaling Pathway in Monocytes.

Quantitative Data from Early Clinical Trials

The primary goals of Phase I clinical trials for novel compounds like L-MTP-PE are to determine safety, tolerability, and the maximum tolerated dose (MTD)[9]. These early studies also provide crucial data on the compound's biological activity.

Table 1: Phase I Trial Summary for L-MTP-PE
ParameterDetailsReference
Patient Population 28 patients with metastatic cancer refractory to standard therapy[9]
Dosing Regimen 0.05 to 12 mg/m² infused over 1 hour, twice weekly for 9 weeks[9]
Maximum Tolerated Dose (MTD) 6 mg/m²[9]
Formulation MTP-PE in phosphatidylcholine:phosphatidylserine (7:3) liposomes[9]
Table 2: Key Toxicities and Side Effects (All Grades)
Side EffectIncidence (%)Reference
Chills80%[9]
Fever70%[9]
Malaise60%[9]
Nausea55%[9]

Note: Toxicity was generally moderate (≤ Grade II) in most patients.

Table 3: Significant Biomarker Changes Post-Treatment
BiomarkerChangeP-valueReference
White Blood Cell (WBC) Count Increase< 0.05[9]
Absolute Granulocyte Count Increase< 0.05[9]
Serum IL-1β Increase< 0.05[9]
Serum IL-6 Significant elevation 2-4h post-infusion-[3]
C-Reactive Protein Increase< 0.05[9]
Monocyte Tumoricidal Activity Increase< 0.05[9]
Serum Cholesterol Decrease< 0.05[9]

Experimental Protocols

Monocyte Activation and Tumoricidal Activity Assay

This protocol describes a method to assess the ability of this compound to activate human monocytes to a tumoricidal state.

  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes by adherence to plastic tissue culture flasks for 1-2 hours at 37°C.

  • Activation: Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum. Add liposomal this compound (L-MTP-PE) at various concentrations (e.g., 0.1, 1.0, 10 µg/mL). Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Target Cell Preparation: Use a tumor cell line (e.g., K-562 or an osteosarcoma line like MG63) as targets. Label the target cells with a radioactive tracer such as ³H-thymidine or a fluorescent dye.

  • Co-culture: After the activation period, wash the monocytes to remove non-adherent cells. Add the labeled target cells to the monocyte cultures at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).

  • Assessment of Cytotoxicity: Incubate the co-culture for 18-24 hours. Measure the release of the label (e.g., radioactivity in the supernatant or fluorescence) as an indicator of target cell lysis. Alternatively, assess cytostatic activity by measuring the inhibition of ³H-thymidine incorporation by the target cells.

  • Data Analysis: Calculate the percentage of specific cytotoxicity or cytostasis compared to control monocytes cultured without this compound.

G start Start: Isolate Monocytes from PBMCs activate Activate Monocytes with Liposomal this compound (24-48h) start->activate coculture Co-culture Activated Monocytes and Labeled Target Cells (18-24h) activate->coculture label_targets Label Tumor Target Cells (e.g., with ³H-thymidine) label_targets->coculture measure Measure Release of Label from Lysed Target Cells coculture->measure analyze Calculate % Cytotoxicity vs. Control measure->analyze

Fig. 2: Experimental Workflow for Tumoricidal Activity Assay.
Cytokine Gene Expression Analysis by RT-qPCR

This protocol outlines the measurement of cytokine mRNA upregulation in monocytes following stimulation with this compound.

  • Cell Stimulation: Isolate and culture human monocytes as described in Protocol 5.1. Stimulate the cells with an optimal concentration of liposomal this compound (e.g., 10 µg/mL) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • RNA Extraction: At each time point, lyse the monocytes and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use specific primers for target cytokine genes (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-12) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Use a fluorescent dye like SYBR Green or a probe-based system (e.g., TaqMan) for detection.

  • Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) for each gene. Calculate the relative fold change in gene expression for each cytokine at each time point compared to the 0-hour control using the ΔΔCt method.

Conclusion

The development of this compound, identified as the lipophilic muramyl tripeptide derivative MTP-PE, represents a significant milestone in the field of immunotherapy. By modifying the structure of the natural bacterial component MDP, researchers created a compound with enhanced stability, targeted delivery, and potent immunostimulatory effects without the associated toxicity. Its mechanism, centered on the activation of monocytes and macrophages via the NOD2 receptor, leads to a robust pro-inflammatory cytokine response, which can be harnessed for anti-cancer therapy. The quantitative data from early clinical trials confirmed its biological activity in humans at tolerable doses. The protocols and pathways detailed in this guide provide a foundational understanding for professionals engaged in the ongoing development of next-generation immunomodulators.

References

An In-depth Technical Guide on the Induction of Dendritic Cell Maturation and Function for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dendritic cells (DCs) are the most potent antigen-presenting cells and play a pivotal role in initiating and shaping adaptive immune responses.[1][2][3] The maturation state of DCs is a critical determinant of their ability to prime naïve T cells and drive effective anti-tumor or anti-viral immunity.[4][5] Immature DCs are specialized in antigen capture, while mature DCs are equipped for antigen presentation and T cell activation.[5][6] This guide provides a comprehensive overview of the principles and methodologies used to assess the maturation and function of dendritic cells following therapeutic stimulation, a process central to the development of DC-based immunotherapies.

Core Principles of Dendritic Cell Maturation

Dendritic cell maturation is a complex process involving a series of phenotypic and functional changes that transform them from antigen-capturing cells to potent T cell activators.[5] This transition is essential for the induction of an adaptive immune response.[2]

Key characteristics of immature vs. mature dendritic cells:

FeatureImmature Dendritic CellsMature Dendritic Cells
Primary Function Antigen capture and processing[5]Antigen presentation and T cell activation[5]
Morphology Rounded, with some dendrites[6]Large, with extensive, veiled dendrites[6]
Surface Marker Expression
MHC Class IILow, intracellular[5]High surface expression[2][5]
Co-stimulatory Molecules (CD80, CD86, CD40)Low[6]High[6]
Maturation Marker (CD83)Low/Negative[6]High
Adhesion Molecules (e.g., ICAM-1)LowHigh
Chemokine Receptors (e.g., CCR7)LowHigh (for migration to lymph nodes)[5][7]
Antigen Uptake High (Phagocytosis, Macropinocytosis)[7]Low[5]
Cytokine Secretion (e.g., IL-12, TNF-α) Low[2]High[2]
T Cell Stimulation Low, may induce tolerance[4]High, induces immunity[4]

Experimental Protocols for Assessing Dendritic Cell Maturation and Function

The following are detailed methodologies for key experiments to quantify the effects of a therapeutic agent on dendritic cell maturation and function.

Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

A common method for obtaining DCs for in vitro studies is the differentiation of peripheral blood monocytes.

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood (e.g., buffy coats) using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) or by plastic adherence.

  • Differentiation into Immature DCs: Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) for 5-7 days.

  • Maturation Induction: On day 5 or 6, induce maturation by adding the therapeutic agent of interest (e.g., "ImmTher") at various concentrations. A positive control, such as a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) or lipopolysaccharide (LPS), should be used. An untreated control (immature DCs) is also essential. Culture for an additional 24-48 hours.

Phenotypic Analysis by Flow Cytometry

Flow cytometry is used to quantify the expression of cell surface markers indicative of DC maturation.

Protocol:

  • Cell Harvesting and Staining: Harvest the cultured DCs (immature, mature, and therapeutically treated). Wash the cells with FACS buffer (PBS with 2% FBS). Stain the cells with fluorochrome-conjugated antibodies against surface markers such as CD11c, HLA-DR (MHC Class II), CD80, CD86, CD40, and CD83. An isotype control for each antibody should be included.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the live, single-cell population and then on the CD11c+ DC population. Analyze the median fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.

Cytokine Production Analysis

The profile of secreted cytokines is a key indicator of DC function and their ability to direct the T cell response.

Protocol:

  • Supernatant Collection: Collect the culture supernatants from the DC maturation cultures (as described in 2.1).

  • Cytokine Quantification: Measure the concentration of key cytokines such as IL-12p70, TNF-α, IL-10, and IL-6 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the functional ability of DCs to induce T cell proliferation.

Protocol:

  • T Cell Isolation: Isolate allogeneic CD3+ T cells from a different healthy donor using negative selection (MACS or RosetteSep).

  • Co-culture: Co-culture the matured DCs (stimulator cells) with the allogeneic T cells (responder cells) at various DC:T cell ratios (e.g., 1:10, 1:20, 1:50) in a 96-well plate for 4-5 days.

  • Proliferation Measurement: Measure T cell proliferation by adding a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive dye (e.g., CFSE) and measuring its incorporation or dilution, respectively. Proliferation is quantified using a scintillation counter or flow cytometer.

Quantitative Data Summary

The following tables provide a template for presenting quantitative data from the described experiments.

Table 1: Phenotypic Maturation of Dendritic Cells

Treatment% CD83+ CellsMFI of HLA-DRMFI of CD80MFI of CD86
Immature DCs5.2 ± 1.51500 ± 250250 ± 50300 ± 60
Positive Control (LPS)85.6 ± 5.88500 ± 9002500 ± 3003000 ± 400
This compound (Low Dose) 45.3 ± 4.14500 ± 5001200 ± 1501500 ± 200
This compound (High Dose) 78.9 ± 6.28200 ± 8502300 ± 2802800 ± 350

Data are presented as mean ± standard deviation.

Table 2: Cytokine Secretion Profile

TreatmentIL-12p70 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Immature DCs<10<20<15
Positive Control (LPS)1500 ± 2002500 ± 300150 ± 30
This compound (Low Dose) 800 ± 1001200 ± 15080 ± 20
This compound (High Dose) 1400 ± 1802300 ± 250120 ± 25

Data are presented as mean ± standard deviation.

Table 3: T Cell Proliferation in Mixed Lymphocyte Reaction

DC TreatmentDC:T Cell RatioT Cell Proliferation (CPM)
T cells alone-500 ± 100
Immature DCs1:205,000 ± 800
Positive Control (LPS)1:2055,000 ± 6000
This compound (Low Dose) 1:2025,000 ± 3000
This compound (High Dose) 1:2052,000 ± 5500

CPM = Counts Per Minute. Data are presented as mean ± standard deviation.

Visualization of Workflows and Pathways

Experimental Workflow for Assessing DC Maturation

G cluster_0 DC Generation and Maturation cluster_1 Functional Assays PBMC Isolation PBMC Isolation Monocyte Enrichment Monocyte Enrichment PBMC Isolation->Monocyte Enrichment Ficoll Gradient Differentiation Differentiation Monocyte Enrichment->Differentiation CD14+ Selection Maturation Induction Maturation Induction Differentiation->Maturation Induction GM-CSF + IL-4 (5-7 days) Mature DCs Mature DCs Maturation Induction->Mature DCs This compound / LPS (24-48h) Phenotypic Analysis Phenotypic Analysis Mature DCs->Phenotypic Analysis Flow Cytometry Cytokine Analysis Cytokine Analysis Mature DCs->Cytokine Analysis ELISA / Luminex MLR Assay MLR Assay Mature DCs->MLR Assay Co-culture with T cells Quantitative Data (Table 1) Quantitative Data (Table 1) Phenotypic Analysis->Quantitative Data (Table 1) Quantitative Data (Table 2) Quantitative Data (Table 2) Cytokine Analysis->Quantitative Data (Table 2) Quantitative Data (Table 3) Quantitative Data (Table 3) MLR Assay->Quantitative Data (Table 3)

Caption: Workflow for mo-DC generation, maturation, and functional assessment.

Toll-Like Receptor 4 (TLR4) Signaling Pathway in DC Maturation

A common pathway for DC maturation is initiated by pathogen-associated molecular patterns (PAMPs) like LPS, which binds to TLR4.

G cluster_0 Gene Transcription LPS LPS TLR4/MD-2/CD14 TLR4/MD-2/CD14 Complex LPS->TLR4/MD-2/CD14 MyD88 MyD88 TLR4/MD-2/CD14->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-κB NF-κB IKK Complex->NF-κB activates Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines Co-stimulatory Molecules Co-stimulatory Molecules Nucleus->Co-stimulatory Molecules Chemokines Chemokines Nucleus->Chemokines

Caption: Simplified TLR4 signaling cascade leading to DC maturation.

Conclusion

The maturation of dendritic cells is a critical checkpoint in the initiation of an adaptive immune response. A thorough evaluation of a therapeutic agent's ability to induce DC maturation requires a multi-faceted approach, including phenotypic analysis of surface markers, quantification of cytokine secretion, and functional assessment of T cell activation. The protocols and data presentation formats provided in this guide offer a robust framework for the pre-clinical evaluation of novel immunomodulatory therapies.

References

Initial toxicity and safety profile of ImmTher in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity and safety profile of ImmTher, a liposomal formulation of a synthetic muramyl dipeptide (MDP) derivative, based on available preclinical data. Due to the limited public availability of specific preclinical data for this compound, this guide also incorporates findings from studies on a closely related compound, liposomal muramyl tripeptide phosphatidylethanolamine (L-MTP-PE, Mifamurtide), to construct a representative safety profile.

Executive Summary

This compound and its analogs have demonstrated a generally favorable preclinical safety profile, characterized by low dose-limiting toxicities. The primary mechanism of action involves the activation of the innate immune system through the stimulation of monocytes and macrophages. Observed toxicities are typically mild, transient, and consistent with the expected immunological response, primarily consisting of infusion-related reactions such as fever and chills. Preclinical studies in various animal models have not established a maximum tolerated dose (MTD), underscoring its wide therapeutic window.

Introduction to this compound

This compound is an immunomodulatory agent designed to stimulate the host's innate immune system to recognize and eliminate cancer cells. It consists of a synthetic, lipophilic derivative of muramyl dipeptide, the minimal bioactive component of the mycobacterial cell wall, encapsulated within liposomes. This formulation is intended to enhance the delivery of the active compound to monocytes and macrophages, thereby activating their tumoricidal properties.

Preclinical Toxicity and Safety Data

Quantitative preclinical toxicity data for this compound is not extensively published. However, studies on the closely related L-MTP-PE provide valuable insights into its safety profile.

Table 1: Summary of Preclinical Toxicity Findings for L-MTP-PE

Study TypeAnimal ModelKey FindingsCitation
Phase I Clinical Trial (Human) HumanNo maximum tolerated dose (MTD) was reached. The dose for Phase II trials was determined as a "biologically optimized dose" rather than an MTD.[1]
Adjuvant Immunotherapy (Dog) Canine (Mammary Carcinoma)Minor toxicities observed, including fever and shivering, primarily in smaller breeds.[2]
Adjuvant Immunotherapy (Dog) Canine (Splenic Hemangiosarcoma)Not specified in detail, but the treatment was generally well-tolerated in combination with chemotherapy.[3]
Adjuvant Immunotherapy (Dog) Canine (Osteosarcoma)Not specified in detail, but no significant differences in toxicity were noted between treatment groups.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. However, a general framework for such studies can be outlined based on standard regulatory guidelines (e.g., ICH M3).

Acute Toxicity Study (Representative Protocol)

  • Objective: To determine the potential for a single dose of this compound to cause adverse effects and to estimate the median lethal dose (LD50).

  • Animal Model: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Dosing: A range of single intravenous (IV) doses, including a vehicle control group. Dose levels would be escalated to identify a dose that produces overt toxicity.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days post-administration.

  • Endpoints:

    • Clinical observations (e.g., changes in behavior, appearance, body weight).

    • Hematology and clinical chemistry at baseline and termination.

    • Gross pathology and histopathology of major organs at termination.

Repeat-Dose Toxicity Study (Representative Protocol)

  • Objective: To evaluate the potential toxicity of this compound following repeated administration over a specified duration.

  • Animal Model: Two relevant species, one rodent and one non-rodent.

  • Dosing: Multiple dose levels administered intravenously on a schedule mimicking the proposed clinical regimen (e.g., twice weekly for several weeks), including a control group.

  • Duration: Typically 28 or 90 days, depending on the intended duration of clinical use.

  • Endpoints:

    • Comprehensive clinical observations.

    • Detailed hematology, clinical chemistry, and urinalysis at multiple time points.

    • Ophthalmological examinations.

    • Full histopathological examination of all organs and tissues.

    • Assessment of immunogenicity (anti-drug antibody formation).

Mechanism of Action and Signaling Pathway

This compound and its analogs exert their immunomodulatory effects by activating the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway within monocytes and macrophages.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Liposomal this compound Phagocytosis Phagocytosis This compound->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome MDP Muramyl Dipeptide (Active Component) Phagosome->MDP Release NOD2 NOD2 MDP->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates NFkB_Activation NF-κB Activation RIPK2->NFkB_Activation MAPK_Activation MAPK Activation RIPK2->MAPK_Activation Gene_Transcription Gene Transcription NFkB_Activation->Gene_Transcription MAPK_Activation->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokines Leads to production of

Caption: NOD2 Signaling Pathway Activation by this compound.

Experimental Workflow for Preclinical Toxicity Assessment

The preclinical safety evaluation of a novel immunomodulatory agent like this compound follows a structured workflow to systematically assess its potential risks before human trials.

Preclinical_Toxicity_Workflow Start Candidate Drug: This compound InVitro In Vitro Toxicity Screening (e.g., Cytotoxicity Assays) Start->InVitro DoseRange Dose-Range Finding Studies (in Rodents) InVitro->DoseRange Genotox Genotoxicity Studies (Ames, Chromosomal Aberration) InVitro->Genotox AcuteTox Acute Toxicity Studies (Rodent & Non-Rodent) DoseRange->AcuteTox SafetyPharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) DoseRange->SafetyPharm RepeatDose Repeat-Dose Toxicity Studies (Rodent & Non-Rodent) AcuteTox->RepeatDose IND Investigational New Drug (IND) Application RepeatDose->IND Data Submission SafetyPharm->IND Genotox->IND

Caption: Generalized Preclinical Toxicity Assessment Workflow.

Conclusion

The available preclinical and early clinical data for this compound and its close analog, L-MTP-PE, suggest a favorable safety profile. The observed toxicities are consistent with its mechanism of action as an immunomodulator and are generally mild and manageable. The lack of an established MTD in early human trials further supports its wide therapeutic index. Further development and more detailed publications of preclinical safety studies will be necessary to fully delineate the toxicity profile of this compound.

References

Methodological & Application

Application Notes and Protocols for ImmTher Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solubilization and administration of ImmTher, a liposome-encapsulated lipophilic muramyl dipeptide derivative, for preclinical research in mice.

Introduction

This compound is an immunomodulatory agent that has demonstrated potential in cancer therapy. It is a lipophilic disaccharide tripeptide derivative of muramyl dipeptide, encapsulated within liposomes[1][2]. Preclinical studies have shown that this compound can stimulate the innate immune system by up-regulating the expression of various cytokine genes, leading to the activation of monocyte- and macrophage-mediated tumoricidal activity[1][2]. This document outlines the necessary protocols for preparing and administering this compound to mice for in vivo studies.

Quantitative Data Summary

The following table summarizes typical dosage and administration parameters for muramyl dipeptide (MDP) derivatives, the class of compounds to which this compound belongs, as reported in various preclinical murine studies. These values can serve as a starting point for designing experiments with this compound.

ParameterValueMouse StrainApplicationReference
Dosage 100 µ g/mouse C57BL/6Inhibition of liver metastases[2]
20-1000 µ g/mouse SyngeneicInhibition of fibrosarcoma[3]
0.1 mg/mouse (s.c.)Inbred StrainsStimulation of nonspecific resistance to infection[1]
3-10 mg/mouse (oral)Inbred StrainsStimulation of nonspecific resistance to infection[1]
100 µg (i.p.)NOD2-deficientPrevention of experimental colitis[4]
Administration Route Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.)VariousGeneral Immunotherapy[1][3][4][5]
Vehicle LiposomesC57BL/6Inhibition of liver and pulmonary metastases[2][5]

Experimental Protocols

Protocol for Solubilization of this compound (Liposome Preparation)

As this compound is a lipophilic compound, it requires encapsulation in a lipid-based delivery system, such as liposomes, for effective administration in an aqueous physiological environment.

Materials:

  • This compound (lipophilic muramyl dipeptide derivative)

  • Phospholipids (e.g., phosphatidylcholine, phosphatidylserine)

  • Cholesterol

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), sterile

  • Rotary evaporator

  • Probe or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sterile, depyrogenated glassware

Procedure:

  • Lipid Film Hydration Method:

    • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for stability and encapsulation efficiency.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film by adding sterile PBS and vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe or bath sonicator.

    • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.

  • Purification:

    • Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

  • Sterilization and Storage:

    • Sterilize the final liposome preparation by filtration through a 0.22 µm filter.

    • Store the liposomal this compound suspension at 4°C.

Protocol for Administration of this compound in Mice

The choice of administration route will depend on the experimental design and the target organ system.

Materials:

  • Liposomal this compound preparation

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • 70% ethanol for disinfection

  • Appropriate mouse strain (e.g., C57BL/6, BALB/c)

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the laboratory conditions for at least one week before the experiment.

    • Handle mice gently to minimize stress.

  • Dosage Calculation:

    • Based on the data from similar studies (see Table 1), determine the appropriate dose of this compound. The final volume of the injection should typically be between 100-200 µL for intravenous and intraperitoneal routes.

  • Administration Routes:

    • Intravenous (i.v.) Injection:

      • Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.

      • Place the mouse in a restraining device.

      • Disinfect the tail with 70% ethanol.

      • Insert the needle into one of the lateral tail veins and inject the liposomal this compound suspension slowly.

    • Intraperitoneal (i.p.) Injection:

      • Hold the mouse firmly by the scruff of the neck and tilt it slightly downwards.

      • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

      • Inject the suspension into the peritoneal cavity.

    • Subcutaneous (s.c.) Injection:

      • Pinch the skin on the back of the mouse to form a tent.

      • Insert the needle into the base of the tented skin.

      • Inject the suspension to form a small bleb under the skin.

  • Post-administration Monitoring:

    • Monitor the mice regularly for any signs of toxicity or adverse reactions.

    • Follow the approved animal care and use protocol for the duration of the study.

Visualizations

Signaling Pathway of this compound

ImmTher_Signaling_Pathway This compound This compound (Liposomal Muramyl Dipeptide Derivative) Monocyte Monocyte / Macrophage This compound->Monocyte Activates Cytokines Cytokine Gene Upregulation Monocyte->Cytokines TumoricidalActivity Tumoricidal Activity Monocyte->TumoricidalActivity Mediates IL1a IL-1α Cytokines->IL1a IL1b IL-1β Cytokines->IL1b IL6 IL-6 Cytokines->IL6 IL8 IL-8 Cytokines->IL8 IL12 IL-12 Cytokines->IL12 TNFa TNF-α Cytokines->TNFa TumorCell Tumor Cell TumoricidalActivity->TumorCell Induces Apoptosis

Caption: Signaling pathway of this compound leading to monocyte activation and tumoricidal activity.

Experimental Workflow

ImmTher_Experimental_Workflow cluster_prep Preparation cluster_admin Administration Solubilization 1. Solubilization of this compound and Lipids in Organic Solvent LipidFilm 2. Formation of Lipid Film (Rotary Evaporation) Solubilization->LipidFilm Hydration 3. Hydration of Lipid Film with PBS to form MLVs LipidFilm->Hydration Sizing 4. Liposome Sizing (Sonication/Extrusion) Hydration->Sizing Purification 5. Purification and Sterilization Sizing->Purification AnimalPrep 6. Mouse Preparation and Dosage Calculation Purification->AnimalPrep Injection 7. Administration (i.v., i.p., or s.c.) AnimalPrep->Injection Monitoring 8. Post-administration Monitoring Injection->Monitoring

References

Application Notes and Protocols for In Vivo Models in Osteosarcoma Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various in vivo models to test the efficacy of immunotherapies against osteosarcoma. This document is intended to guide researchers in selecting appropriate models and designing robust preclinical studies.

Introduction to In Vivo Models for Osteosarcoma Immunotherapy

The development of effective immunotherapies for osteosarcoma, a highly aggressive bone cancer predominantly affecting children and young adults, relies on robust preclinical testing in relevant animal models.[1] In vivo models are indispensable for understanding the complex interactions between the tumor, the host immune system, and the therapeutic agent.[1] This document outlines key considerations for model selection and provides detailed protocols for their use in evaluating immunotherapeutic efficacy.

Key immunotherapeutic strategies currently under investigation in these models include:

  • Chimeric Antigen Receptor (CAR) T-cell therapy: Genetically engineering a patient's T-cells to recognize and attack cancer cells.[2]

  • Immune Checkpoint Inhibitors (ICIs): Antibodies that block proteins which prevent the immune system from attacking cancer cells, such as PD-1/PD-L1 and CTLA-4.[3][4]

  • Dendritic Cell (DC) Vaccines: Utilizing the patient's own dendritic cells to present tumor antigens and stimulate an anti-tumor immune response.[4]

Types of In Vivo Models

The choice of an in vivo model is critical and depends on the specific scientific question being addressed. The most commonly used models in osteosarcoma immunotherapy research are syngeneic, orthotopic, and humanized mouse models.

Syngeneic Models

Syngeneic models utilize immunocompetent mice and murine osteosarcoma cell lines, allowing for the study of immunotherapies in the context of a fully functional immune system.[5] The K7M2 cell line, derived from a BALB/c mouse, is a widely used tool in preclinical research for this purpose.[1]

Orthotopic Models

Orthotopic models involve the implantation of osteosarcoma cells directly into the bone (e.g., tibia or femur) of the animal, thereby recapitulating the natural tumor microenvironment.[6][7] This is crucial for studying tumor-bone interactions and the development of spontaneous metastases.[6] A novel technique involves implanting a collagen mesh with tumor cells into the tibia, which reliably leads to primary tumors and lung metastases.[6] Another approach uses cell sheet transplantation, which has shown a higher tumor formation rate compared to cell suspension injections.[7][8]

Humanized Mouse Models

Humanized mouse models are created by engrafting human immune cells or tissues into immunodeficient mice, such as NOD-scid IL2rγnull (NSG) mice.[9][10] These models are invaluable for evaluating the efficacy of therapies targeting human-specific immune components and for studying the interactions between human immune cells and human osteosarcoma xenografts.[9][10] The timing of tumor cell injection after humanization can influence tumor behavior, with earlier injections potentially leading to more aggressive tumor growth.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies on immunotherapy in osteosarcoma.

Table 1: Efficacy of CAR T-Cell Therapy in Orthotopic Osteosarcoma Models

Therapeutic AgentTarget AntigenMouse ModelKey FindingsReference
B7-H3-CAR T-cellsB7-H3NSGDose-dependent antitumor activity, inhibition of pulmonary metastases, and significant survival advantage. Complete response and long-term survival (>6 months) at higher doses.[6]
OSCAR-1 & OSCAR-3 CAR T-cellsALPL-1N/AControlled tumor progression and improved survival in various mouse models, including a lung metastasis model.[11]
HER2-CAR T-cellsHER2N/APotent antitumor activity in multiple preclinical models.[12] In a Phase I clinical trial, cells persisted for over 6 weeks in a dose-dependent manner, though clinical benefit was limited.[12][12]
CD166 CAR-T cellsCD166N/ASuccessful tumor regression in mice without acute toxicity.[2]

Table 2: Efficacy of Immune Checkpoint Inhibitors in Osteosarcoma Models

Therapeutic AgentTargetMouse ModelKey FindingsReference
Anti-PD-1 AntibodyPD-1HumanizedSignificantly fewer pulmonary metastases compared to control.[3]
Anti-PD-1/PD-L1 BlockadePD-1/PD-L1N/AImproved efficiency of osteosarcoma-reactive CTLs, reduced tumor burden, and enhanced survival in metastasis models.[13]
Dual PD-1 and CTLA-4 BlockadePD-1 & CTLA-4Murine K7M2Superior tumor control and increased intratumoral CD8+ T-cell infiltration compared to monotherapy.[14]

Table 3: Comparison of Orthotopic Tumor Implantation Methods

Implantation MethodCell LineTumor Formation RateTime to Visible MassReference
Cell Sheet Transplantation143b100%~10 days[7][8]
Cell Suspension Injection143b67%>15 days[7][8]

Experimental Protocols

Protocol for Orthotopic Implantation of Osteosarcoma Cells

This protocol describes the intratibial injection of osteosarcoma cells in mice, a common method for establishing an orthotopic model.[15]

Materials:

  • Osteosarcoma cell line (e.g., LM7.ffLuc, F40210)[6][15]

  • Culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Collagen mesh (optional)[6]

  • Immunodeficient or syngeneic mice (e.g., NSG, C57BL/6)[6][15]

  • Anesthetic (e.g., isoflurane)

  • 27-gauge needle and syringe

  • Bioluminescence imaging system (for luciferase-expressing cells)

Procedure:

  • Culture osteosarcoma cells to ~80% confluency.

  • Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or culture medium at the desired concentration (e.g., 1 x 10^6 cells/20 µL).

  • Anesthetize the mouse using isoflurane.

  • Prepare the injection site by shaving and disinfecting the leg.

  • Bend the knee to a 90-degree angle to expose the tibial plateau.

  • Carefully insert a 27-gauge needle into the tibial plateau and inject the cell suspension.

  • For the collagen mesh method, surgically implant a small piece of collagen mesh soaked with the cell suspension into the tibia.[6]

  • Monitor tumor growth using bioluminescence imaging or caliper measurements.[6]

  • Monitor for the development of metastases, particularly in the lungs.[6]

Protocol for Administration of CAR T-Cell Therapy

This protocol outlines the intravenous administration of CAR T-cells to tumor-bearing mice.

Materials:

  • CAR T-cells targeting a relevant osteosarcoma antigen (e.g., B7-H3, HER2)

  • Tumor-bearing mice (established using the protocol above)

  • Sterile PBS

  • Syringe and needle for intravenous injection

Procedure:

  • Thaw cryopreserved CAR T-cells and resuspend in sterile PBS at the desired dose.

  • Warm the mouse to dilate the tail veins.

  • Secure the mouse in a restrainer.

  • Inject the CAR T-cell suspension intravenously via the lateral tail vein.

  • Monitor the mice for signs of toxicity and for anti-tumor response through imaging and survival analysis.

Protocol for Establishing a Humanized Mouse Model

This protocol describes the generation of a humanized mouse model using human CD34+ hematopoietic stem cells (HSCs).[10][16]

Materials:

  • Immunodeficient mice (e.g., NSG)

  • Human CD34+ HSCs (from cord blood, bone marrow, or peripheral blood)[16]

  • Irradiation source (optional, for myeloablation)

  • Sterile PBS

  • Syringe and needle for intravenous injection

Procedure:

  • (Optional) Perform myeloablation on recipient mice using a low dose of total body irradiation.[16]

  • Inject human CD34+ HSCs intravenously into the mice (e.g., 60-100 x 10^3 cells per mouse).[16]

  • Allow 8-17 weeks for the human immune system to engraft and develop.[10]

  • Confirm humanization by analyzing peripheral blood for the presence of human immune cell markers (e.g., human CD45+) via flow cytometry.[10]

  • Once humanization is confirmed, the mice can be used for osteosarcoma tumor implantation and immunotherapy testing.

Visualizations of Pathways and Workflows

experimental_workflow cluster_model Model Development cluster_therapy Therapeutic Intervention cluster_analysis Efficacy Assessment cell_culture 1. Culture Osteosarcoma Cells ortho_implant 2. Orthotopic Implantation into Mouse Tibia cell_culture->ortho_implant tumor_growth 3. Monitor Tumor Growth (Bioluminescence/Calipers) ortho_implant->tumor_growth car_t_prep 4. Prepare CAR T-Cells tumor_growth->car_t_prep iv_injection 5. Intravenous Injection of CAR T-Cells car_t_prep->iv_injection monitor_response 6. Monitor Anti-Tumor Response iv_injection->monitor_response survival_analysis 7. Survival Analysis monitor_response->survival_analysis histology 8. Histopathological Analysis of Tumors and Lungs monitor_response->histology

car_t_cell_pathway cluster_cell CAR T-Cell cluster_tumor Osteosarcoma Cell cluster_response T-Cell Response CAR Chimeric Antigen Receptor (CAR) CoStim Co-stimulatory Domain (e.g., CD28) CAR->CoStim Antigen Binding Antigen Tumor Antigen (e.g., B7-H3, HER2) CAR->Antigen Recognizes Signaling Signaling Domain (CD3-zeta) CoStim->Signaling Activation T-Cell Activation Signaling->Activation Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity (Tumor Cell Killing) Activation->Cytotoxicity Cytokine Cytokine Release (e.g., IFN-γ, IL-2) Activation->Cytokine

checkpoint_inhibition_pathway cluster_ici Therapy TCR TCR MHC MHC TCR->MHC Recognizes Antigen PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal AntiPD1 Anti-PD-1/PD-L1 Antibody AntiPD1->PD1 Blocks AntiPD1->PDL1 Blocks

References

Application Notes and Protocols for Measuring Cytokine Induction by ImmTher

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ImmTher is a liposome-encapsulated, lipophilic disaccharide tripeptide derivative of muramyl dipeptide (MDP). As an immunomodulatory agent, this compound has demonstrated the ability to activate the innate immune system, primarily through the stimulation of monocytes and macrophages.[1][2] This activation leads to the production and secretion of a variety of cytokines, which are key signaling molecules that orchestrate the immune response.[1] Understanding the cytokine profile induced by this compound is crucial for elucidating its mechanism of action, evaluating its potency, and developing it as a potential therapeutic.

This document provides detailed protocols for measuring the induction of key cytokines by this compound in human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. The primary cytokines of interest, based on existing research, include Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

Mechanism of Action: The NOD2 Signaling Pathway

This compound's active component, a derivative of muramyl dipeptide, is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3] The liposomal formulation of this compound facilitates the delivery of the MDP derivative across the cell membrane into the cytoplasm of monocytes and macrophages.

Upon binding to the leucine-rich repeat (LRR) domain of NOD2, a conformational change is induced, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction, mediated by their respective caspase activation and recruitment domains (CARD), triggers the ubiquitination of RIPK2. This ubiquitination serves as a scaffold for the assembly of a larger signaling complex, which includes TAK1 and IKK complexes. The activation of these complexes ultimately leads to the phosphorylation and subsequent degradation of IκB, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines.

ImmTher_NOD2_Signaling This compound This compound (Liposome) MDP Disaccharide Tripeptide This compound->MDP releases NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex activates IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Cytokine_Genes Cytokine Genes (IL-1α, IL-1β, IL-6, IL-8, IL-12, TNF-α) NFκB_n->Cytokine_Genes activates transcription mRNA mRNA Cytokine_Genes->mRNA Cytokines Pro-inflammatory Cytokines mRNA->Cytokines

Figure 1. this compound-induced NOD2 signaling pathway.

Experimental Protocols

The following protocols outline three common methods for measuring cytokine induction by this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for this compound stimulation. Based on studies with muramyl dipeptides, a concentration range of 0.1 to 10 µg/mL and incubation times of 4 to 24 hours are suggested starting points.[4][5]

Isolation of Human PBMCs and Monocytes

A critical first step for in vitro assays is the isolation of the target cell population.

Cell_Isolation_Workflow cluster_whole_blood Starting Material cluster_pbmc_isolation PBMC Isolation cluster_monocyte_isolation Monocyte Isolation (Optional) Whole_Blood Whole Blood Density_Gradient Density Gradient Centrifugation Whole_Blood->Density_Gradient PBMCs PBMCs Density_Gradient->PBMCs Adherence Plastic Adherence PBMCs->Adherence Magnetic_Beads Negative Selection (Magnetic Beads) PBMCs->Magnetic_Beads Monocytes Purified Monocytes Adherence->Monocytes Magnetic_Beads->Monocytes

Figure 2. Workflow for isolation of PBMCs and monocytes.

Protocol: PBMC Isolation

  • Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.

Protocol: Monocyte Isolation (by Plastic Adherence)

  • Plate PBMCs in a tissue culture flask at a density of 5 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Gently wash the flask three times with warm PBS to remove non-adherent cells (lymphocytes).

  • The remaining adherent cells are enriched for monocytes. Detach the cells using a cell scraper or cold PBS with EDTA.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive and specific method for quantifying the concentration of a single cytokine in cell culture supernatants.

Protocol: Cytokine Measurement by ELISA

  • Seed PBMCs or isolated monocytes in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Add varying concentrations of this compound to the wells. Include a negative control (medium alone) and a positive control (e.g., LPS at 100 ng/mL).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

  • Centrifuge the plate at 300 x g for 10 minutes to pellet the cells.

  • Carefully collect the supernatants and store at -80°C until analysis.

  • Perform the ELISA for each cytokine of interest (e.g., TNF-α, IL-6, IL-1β, IL-8) according to the manufacturer's instructions. A general workflow is as follows:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (cell culture supernatants) to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Multiplex Bead-Based Immunoassay (Luminex)

This technology allows for the simultaneous quantification of multiple cytokines in a small sample volume, providing a more comprehensive profile of the immune response.

Protocol: Multiplex Cytokine Analysis

  • Prepare cell culture supernatants as described in the ELISA protocol (steps 1-5).

  • Perform the multiplex assay using a commercially available kit (e.g., Human Cytokine/Chemokine Magnetic Bead Panel) according to the manufacturer's protocol. The general steps are:

    • Add antibody-coupled magnetic beads to the wells of a 96-well filter plate.

    • Wash the beads.

    • Add standards and samples to the wells and incubate.

    • Add a biotinylated detection antibody cocktail.

    • Add streptavidin-phycoerythrin (SAPE).

    • Resuspend the beads in sheath fluid.

    • Acquire data on a Luminex instrument.

  • Analyze the data using the instrument's software to determine the concentrations of multiple cytokines simultaneously.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the identification of the specific cell populations that are producing cytokines in response to this compound.

Protocol: Intracellular Cytokine Staining

  • Stimulate PBMCs with this compound as described in the ELISA protocol (steps 1-3), but for a shorter duration (typically 4-6 hours).

  • For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cultures to trap cytokines intracellularly.

  • Harvest the cells and wash with PBS.

  • Stain the cells with fluorescently labeled antibodies against cell surface markers to identify monocytes (e.g., CD14).

  • Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer.

  • Stain the cells with fluorescently labeled antibodies against the intracellular cytokines of interest (e.g., TNF-α, IL-6).

  • Wash the cells and resuspend in staining buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of cytokine-producing cells within the monocyte population.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cytokine Concentrations (pg/mL) in Monocyte Supernatants after 24-hour Stimulation with this compound (ELISA or Luminex Data)

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-8 (pg/mL)IL-1α (pg/mL)IL-12 (pg/mL)
Medium Control
This compound (0.1 µg/mL)
This compound (1 µg/mL)
This compound (10 µg/mL)
LPS (100 ng/mL)

Table 2: Percentage of Cytokine-Positive Monocytes after 6-hour Stimulation with this compound (Intracellular Cytokine Staining Data)

Treatment% TNF-α+ of CD14+ cells% IL-6+ of CD14+ cells
Unstimulated Control
This compound (1 µg/mL)
PMA/Ionomycin (Positive Control)

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure cytokine induction by this compound. By employing these assays, researchers can gain valuable insights into the immunomodulatory properties of this agent, which is essential for its continued development and potential clinical applications. It is important to note that the optimal conditions for this compound stimulation may vary depending on the specific cell type and assay system, and therefore, initial optimization experiments are highly recommended.

References

Advanced Methods for Liposomal Encapsulation of Immunotherapeutic Agents (ImmTher)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of "ImmTher," a conceptual immunotherapeutic agent, within liposomal nano-carriers. The methodologies described are based on established techniques for encapsulating both hydrophilic and lipophilic drug molecules, offering a versatile guide for the development of liposome-based immunotherapies.

Introduction to Liposomal Drug Delivery in Immunotherapy

Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, which form spontaneously when certain lipids are hydrated in aqueous media.[1] Their unique structure allows for the encapsulation of a wide range of therapeutic agents. Hydrophilic molecules can be entrapped in the aqueous core, while hydrophobic molecules can be partitioned within the lipid bilayer.[] This versatility, combined with their biocompatibility and biodegradability, makes liposomes an ideal drug delivery system for immunotherapy.[3][4]

Liposomal encapsulation of immunotherapeutic agents can offer several advantages, including:

  • Enhanced Stability: Protection of the therapeutic agent from degradation in the biological environment.[5]

  • Improved Bioavailability: Increased circulation time and targeted delivery to specific cells or tissues.[3][6]

  • Reduced Systemic Toxicity: Minimized off-target effects by localizing the therapeutic agent at the site of action.[7]

  • Co-delivery of Multiple Agents: Encapsulation of both an immunomodulator and an antigen, for example, to elicit a synergistic immune response.[5]

Key Encapsulation Methodologies

Several well-established methods are available for the encapsulation of therapeutic agents within liposomes. The choice of method depends on the physicochemical properties of the agent to be encapsulated, the desired liposome characteristics (e.g., size, lamellarity), and the scale of production.[4][8]

Thin-Film Hydration Method

The thin-film hydration technique is one of the most common and versatile methods for preparing liposomes.[9][10] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution containing the therapeutic agent, leading to the spontaneous formation of multilamellar vesicles (MLVs).

Experimental Protocol: Thin-Film Hydration for Hydrophilic this compound

  • Lipid Preparation: Dissolve the desired lipids (e.g., DSPC, cholesterol) in an appropriate organic solvent (e.g., chloroform) in a round-bottom flask.[10]

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[10]

  • Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous solution containing the hydrophilic this compound by rotating the flask at a temperature above the lipid's phase transition temperature (Tc).[9] This process results in the formation of MLVs.

  • Sizing: To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[10]

Experimental Protocol: Thin-Film Hydration for Hydrophobic this compound

  • Co-dissolution: Dissolve both the lipids and the hydrophobic this compound in an organic solvent in a round-bottom flask.[9]

  • Film Formation: Create the lipid-drug film using a rotary evaporator.[10]

  • Vacuum Drying: Remove residual solvent under vacuum.

  • Hydration: Hydrate the film with a suitable aqueous buffer.

  • Sizing: Reduce the size and lamellarity of the vesicles as described above.

Solvent Injection Method

In the solvent injection method, a solution of lipids in a water-miscible organic solvent (e.g., ethanol) is rapidly injected into an aqueous solution.[1] The rapid dilution of the organic solvent below its miscibility limit causes the lipids to precipitate and self-assemble into liposomes.

Experimental Protocol: Ethanol Injection for this compound Encapsulation

  • Lipid Solution: Dissolve the lipids (and hydrophobic this compound, if applicable) in ethanol.

  • Aqueous Phase: Prepare an aqueous buffer, which will contain the hydrophilic this compound if it is to be encapsulated in the core.

  • Injection: Rapidly inject the lipid-ethanol solution into the vigorously stirring aqueous phase. The temperature of the aqueous phase should be maintained above the Tc of the lipids.

  • Solvent Removal: Remove the organic solvent from the liposome suspension by dialysis or diafiltration.

  • Sizing: If necessary, the liposomes can be sized by extrusion.

Reverse-Phase Evaporation Method

The reverse-phase evaporation technique is known for its high encapsulation efficiency, particularly for larger hydrophilic molecules.[4] It involves the formation of a water-in-oil emulsion, followed by the removal of the organic solvent under reduced pressure.

Experimental Protocol: Reverse-Phase Evaporation for High-Efficiency Encapsulation

  • Lipid Solution: Dissolve the lipids in an organic solvent (e.g., diethyl ether or a chloroform/methanol mixture).

  • Emulsification: Add the aqueous phase containing the hydrophilic this compound to the lipid solution and sonicate to form a stable water-in-oil emulsion.

  • Solvent Evaporation: Slowly remove the organic solvent using a rotary evaporator. As the solvent is removed, the lipid-coated aqueous droplets coalesce, and a viscous gel is formed.

  • Vesicle Formation: Continued solvent removal leads to the collapse of the gel and the formation of large unilamellar vesicles (LUVs).

  • Purification: Remove any non-encapsulated material by dialysis or size-exclusion chromatography.

Data Presentation: Comparison of Encapsulation Methods

The following table summarizes typical quantitative data for the different encapsulation methods. Note that these values are representative and the actual results will depend on the specific lipids, drug, and process parameters used.

Encapsulation MethodTypical Encapsulation Efficiency (Hydrophilic)Typical Encapsulation Efficiency (Hydrophobic)Resulting Liposome TypeKey AdvantagesKey Disadvantages
Thin-Film Hydration 5 - 20%80 - 99%Multilamellar Vesicles (MLVs)Simple, versatile, widely used[9][10]Low encapsulation for hydrophilic drugs, heterogeneous size
Solvent Injection 10 - 30%80 - 99%Small Unilamellar Vesicles (SUVs)Simple, rapid, produces small vesicles[1]Requires water-miscible solvent, low encapsulation
Reverse-Phase Evaporation 35 - 65%80 - 99%Large Unilamellar Vesicles (LUVs)High encapsulation efficiency for hydrophilic drugs[4]Exposure of drug to organic solvents and sonication

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Liposome Encapsulation

G cluster_prep Preparation cluster_process Processing cluster_output Output start Start lipids Lipids + this compound (Hydrophobic) start->lipids solvent Organic Solvent start->solvent aqueous Aqueous Buffer + This compound (Hydrophilic) start->aqueous dissolve Dissolve Lipids (and Hydrophobic this compound) lipids->dissolve solvent->dissolve hydrate Hydration aqueous->hydrate film Thin-Film Hydration dissolve->film inject Solvent Injection dissolve->inject emulsify Reverse-Phase Evaporation dissolve->emulsify film->hydrate size Sizing (Extrusion/ Sonication) inject->size emulsify->size hydrate->size purify Purification size->purify end This compound-Loaded Liposomes purify->end

Caption: General workflow for liposomal encapsulation of this compound.

Signaling Pathway: Liposome-Mediated Immune Activation

G cluster_delivery Liposomal Delivery cluster_cell Antigen Presenting Cell (APC) cluster_activation T-Cell Activation cluster_tumor Tumor Microenvironment liposome This compound Liposome uptake Uptake by APC liposome->uptake processing Antigen Processing & Presentation (MHC) uptake->processing tcell T-Cell processing->tcell Antigen Presentation activation T-Cell Activation & Proliferation tcell->activation response Cytotoxic T-Lymphocyte (CTL) Response activation->response killing Tumor Cell Killing response->killing tumor Tumor Cell tumor->killing

Caption: Liposomal this compound activating an anti-tumor immune response.

References

Application Notes and Protocols: Combining a Hypothetical Immuno-Modulator (HIM) with Checkpoint Inhibitors in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The following application notes and protocols are based on a hypothetical immunomodulatory agent, referred to as "ImmTher" or "HIM" (Hypothetical Immuno-Modulator), as no specific therapeutic agent with the name "this compound" could be identified in the public domain. The information provided is a representative example of how to approach the combination of an immunomodulatory agent with checkpoint inhibitors in preclinical cancer models. The specific details of the protocols and the expected outcomes would need to be adapted based on the actual mechanism of action of the investigational agent. For the purpose of these notes, HIM is assumed to be a STING (Stimulator of Interferon Genes) agonist.

Introduction

The advent of immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, has revolutionized cancer treatment.[1][2][3] These therapies work by blocking the inhibitory signals that cancer cells exploit to evade the immune system, thereby unleashing the anti-tumor activity of T cells.[1][4] However, a significant number of patients do not respond to ICI monotherapy, which has spurred the development of combination strategies to enhance their efficacy.[3]

One promising approach is to combine ICIs with other immunomodulatory agents that can further stimulate the innate and adaptive immune systems. This document outlines the rationale and experimental framework for combining a hypothetical STING (Stimulator of Interferon Genes) agonist, herein referred to as this compound (HIM), with checkpoint inhibitors in preclinical cancer models. STING agonists are known to induce the production of type I interferons and other pro-inflammatory cytokines, leading to enhanced antigen presentation and T cell priming, which can synergize with the disinhibitory effects of checkpoint blockade.

Signaling Pathways

A fundamental understanding of the underlying signaling pathways is crucial for designing and interpreting combination immunotherapy studies.

PD-1/PD-L1 Signaling Pathway

PD1_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell cluster_Inhibitor Checkpoint Inhibitor PD1 PD-1 TCR TCR SHP2 SHP2 ZAP70 ZAP70 Activation T Cell Activation PDL1 PD-L1 PDL1->PD1 binds MHC MHC MHC->TCR binds Anti_PD1 Anti-PD-1/PD-L1 Inhibitor Anti_PD1->PD1 Anti_PD1->PDL1

Figure 1: PD-1/PD-L1 signaling pathway and the mechanism of its inhibition.

CTLA-4 Signaling Pathway

CTLA4_Pathway cluster_T_Cell T Cell cluster_APC Antigen Presenting Cell (APC) cluster_Inhibitor Checkpoint Inhibitor CTLA4 CTLA-4 Activation T Cell Activation CTLA4->Activation Inhibition CD28 CD28 CD28->Activation Signal 2 (Co-stimulation) TCR TCR CD80_86 CD80/CD86 CD80_86->CTLA4 binds (high affinity) CD80_86->CD28 binds (low affinity) MHC MHC MHC->TCR Signal 1 Anti_CTLA4 Anti-CTLA-4 Inhibitor Anti_CTLA4->CTLA4

Figure 2: CTLA-4 signaling pathway and the mechanism of its inhibition.

Hypothetical this compound (HIM) Signaling Pathway (STING Pathway)

HIM_STING_Pathway This compound This compound (HIM) (STING Agonist) STING STING This compound->STING activates cGAS cGAS TBK1 TBK1 STING->TBK1 recruits and activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type1_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type1_IFN induces transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription

Figure 3: Hypothetical signaling pathway for this compound (HIM) as a STING agonist.

Synergistic Action of this compound and Checkpoint Inhibitors

Synergistic_Action cluster_Immune_Priming Immune Priming cluster_Tumor_Microenvironment Tumor Microenvironment This compound This compound (HIM) APC_Activation APC Activation & Antigen Presentation This compound->APC_Activation promotes Checkpoint_Inhibitors Checkpoint Inhibitors (Anti-PD-1/CTLA-4) T_Cell_Reactivation T Cell Reactivation Checkpoint_Inhibitors->T_Cell_Reactivation enables T_Cell_Priming T Cell Priming & Trafficking APC_Activation->T_Cell_Priming T_Cell_Infiltration Increased T Cell Infiltration T_Cell_Priming->T_Cell_Infiltration T_Cell_Infiltration->T_Cell_Reactivation Tumor_Cell_Killing Enhanced Tumor Cell Killing T_Cell_Reactivation->Tumor_Cell_Killing

Figure 4: Conceptual workflow of the synergistic anti-tumor effects.

Quantitative Data Presentation

The following tables present hypothetical but representative data from a preclinical study in a syngeneic mouse model (e.g., MC38 colorectal cancer model in C57BL/6 mice) evaluating the combination of this compound (HIM) with an anti-PD-1 antibody.

Table 1: Tumor Growth Inhibition

Treatment GroupNMean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)
Vehicle Control101500 ± 150-
This compound (HIM)101050 ± 12030
Anti-PD-110900 ± 11040
This compound + Anti-PD-110300 ± 5080

Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Treatment GroupNCD8+ T Cells per mm² of Tumor ± SEMCD8+/Treg Ratio ± SEM
Vehicle Control550 ± 81.2 ± 0.3
This compound (HIM)5150 ± 203.5 ± 0.5
Anti-PD-15120 ± 152.8 ± 0.4
This compound + Anti-PD-15400 ± 458.1 ± 1.0

Table 3: Cytokine Profiling in Tumor Microenvironment

Treatment GroupNIFN-γ (pg/mg tissue) ± SEMTNF-α (pg/mg tissue) ± SEM
Vehicle Control520 ± 535 ± 7
This compound (HIM)580 ± 12100 ± 15
Anti-PD-1565 ± 1085 ± 12
This compound + Anti-PD-15250 ± 30300 ± 40

Experimental Protocols

In Vivo Efficacy Study in Syngeneic Mouse Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor.

Materials:

  • 6-8 week old female C57BL/6 mice

  • MC38 colorectal cancer cells

  • This compound (HIM) solution

  • Anti-PD-1 antibody (or isotype control)

  • Phosphate-buffered saline (PBS)

  • Calipers

  • Syringes and needles

Protocol:

  • Cell Culture and Implantation:

    • Culture MC38 cells in appropriate media.

    • On Day 0, inject 1 x 10^6 MC38 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth every 2-3 days using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=10 per group):

      • Group 1: Vehicle control (e.g., PBS)

      • Group 2: this compound (dose and schedule to be determined based on MTD studies)

      • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3 days)

      • Group 4: this compound + Anti-PD-1 antibody

    • Administer treatments according to the predetermined schedule.

  • Endpoint:

    • Continue monitoring tumor growth until tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³).

    • Euthanize mice and collect tumors for further analysis (e.g., TIL analysis, cytokine profiling).

Isolation of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To isolate single-cell suspensions of TILs from tumor tissue for flow cytometry analysis.

Materials:

  • Freshly excised tumors

  • RPMI-1640 medium

  • Collagenase Type IV

  • DNase I

  • Fetal Bovine Serum (FBS)

  • 70 µm and 40 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • Centrifuge

Protocol:

  • Tumor Digestion:

    • Mince the tumor tissue into small pieces in a petri dish containing RPMI medium.

    • Transfer the minced tissue to a digestion buffer containing RPMI, collagenase IV, and DNase I.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Cell Dissociation:

    • Neutralize the enzymatic digestion by adding RPMI with 10% FBS.

    • Pass the cell suspension through a 70 µm cell strainer to remove large debris.

    • Centrifuge the cell suspension and discard the supernatant.

  • RBC Lysis:

    • Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.

    • Quench the lysis with excess RPMI with 10% FBS.

  • Final Preparation:

    • Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.

    • Wash the cells with PBS and count them for subsequent staining and analysis.

Flow Cytometry Analysis of TILs

Objective: To phenotype and quantify immune cell populations within the tumor microenvironment.

Materials:

  • Isolated TILs

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)

  • Live/dead stain

  • Flow cytometer

Protocol:

  • Cell Staining:

    • Adjust the cell concentration to 1 x 10^6 cells per 100 µL of FACS buffer.

    • Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes.

    • Add the live/dead stain according to the manufacturer's instructions.

    • Add the antibody cocktail for surface markers and incubate for 30 minutes in the dark at 4°C.

    • Wash the cells with FACS buffer.

  • Intracellular Staining (for FoxP3):

    • Fix and permeabilize the cells using a dedicated kit.

    • Add the anti-FoxP3 antibody and incubate for 30 minutes in the dark at 4°C.

    • Wash the cells.

  • Data Acquisition and Analysis:

    • Acquire the stained samples on a flow cytometer.

    • Analyze the data using appropriate software to gate on live, single cells and then identify specific immune cell populations (e.g., CD45+CD3+CD8+ cytotoxic T cells).

Cytokine Release Assay

Objective: To measure the levels of key cytokines in the tumor microenvironment or in response to treatment in vitro.

Materials:

  • Tumor homogenates or cell culture supernatants

  • ELISA or multiplex bead array kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-6)

  • Microplate reader or appropriate detection system

Protocol (using ELISA as an example):

  • Sample Preparation:

    • Homogenize tumor tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the total protein concentration for normalization.

  • ELISA Procedure:

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme-conjugated secondary antibody.

    • Wash the plate and add the substrate.

    • Stop the reaction and read the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of the cytokine in the samples.

    • Normalize the cytokine concentration to the total protein concentration for tumor homogenates.

References

Application Note: Lentiviral Transduction for Genetic Manipulation of Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of immunotherapy.

Introduction

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including non-dividing cells like primary immune cells.[1][2] This characteristic makes them particularly well-suited for immunotherapy research, where stable modification of immune cells such as T lymphocytes is often required.[3] Applications include the creation of Chimeric Antigen Receptor (CAR-T) cells for cancer therapy, as well as fundamental studies involving the overexpression or knockdown of specific target genes to elucidate their roles in the immune response.[3][4][5][6] This protocol provides a comprehensive guide to the production of lentiviral particles and their subsequent use for the efficient transduction of primary human T cells.[1][7]

Experimental Protocols

Lentivirus Production in HEK293T Cells

This protocol describes the generation of replication-incompetent lentivirus using a third-generation packaging system, which enhances safety by splitting the viral components across multiple plasmids.[4]

Materials:

  • HEK293T cells (low passage, <15)[8]

  • DMEM, high glucose, with 10% Fetal Bovine Serum (FBS), without antibiotics[8]

  • Transfer plasmid (containing the gene of interest)

  • Packaging plasmids (e.g., pMD2.G for VSV-G envelope and psPAX2 for gag/pol/rev)

  • Transfection reagent (e.g., PEI, Lipofectamine)[8]

  • Opti-MEM or other serum-free medium

  • 10 cm tissue culture dishes

  • 0.45 µm polyethersulfone (PES) filter[9]

Procedure:

  • Cell Seeding: The day before transfection, seed 8.5–9 x 10⁶ HEK293T cells per 10 cm dish to achieve ~90% confluency on the day of transfection.[10]

  • Plasmid DNA Preparation: In a sterile tube, prepare a mix of the transfer and packaging plasmids. A common ratio is 10 µg of the transfer plasmid, 10 µg of a gag/pol/rev plasmid, and 1-2 µg of the VSV-G envelope plasmid.[10] Dilute the DNA mixture in 0.5 mL of Opti-MEM.[10]

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in 0.5 mL of Opti-MEM according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of transfection complexes.[10]

  • Transfection: Add the DNA-transfection reagent complexes dropwise to the HEK293T cells.

  • Incubation and Medium Change: Incubate the cells for 18 hours at 37°C and 5% CO₂.[10] After incubation, replace the transfection medium with 10 mL of fresh, complete growth medium.[10]

  • Viral Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.[8] The harvests can be pooled.

  • Virus Filtration and Storage: Centrifuge the collected supernatant at a low speed (e.g., 2000 rpm for 5 minutes) to pellet any cellular debris.[11] Filter the supernatant through a 0.45 µm PES filter.[9][11] Aliquot the filtered virus and store at -80°C. Avoid repeated freeze-thaw cycles.[10]

Lentiviral Titer Determination

Determining the functional titer (infectious units per mL) is crucial for achieving a desired multiplicity of infection (MOI).[9] This can be done using various methods, including flow cytometry (if the virus expresses a fluorescent reporter) or qPCR.[12]

Procedure (Flow Cytometry Method for GFP-expressing virus):

  • Cell Seeding: Seed 75,000 HEK293T cells per well in a 6-well plate and incubate overnight.[9]

  • Serial Dilutions: Prepare ten-fold serial dilutions (e.g., 10⁻² to 10⁻⁵) of the lentiviral stock in complete medium.

  • Transduction: Replace the medium on the cells with the viral dilutions. Include a well with untransduced cells as a negative control.

  • Incubation: Incubate the cells for 48-72 hours to allow for transgene expression.[9]

  • FACS Analysis: Harvest the cells and analyze for GFP expression via flow cytometry.

  • Titer Calculation: Use a well with a percentage of fluorescent cells under 40% for accurate calculation to avoid underestimation due to multiple integration events.[9] The titer (Transducing Units/mL) is calculated using the formula: Titer (TU/mL) = (Number of cells at transduction × % of fluorescent cells) / (Volume of virus in mL)[12]

Transduction of Primary Human T Cells

Primary T cells require activation to be efficiently transduced by lentivirus.[13]

Materials:

  • Isolated primary human T cells

  • T cell activation beads (e.g., anti-CD3/CD28)[13]

  • Recombinant human IL-2

  • Polybrene or other transduction enhancers (e.g., DEAE-dextran)[13][14]

  • Complete T cell culture medium

Procedure:

  • T Cell Activation: Activate T cells with anti-CD3/CD28 beads in culture medium supplemented with IL-2 (e.g., 100 IU/mL) for 24-48 hours.[7][13]

  • Transduction Setup: On the day of transduction, count the activated T cells and plate them at a density of at least 1 x 10⁶ cells/mL.[7]

  • Addition of Virus and Enhancer: Add the calculated volume of lentivirus to achieve the desired MOI (typically 2-5 for T cells).[15] Add a transduction enhancer like Polybrene to a final concentration of 5-8 µg/mL to increase efficiency.[2][13][16]

  • Spinoculation (Optional): To further enhance transduction, the plate can be centrifuged at a low speed (e.g., 800-1000 x g) for 1-2 hours.[13]

  • Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO₂.[17]

  • Post-Transduction Culture: After incubation, replace the virus-containing medium with fresh T cell medium supplemented with IL-2.

  • Cell Expansion: Continue to culture and expand the transduced T cells, maintaining a cell density of 3-5 x 10⁶ cells/mL. Replenish with fresh medium and IL-2 every 2-3 days.[7]

Validation of Gene Knockdown

For studies involving gene silencing using shRNA, it is essential to validate the knockdown efficiency.[18]

Procedure (via quantitative Real-Time PCR - qRT-PCR):

  • RNA Extraction: At 48-72 hours post-transduction, harvest a portion of the transduced and control T cells and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[18]

  • Analysis: Calculate the relative expression of the target gene in the knockdown cells compared to the control cells to determine the percentage of knockdown. A knockdown of over 70% is generally considered effective.[18]

Data Presentation

The following tables provide a summary of typical quantitative data for lentiviral transduction experiments.

Table 1: Lentivirus Production Parameters

ParameterValue
Cell Line for PackagingHEK293T
Seeding Density (10 cm dish)8.5 x 10⁶ cells
Transfer Plasmid10 µg
Packaging Plasmid (psPAX2)10 µg
Envelope Plasmid (pMD2.G)1-2 µg
Transfection ReagentManufacturer's recommendation
Harvest Times48 and 72 hours post-transfection
Expected Titer (unconcentrated)10⁶ - 10⁷ TU/mL[19]

Table 2: T Cell Transduction Parameters

ParameterRecommended Value
Cell TypePrimary Human T Cells
Cell Density for Transduction1 x 10⁶ cells/mL[7]
T Cell ActivationAnti-CD3/CD28 beads + IL-2
Multiplicity of Infection (MOI)2-5[15]
Transduction EnhancerPolybrene (5-8 µg/mL)[2][13][16]
IL-2 Concentration100 IU/mL[7]
Post-Transduction Incubation18-24 hours

Visualizations

Experimental Workflow

G cluster_0 Virus Production cluster_1 T Cell Transduction cluster_2 Validation p1 Seed HEK293T Cells p2 Transfect with Plasmids (Transfer + Packaging) p1->p2 p3 Incubate & Change Medium p2->p3 p4 Harvest & Filter Supernatant p3->p4 p5 Determine Viral Titer p4->p5 t2 Transduce with Lentivirus (add Polybrene, IL-2) p5->t2 Use Titer to calculate MOI t1 Isolate & Activate Primary T Cells t1->t2 t3 Incubate & Culture t2->t3 t4 Expand Transduced T Cells t3->t4 v1 Harvest Cells for Analysis (e.g., 72h post-transduction) t4->v1 v2 Assess Gene Expression (qRT-PCR, Western, Flow) v1->v2 v3 Perform Functional Assays v2->v3

Caption: Workflow for lentiviral production, T cell transduction, and validation.

Hypothetical Signaling Pathway: PD-1 Knockdown in T Cells

G cluster_pathway PD-1 Signaling Pathway cluster_intervention Therapeutic Intervention PDL1 PD-L1 (on Tumor Cell) PD1 PD-1 Receptor PDL1->PD1 Binds SHP2 SHP2 PD1->SHP2 Recruits Lck Lck ZAP70 ZAP70 Lck->ZAP70 PI3K PI3K / Akt Pathway ZAP70->PI3K SHP2->ZAP70 Dephosphorylates SHP2->PI3K Inhibits Proliferation T Cell Proliferation & Effector Function PI3K->Proliferation Activates TCR TCR TCR->Lck CD28 CD28 CD28->PI3K shRNA Lentiviral shRNA (anti-PD-1) shRNA->PD1 Knockdown

Caption: PD-1 signaling inhibition via lentiviral shRNA-mediated knockdown.

References

Application Note: CRISPR-Cas9 Screening to Identify ImmTher's Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immunotherapy has revolutionized cancer treatment, yet a significant portion of patients do not respond to current therapies. A key challenge lies in identifying novel molecular targets to enhance the efficacy of immunotherapeutic agents. CRISPR-Cas9 technology provides a powerful, unbiased approach for genome-wide loss-of-function screening to uncover genes that regulate tumor-immune interactions.[1][2][3][4] This application note describes a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify novel molecular targets for ImmTher's next-generation immunotherapies.

The described workflow enables the systematic identification of gene knockouts in cancer cells that either sensitize them to immune cell-mediated killing or inhibit their immunosuppressive capabilities. By leveraging this technology, this compound aims to accelerate the discovery of innovative drug targets, paving the way for more effective cancer treatments.[5][6][7] The protocol herein outlines the necessary steps from experimental design and library selection to data analysis and hit validation.

Experimental Design and Workflow

A pooled CRISPR-Cas9 screening strategy involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of cancer cells.[8][9][10] These cells are then co-cultured with immune cells, and the differential survival of cancer cells with specific gene knockouts is assessed via next-generation sequencing (NGS).[11][12][13]

The overall workflow is depicted below:

CRISPR_Workflow cluster_setup Phase 1: Library Preparation & Transduction cluster_screening Phase 2: Co-culture Screen cluster_analysis Phase 3: Data Analysis & Validation A sgRNA Library Amplification B Lentivirus Packaging A->B Plasmid Prep D Lentiviral Transduction B->D MOI Optimization C Cancer Cell Line (Cas9-expressing) C->D E Antibiotic Selection D->E F Co-culture with Immune Cells (e.g., T cells) E->F G Genomic DNA Extraction F->G Time points H NGS Library Preparation & Sequencing G->H I Data Analysis (Hit Identification) H->I Read Alignment & Counting J Hit Validation (Individual sgRNA Knockouts) I->J Rank Ordering

CRISPR-Cas9 Screening Workflow

Detailed Protocols

Protocol 1: sgRNA Library Amplification

Maintaining the representation of the sgRNA library is critical for a successful screen.

  • Transformation:

    • Thaw electrocompetent E. coli on ice.

    • Add 1-2 µL of the pooled sgRNA library plasmid DNA to the bacteria.

    • Electroporate using pre-chilled cuvettes.

    • Immediately add SOC medium and recover cells at 37°C for 1 hour.

  • Plating and Incubation:

    • Plate the transformed bacteria on large-format LB agar plates containing the appropriate antibiotic.

    • Incubate at 37°C overnight. The number of colonies should be at least 100-fold greater than the library complexity.

  • Plasmid DNA Extraction:

    • Scrape the bacterial colonies from the plates and pool them.

    • Perform a maxi-prep to isolate the plasmid DNA.

    • Quantify the DNA concentration and assess its quality.

Protocol 2: Lentivirus Production and Titer Determination
  • Cell Seeding:

    • Seed HEK293T cells in 15 cm dishes to reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a transfection mix containing the sgRNA library plasmid, packaging plasmids (e.g., psPAX2), and envelope plasmid (e.g., pMD2.G).

    • Add the transfection reagent and incubate to form complexes.

    • Add the complex dropwise to the HEK293T cells.

  • Virus Harvest:

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

    • Concentrate the virus if necessary and store at -80°C.

  • Titer Determination (Multiplicity of Infection - MOI):

    • Seed the target cancer cell line in a 24-well plate.

    • Transduce the cells with serial dilutions of the concentrated lentivirus.[14][15][16]

    • After 48-72 hours, determine the percentage of transduced cells (e.g., by flow cytometry for a fluorescent marker or by antibiotic selection) to calculate the MOI. An optimal MOI results in a single viral integration per cell (transduction efficiency of 20-30%).

Protocol 3: CRISPR-Cas9 Screen
  • Lentiviral Transduction of Target Cells:

    • Transduce the Cas9-expressing cancer cell line with the sgRNA library lentivirus at the predetermined MOI to achieve at least 500x library coverage (number of cells transduced per sgRNA).[17][18]

  • Antibiotic Selection:

    • After 48 hours, apply the appropriate antibiotic to select for successfully transduced cells.

    • Maintain the selection pressure until a non-transduced control plate shows complete cell death.

  • Co-culture with Immune Cells:

    • Plate the transduced cancer cell population.

    • Add activated immune cells (e.g., CAR-T cells, NK cells) at an appropriate effector-to-target ratio.

    • Co-culture for a predetermined duration to allow for immune-mediated killing.

    • Maintain a control population of transduced cancer cells without immune cells.

  • Genomic DNA Extraction:

    • Harvest the surviving cancer cells from both the co-culture and control populations.

    • Extract genomic DNA, ensuring sufficient cell numbers are harvested to maintain library representation.

Protocol 4: NGS Library Preparation and Data Analysis
  • PCR Amplification of sgRNA Cassettes:

    • Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette and contain Illumina sequencing adapters.

  • Next-Generation Sequencing:

    • Purify the PCR products and quantify the library.

    • Perform high-throughput sequencing on an Illumina platform.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library reference file.

    • Count the number of reads for each sgRNA in both the treatment and control samples.[2]

    • Calculate the log2 fold change (LFC) in sgRNA abundance.

    • Use algorithms like MAGeCK to identify genes whose sgRNAs are significantly depleted (sensitizing hits) or enriched (resistance hits) in the co-culture condition.[2]

Data Presentation

The results of the CRISPR screen can be summarized in tables to clearly present the identified hits.

Table 1: Top 10 Sensitizing Gene Knockouts to T-cell Mediated Cytotoxicity

Gene SymbolAverage Log2 Fold Changep-valueFalse Discovery Rate (FDR)
PTPN2-2.851.2e-83.5e-7
SOCS1-2.513.4e-88.1e-7
B2M-2.339.8e-81.9e-6
JAK2-2.182.1e-73.7e-6
STAT1-2.055.6e-78.2e-6
IRF1-1.928.9e-71.2e-5
NLRC5-1.871.5e-61.8e-5
TAP1-1.753.2e-63.5e-5
TAP2-1.686.7e-66.1e-5
HLA-A-1.599.1e-67.8e-5

Table 2: Top 10 Resistance-Conferring Gene Knockouts to T-cell Mediated Cytotoxicity

Gene SymbolAverage Log2 Fold Changep-valueFalse Discovery Rate (FDR)
CD274 (PD-L1)3.128.5e-92.1e-7
IDO12.892.3e-85.4e-7
TGFB12.677.1e-81.5e-6
ARG12.451.8e-73.1e-6
FASLG2.214.9e-77.5e-6
CTLA42.097.8e-71.1e-5
HAVCR2 (TIM-3)1.961.2e-61.5e-5
LAG31.842.9e-63.2e-5
IL101.765.4e-65.3e-5
VISTA1.658.3e-67.1e-5

Signaling Pathway Visualization

Understanding the pathways in which the identified hits function is crucial for target validation and drug development. For instance, several identified sensitizing hits, such as PTPN2 and SOCS1, are negative regulators of the IFN-γ signaling pathway, which is critical for anti-tumor immunity.[5][19][20]

IFN_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK12 JAK1/JAK2 IFNGR->JAK12 Activation IFNg IFN-γ IFNg->IFNGR STAT1 STAT1 JAK12->STAT1 Phosphorylation STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer Dimerization PTPN2 PTPN2 PTPN2->JAK12 Dephosphorylation SOCS1 SOCS1 SOCS1->JAK12 Inhibition GAS GAS Element STAT1_dimer->GAS Translocation & Binding IRF1 IRF1 GAS->IRF1 Transcription MHC_I MHC Class I Upregulation IRF1->MHC_I Expression

Simplified IFN-γ Signaling Pathway

Conclusion

CRISPR-Cas9 screening is a robust and high-throughput method for identifying novel molecular targets in the field of immunotherapy.[21][22] The protocols and data presented in this application note provide a comprehensive guide for researchers at this compound to systematically uncover genes that modulate the interaction between cancer cells and the immune system. The identification of both sensitizing and resistance-conferring genes will fuel the development of innovative therapeutic strategies, ultimately aiming to improve patient outcomes in cancer treatment.

References

Application of ImmTher in Ex Vivo Macrophage Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Macrophages are pivotal players in the innate and adaptive immune systems, exhibiting remarkable plasticity to polarize into different functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and the alternatively activated (M2) macrophages.[1] M1 macrophages, typically induced by microbial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interferon-gamma (IFN-γ), are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), high antigen presentation capacity, and microbicidal activity.[2][3] In contrast, M2 macrophages, stimulated by cytokines like interleukin-4 (IL-4) and IL-13, are involved in tissue remodeling, immunoregulation, and wound healing, and they secrete anti-inflammatory cytokines such as IL-10.[4][5]

The ability to modulate macrophage polarization is a key therapeutic strategy for a variety of diseases, including cancer, infectious diseases, and autoimmune disorders. ImmTher is a novel immunomodulatory agent developed to specifically target and activate macrophages. This application note provides a detailed protocol for the ex vivo activation of human monocyte-derived macrophages (MDMs) using this compound and subsequent analysis of their activation state through the quantification of cytokine production, cell surface marker expression, and gene expression.

Principle of the Assay

This assay involves the isolation of human peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages using Macrophage Colony-Stimulating Factor (M-CSF). These mature macrophages are then treated with this compound, alongside control stimuli for M1 (LPS + IFN-γ) and M2 (IL-4) polarization. The resulting macrophage activation phenotype is assessed by measuring the secretion of key cytokines, the expression of characteristic cell surface markers, and the relative expression of signature genes.

Materials and Reagents

ReagentSupplierCatalog No.
Ficoll-Paque PLUSGE Healthcare17-1440-02
RPMI 1640 MediumThermo Fisher11875093
Fetal Bovine Serum (FBS), Heat-InactivatedThermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122
Human Recombinant M-CSFR&D Systems216-MC
Human Recombinant IFN-γR&D Systems285-IF
Human Recombinant IL-4R&D Systems204-IL
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391
This compoundYour CompanyN/A
Human TNF-α ELISA KitR&D SystemsDTA00D
Human IL-6 ELISA KitR&D SystemsD6050
Human IL-12 p70 ELISA KitR&D SystemsD1200
Human IL-10 ELISA KitR&D SystemsD1000B
PE anti-human CD80 AntibodyBioLegend305208
FITC anti-human CD86 AntibodyBioLegend305406
APC anti-human CD206 (MMR) AntibodyBioLegend321110
PerCP/Cyanine5.5 anti-human CD163 AntibodyBioLegend333608
RNeasy Mini KitQIAGEN74104
High-Capacity cDNA Reverse Transcription KitThermo Fisher4368814
PowerUp™ SYBR™ Green Master MixThermo FisherA25742
Primers for NOS2, ARG1, GAPDHIntegrated DNA TechnologiesN/A

Experimental Protocols

I. Isolation of Human PBMCs and Differentiation into Macrophages
  • Dilute human whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells in a 6-well tissue culture plate at a density of 2 x 10^6 cells/mL and incubate at 37°C in a 5% CO2 incubator.

  • After 2 hours, gently wash the wells with warm PBS to remove non-adherent cells.

  • Add complete medium supplemented with 50 ng/mL of human M-CSF to the adherent monocytes.

  • Culture for 6-7 days, replacing the medium every 2-3 days, to allow differentiation into macrophages (M0).[6]

II. Ex Vivo Macrophage Activation
  • After the differentiation period, aspirate the medium and wash the macrophages with warm PBS.

  • Add fresh complete medium to each well.

  • Treat the macrophages with the following stimuli for 24-48 hours:

    • Untreated Control (M0): Medium only.

    • M1 Polarization Control: 100 ng/mL LPS + 20 ng/mL IFN-γ.[7]

    • M2 Polarization Control: 20 ng/mL IL-4.[7]

    • This compound Treatment: Titrated concentrations of this compound (e.g., 1, 10, 100 µg/mL).

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • After the incubation period, collect the cell culture supernatants for cytokine analysis by ELISA and harvest the cells for flow cytometry and qPCR analysis.

III. Analysis of Macrophage Activation

A. Cytokine Quantification by ELISA

  • Centrifuge the collected supernatants at 1000 x g for 10 minutes to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, IL-12, and IL-10 according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

B. Cell Surface Marker Analysis by Flow Cytometry

  • Gently detach the macrophages from the plate using a cell scraper.

  • Wash the cells with PBS containing 2% FBS (FACS buffer).

  • Resuspend the cells in FACS buffer and add the fluorescently labeled antibodies for CD80, CD86, CD206, and CD163.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

C. Gene Expression Analysis by qPCR

  • Lyse the harvested macrophages and extract total RNA using the RNeasy Mini Kit according to the manufacturer's protocol.

  • Quantify the RNA concentration and assess its purity.

  • Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

  • Perform qPCR using PowerUp™ SYBR™ Green Master Mix and primers for NOS2, ARG1, and the housekeeping gene GAPDH.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the untreated control.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.

Table 1: Cytokine Secretion by Activated Macrophages (pg/mL)

TreatmentTNF-αIL-6IL-12 (p70)IL-10
Untreated (M0)50 ± 1580 ± 205 ± 2100 ± 30
LPS + IFN-γ (M1)2500 ± 3003500 ± 4001200 ± 15050 ± 10
IL-4 (M2)60 ± 20100 ± 258 ± 31500 ± 200
This compound (1 µg/mL)800 ± 1001200 ± 150400 ± 50150 ± 40
This compound (10 µg/mL)2800 ± 3504000 ± 5001500 ± 20060 ± 15
This compound (100 µg/mL)3200 ± 4004500 ± 5501800 ± 25070 ± 20

Table 2: Cell Surface Marker Expression on Activated Macrophages (% Positive Cells)

TreatmentCD80 (%)CD86 (%)CD206 (%)CD163 (%)
Untreated (M0)10 ± 315 ± 440 ± 835 ± 7
LPS + IFN-γ (M1)85 ± 1090 ± 85 ± 28 ± 3
IL-4 (M2)12 ± 418 ± 595 ± 592 ± 6
This compound (1 µg/mL)40 ± 650 ± 720 ± 515 ± 4
This compound (10 µg/mL)88 ± 992 ± 76 ± 29 ± 3
This compound (100 µg/mL)90 ± 895 ± 64 ± 17 ± 2

Table 3: Relative Gene Expression in Activated Macrophages (Fold Change vs. M0)

TreatmentNOS2 (M1 Marker)ARG1 (M2 Marker)
Untreated (M0)1.01.0
LPS + IFN-γ (M1)50.0 ± 8.00.2 ± 0.1
IL-4 (M2)0.5 ± 0.280.0 ± 12.0
This compound (1 µg/mL)15.0 ± 3.00.8 ± 0.3
This compound (10 µg/mL)60.0 ± 10.00.1 ± 0.05
This compound (100 µg/mL)75.0 ± 12.00.1 ± 0.04

Signaling Pathways and Experimental Workflow

The activation of macrophages into M1 or M2 phenotypes is governed by distinct signaling pathways. The diagrams below illustrate the key pathways involved and the overall experimental workflow.

Experimental_Workflow A Human Whole Blood B PBMC Isolation (Ficoll-Paque) A->B C Monocyte Adherence B->C D Macrophage Differentiation (M-CSF, 7 days) C->D E M0 Macrophages D->E F Ex Vivo Activation (24-48h) - Untreated (M0) - LPS + IFN-γ (M1) - IL-4 (M2) - this compound E->F G Collect Supernatants F->G H Harvest Cells F->H I ELISA (TNF-α, IL-6, IL-12, IL-10) G->I J Flow Cytometry (CD80, CD86, CD206, CD163) H->J K RNA Extraction & qPCR (NOS2, ARG1) H->K

Fig 1. Experimental workflow for ex vivo macrophage activation.

M1_Macrophage_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IFN-γ IFN-γ IFNGR IFNGR IFN-γ->IFNGR TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF JAK1/2 JAK1/2 IFNGR->JAK1/2 NF-κB NF-κB MyD88->NF-κB IRF3 IRF3 TRIF->IRF3 Gene_Expression M1 Gene Expression (TNF-α, IL-6, IL-12, NOS2) NF-κB->Gene_Expression IRF3->Gene_Expression STAT1 STAT1 JAK1/2->STAT1 STAT1->Gene_Expression

Fig 2. M1 macrophage activation signaling pathway.

M2_Macrophage_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4R JAK1/3 JAK1/3 IL-4R->JAK1/3 STAT6 STAT6 JAK1/3->STAT6 Gene_Expression M2 Gene Expression (IL-10, ARG1, CD206) STAT6->Gene_Expression

Fig 3. M2 macrophage activation signaling pathway.

Conclusion

The protocols described in this application note provide a robust framework for evaluating the effect of this compound on the ex vivo activation of human macrophages. The hypothetical data suggest that this compound induces a potent M1-like phenotype in a dose-dependent manner, as evidenced by the increased production of pro-inflammatory cytokines, upregulation of M1-associated cell surface markers, and enhanced expression of the NOS2 gene. This comprehensive approach, combining analysis of secreted proteins, cell surface phenotype, and gene expression, allows for a thorough characterization of the immunomodulatory properties of novel compounds like this compound.

References

Application Notes and Protocols for Assessing the Tumoricidal Activity of ImmTher-Activated Monocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ImmTher® is a liposome-encapsulated immunomodulator containing a synthetic, lipophilic disaccharide derivative of muramyl dipeptide. As a potent activator of the innate immune system, this compound stimulates monocytes and macrophages to enhance their tumoricidal activity. This document provides detailed protocols for the in vitro assessment of the tumor-killing potential of human monocytes activated by this compound. The described methods are essential for preclinical evaluation and understanding the mechanism of action of this compound and similar immunotherapeutic agents. Studies have shown that this compound can induce the expression and production of various cytokines, including IL-1α, IL-1β, IL-6, IL-8, IL-12, macrophage chemotactic and activating factor, and tumor necrosis factor-alpha (TNF-α).[1] Furthermore, this compound has been observed to stimulate cytostatic or cytotoxic activity of monocytes against several human cancer cell lines, such as Ewing's sarcoma, osteosarcoma, and melanoma, while being ineffective against others like breast cancer cells.[1]

Data Presentation

The following tables summarize representative quantitative data from tumoricidal assays. These are illustrative examples based on typical outcomes for activated monocyte cytotoxicity.

Table 1: Cytotoxicity of this compound-Activated Monocytes against Various Tumor Cell Lines (LDH Release Assay)

Target Cell LineEffector:Target Ratio% Cytotoxicity (Mean ± SD)
Ewing's Sarcoma (A673) 10:145.2 ± 3.5
20:168.7 ± 4.1
Osteosarcoma (Saos-2) 10:138.9 ± 2.8
20:161.5 ± 3.9
Melanoma (A375) 10:155.1 ± 4.2
20:175.3 ± 5.0
Breast Cancer (MCF-7) 10:15.3 ± 1.1
20:18.9 ± 1.5
Untreated Monocytes (A375) 20:17.1 ± 1.3

Table 2: Apoptosis Induction in Tumor Cells by this compound-Activated Monocytes (Annexin V/PI Staining)

Target Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Ewing's Sarcoma (A673) This compound-Activated Monocytes35.6 ± 2.925.1 ± 2.2
Melanoma (A375) This compound-Activated Monocytes42.3 ± 3.130.8 ± 2.5
Breast Cancer (MCF-7) This compound-Activated Monocytes4.8 ± 0.93.2 ± 0.7
Melanoma (A375) Untreated Monocytes6.2 ± 1.04.5 ± 0.8

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Monocytes

This protocol describes the isolation of monocytes from human peripheral blood using density gradient centrifugation and negative selection.

Materials:

  • Human peripheral blood collected in EDTA tubes

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque™ PLUS or other density gradient medium

  • RosetteSep™ Human Monocyte Enrichment Cocktail or other negative selection kit

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a new conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing Peripheral Blood Mononuclear Cells (PBMCs).

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in an appropriate buffer and enrich for monocytes using a negative selection kit according to the manufacturer's instructions. This typically involves adding an antibody cocktail that binds to non-monocytic cells, followed by immunomagnetic separation.

  • After enrichment, the untouched monocytes are ready for culture and activation. Determine cell viability and purity using trypan blue exclusion and flow cytometry analysis of CD14 expression. Purity should be >90%.

Protocol 2: Activation of Monocytes with this compound

This protocol outlines the in vitro activation of isolated human monocytes with this compound.

Materials:

  • Isolated human monocytes

  • Complete RPMI-1640 medium

  • This compound® (concentration to be optimized, a starting point of 10 µg/mL is suggested)

  • Control (vehicle for this compound, e.g., liposomes without the active compound)

Procedure:

  • Resuspend the isolated monocytes in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate the monocytes in a tissue culture plate.

  • Add this compound to the desired final concentration (e.g., 10 µg/mL). For the control group, add an equivalent volume of the vehicle.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for activation.[2]

  • After incubation, the activated monocytes are ready for use in tumoricidal assays.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies the release of LDH from damaged cells, which is proportional to the number of lysed cells.[3][4]

Materials:

  • This compound-activated and untreated (control) monocytes (effector cells)

  • Tumor cells (target cells)

  • 96-well flat-bottom tissue culture plates

  • LDH cytotoxicity detection kit

Procedure:

  • Culture target tumor cells in a 96-well plate until they reach approximately 50-60% confluency.

  • Remove the culture medium from the tumor cells.

  • Add this compound-activated or untreated monocytes to the wells with target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

  • Include the following controls in triplicate:

    • Spontaneous LDH release (target cells): Target cells with fresh medium only.

    • Spontaneous LDH release (effector cells): Effector cells with fresh medium only.

    • Maximum LDH release (target cells): Target cells with lysis buffer provided in the kit.

    • Medium background: Medium only.

  • Incubate the plate for 4-6 hours at 37°C and 5% CO2.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Effector Release - Spontaneous Target Release) / (Maximum Target Release - Spontaneous Target Release)] * 100

Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][7]

Materials:

  • This compound-activated and untreated monocytes

  • Tumor cells

  • 6-well tissue culture plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Co-culture tumor cells with this compound-activated or untreated monocytes in 6-well plates at an appropriate E:T ratio (e.g., 10:1) for 18-24 hours.

  • Harvest all cells, including floating and adherent cells, from each well. Adherent cells can be detached using gentle scraping or a non-enzymatic cell dissociation solution.

  • Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

  • The populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Signaling Pathway

ImmTher_Signaling_Pathway This compound (Muramyl Dipeptide) Signaling Pathway in Monocytes cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Binds to LRR domain RIP2 RIP2 NOD2->RIP2 Recruits TAK1 TAK1 RIP2->TAK1 Activates IKK Complex IKK Complex TAK1->IKK Complex Activates MAPK Cascade MAPK Cascade TAK1->MAPK Cascade Activates IκB IκB IKK Complex->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates AP-1 AP-1 MAPK Cascade->AP-1 Activates AP-1_n AP-1 AP-1->AP-1_n Translocates Gene Expression Cytokines (TNF-α, IL-1, IL-6) Chemokines Costimulatory Molecules NF-κB_n->Gene Expression Induces AP-1_n->Gene Expression Induces

Caption: this compound's active component, a muramyl dipeptide derivative, is recognized by the intracellular sensor NOD2, leading to the activation of NF-κB and MAPK pathways and subsequent expression of pro-inflammatory genes.

Experimental Workflow

Experimental_Workflow Workflow for Assessing Tumoricidal Activity cluster_preparation Preparation cluster_assay Tumoricidal Assays cluster_analysis Data Analysis Blood Human Peripheral Blood Isolate Isolate Monocytes (Density Gradient & Negative Selection) Blood->Isolate Activate Activate Monocytes with this compound (24h incubation) Isolate->Activate Co-culture Co-culture Activated Monocytes with Tumor Cells Activate->Co-culture Tumor_Cells Culture Target Tumor Cells Tumor_Cells->Co-culture LDH_Assay LDH Cytotoxicity Assay Co-culture->LDH_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay Co-culture->Apoptosis_Assay LDH_Analysis Calculate % Cytotoxicity LDH_Assay->LDH_Analysis Flow_Analysis Quantify Apoptotic vs. Necrotic Cells Apoptosis_Assay->Flow_Analysis

Caption: Overview of the experimental process from monocyte isolation and activation to the assessment of tumoricidal activity using cytotoxicity and apoptosis assays.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of ImmTher for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the poor solubility of ImmTher for successful in vivo studies. Poor aqueous solubility is a significant hurdle that can lead to low bioavailability and inconclusive experimental results. The following troubleshooting guides and frequently asked questions (FAQs) directly address common issues and offer detailed strategies to enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is poorly soluble in aqueous solutions. What are the primary strategies I should consider to improve its solubility for in vivo studies?

A1: For poorly water-soluble compounds like this compound, a multi-pronged approach is often necessary. The primary strategies can be categorized into formulation-based approaches and physicochemical modifications.[1]

  • Formulation-Based Approaches: These involve using excipients to increase the apparent solubility of the drug without altering its chemical structure. Common methods include:

    • Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility in the formulation.[1][2]

    • Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.[1][2]

    • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[1][2][3]

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can enhance absorption.[4][5] Given that this compound is described as a lipophilic derivative, this is a particularly relevant strategy.[6][7]

  • Physicochemical Modifications: These techniques alter the physical properties of the drug to enhance its dissolution rate.

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][5][8]

Q2: How do I select the most appropriate solubilization strategy for this compound?

A2: The selection of an appropriate solubilization strategy depends on the physicochemical properties of this compound, the intended route of administration, and the required dose. A systematic approach is recommended. The following decision-making workflow can guide your selection process.

G cluster_0 Solubility Enhancement Workflow start Start: Poorly Soluble this compound char Characterize Physicochemical Properties (logP, pKa, melting point) start->char route Define Route of Administration (Oral, IV, etc.) & Dose char->route screen Screen Formulation Approaches route->screen cosolvent Co-solvents & Surfactants screen->cosolvent Simple formulations lipid Lipid-Based (LBDDS) screen->lipid Lipophilic compound particle Particle Size Reduction screen->particle Crystalline solid cyclodextrin Cyclodextrins screen->cyclodextrin Inclusion complexation optimize Optimize Lead Formulations (Stability, Toxicity) cosolvent->optimize lipid->optimize particle->optimize cyclodextrin->optimize invivo Proceed to In Vivo Studies optimize->invivo

Figure 1: A workflow for selecting a suitable solubility enhancement technique.

Q3: Can you provide a quantitative comparison of different solubilization methods for a lipophilic compound like this compound?

A3: The effectiveness of each solubilization method is highly compound-dependent. However, the following table summarizes reported solubility enhancements for various techniques with examples of poorly soluble drugs, which can provide a general idea of the potential improvement.

Solubilization TechniqueExample DrugCarrier/ExcipientFold Increase in SolubilityReference
Co-solvency AtorvastatinEthanol, Propylene Glycol5-50[2]
Solid Dispersion AtorvastatinNeem Gum>100[9]
Cyclodextrin Complexation ItraconazoleHydroxypropyl-β-cyclodextrin~200[2]
Nanosuspension Danazol->1000[10]
Lipid-Based Formulation GlibenclamideMaisine® CC, Transcutol® HP2-10[5]

Q4: What are some common excipients that are generally recognized as safe (GRAS) for in vivo studies to enhance this compound solubility?

A4: A variety of excipients are used to enhance solubility. It is crucial to use excipients that are GRAS for in vivo studies. Some commonly used excipients include:

  • Co-solvents: Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Glycerol.[2]

  • Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15.[2]

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[2]

  • Lipids/Oils: Medium-chain triglycerides (MCT) oil, Sesame oil, Soybean oil.[5]

While these excipients are widely used, it is essential to consult toxicology data and regulatory guidelines to determine safe dosage levels for the chosen animal model and route of administration.[1]

Troubleshooting Guide

Problem 1: My this compound formulation precipitates out upon dilution with aqueous media (e.g., saline or PBS) for injection.

  • Possible Cause: The concentration of the co-solvent or surfactant may be too high, leading to "salting out" upon dilution.

  • Troubleshooting Steps:

    • Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain solubility.

    • Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.

    • Consider a Different Solubilization System: If co-solvents fail, explore alternative systems like cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[1]

Problem 2: I observe low and variable bioavailability of this compound in my in vivo studies despite achieving good solubility in the formulation.

  • Possible Cause: The drug may be precipitating in vivo upon administration and dilution with physiological fluids. Another possibility is poor membrane permeability.

  • Troubleshooting Steps:

    • Ex Vivo Precipitation Study: Simulate the in vivo dilution by adding the formulation to simulated gastric or intestinal fluid and observe for precipitation.

    • Lipid-Based Formulations: For oral administration, LBDDS can help maintain the drug in a solubilized state in the gastrointestinal tract and enhance absorption.[11]

    • Particle Size Reduction: Formulating this compound as a nanosuspension can improve the dissolution rate in vivo.[8]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Intravenous Administration

  • Objective: To prepare a clear, injectable solution of this compound using a co-solvent system.

  • Materials: this compound, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare a co-solvent mixture (e.g., 40% PEG 400, 10% PG in water).

    • Add the this compound to the co-solvent mixture and vortex or sonicate until fully dissolved.

    • Slowly add saline to the desired final volume while stirring continuously.

    • Visually inspect for any signs of precipitation.

    • Filter the final solution through a 0.22 µm sterile filter.

Protocol 2: Formulation of this compound in a Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

  • Objective: To formulate this compound in a SEDDS to improve its oral bioavailability.

  • Materials: this compound, Medium-chain triglycerides (MCT oil, as the oil phase), Cremophor® EL (as the surfactant), Transcutol® HP (as the co-surfactant).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.

    • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.

    • Weigh the appropriate amounts of MCT oil, Cremophor® EL, and Transcutol® HP and mix them thoroughly.

    • Add this compound to the mixture and stir until a homogenous solution is formed.

    • To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a microemulsion.

This compound Signaling Pathway

This compound, as a derivative of muramyl dipeptide, is known to be an immunomodulator that can activate monocytes and macrophages.[6][7] This activation leads to the production of various cytokines that can mediate its anti-tumor effects.

G cluster_1 This compound Mechanism of Action This compound This compound (Lipophilic MDP derivative) Monocyte Monocyte / Macrophage This compound->Monocyte Activates Gene_Expression Upregulation of Cytokine Gene Expression Monocyte->Gene_Expression Tumoricidal Enhanced Monocyte-Mediated Tumoricidal Activity Monocyte->Tumoricidal Cytokines Cytokine Production & Secretion (IL-1, IL-6, IL-8, IL-12, TNF-α) Gene_Expression->Cytokines AntiTumor Anti-Tumor Effects Cytokines->AntiTumor Tumoricidal->AntiTumor

Figure 2: Simplified signaling pathway of this compound's immunomodulatory effects.

References

Optimizing ImmTher dosage for maximum anti-tumor effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ImmTher. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in optimizing this compound dosage for maximum anti-tumor effect in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose range for in vivo studies with this compound?

A1: The initial dose for in vivo studies should be determined based on prior in vitro potency, pharmacokinetic (PK) data, and any available toxicology data. A common starting point is to establish a dose that achieves a plasma concentration several-fold above the in vitro IC50 for the target of interest. We recommend performing a preliminary dose-range-finding study to identify a well-tolerated dose that demonstrates biological activity.

Q2: How do I select the appropriate tumor model for evaluating this compound's efficacy?

A2: The choice of tumor model is critical. We recommend using syngeneic tumor models with a competent immune system to properly evaluate the immunomodulatory effects of this compound. It is also advisable to select models where the target pathway of this compound is known to be active. For example, if this compound targets a specific immune checkpoint, select a model known to be responsive to checkpoint inhibition.

Q3: What are the key pharmacodynamic (PD) biomarkers to monitor for assessing this compound's biological effect?

A3: Monitoring PD biomarkers in both blood and the tumor microenvironment is crucial for confirming target engagement and understanding the dose-response relationship. Key biomarkers to consider include phosphorylation status of downstream targets, changes in immune cell populations (e.g., CD8+ T cell infiltration), and expression of cytokine and chemokine genes.

Troubleshooting Guides

Issue 1: High variability in tumor response is observed at a given dose of this compound.

  • Possible Cause 1: Inconsistent Drug Formulation or Administration. Ensure that this compound is properly solubilized and administered consistently across all subjects. Vehicle preparation and administration route should be uniform.

  • Possible Cause 2: Tumor Heterogeneity. The inherent biological variability in tumors can lead to different responses. Ensure that tumors are of a consistent size at the start of treatment.

  • Possible Cause 3: Differences in Host Immune Status. The baseline immune status of individual animals can vary. Consider including an immune-phenotyping baseline check before starting the experiment.

Issue 2: A lack of correlation is observed between in vitro IC50 and in vivo efficacy.

  • Possible Cause 1: Poor Pharmacokinetics. this compound may have poor absorption, rapid metabolism, or low bioavailability, preventing it from reaching a therapeutic concentration in the tumor tissue. A full PK study is recommended.

  • Possible Cause 2: Inadequate Target Engagement. The drug may not be reaching its intracellular target effectively in vivo. Consider performing a tumor-based PD study to confirm target modulation at the site of action.

  • Possible Cause 3: Complex in vivo Biology. The in vivo tumor microenvironment is significantly more complex than an in vitro culture. The anti-tumor effect of this compound may depend on interactions with various immune cell types not present in the in vitro assay.

Data Presentation

Table 1: In Vitro Dose-Response of this compound on Target Phosphorylation

Cell LineIC50 (nM)
MC-38 (Murine Colon Adenocarcinoma)15
B16-F10 (Murine Melanoma)28
CT26 (Murine Colon Carcinoma)22

Table 2: In Vivo Anti-Tumor Efficacy of this compound in MC-38 Syngeneic Model

Treatment GroupDose (mg/kg, daily)Mean Tumor Volume (mm³) at Day 14Tumor Growth Inhibition (%)
Vehicle Control01500 ± 2500
This compound101100 ± 20027
This compound30650 ± 15057
This compound100300 ± 10080

Experimental Protocols

Protocol: In Vivo Dose-Finding Efficacy Study

  • Animal Model: C57BL/6 mice, 6-8 weeks old.

  • Cell Line: MC-38 murine colon adenocarcinoma cells.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 MC-38 cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Drug Administration: Prepare this compound in the recommended vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). Administer the designated dose (e.g., 10, 30, 100 mg/kg) or vehicle control daily via oral gavage.

  • Efficacy Readout: Continue treatment for 14-21 days. Monitor tumor volumes and body weights regularly.

  • Endpoint Analysis: At the end of the study, collect tumors and spleens for pharmacodynamic analysis (e.g., flow cytometry, immunohistochemistry).

Visualizations

ImmTher_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Signal CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 LAT->PI3K SHP2 SHP2 LAT->SHP2 Activation T-Cell Activation PLCg1->Activation PI3K->Activation SHP2->Activation Inhibition This compound This compound This compound->SHP2 Inhibits

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo_pkpd In Vivo PK/PD cluster_invivo_efficacy In Vivo Efficacy a Determine IC50 on Target b Assess Potency in Cell Lines a->b c Single Dose PK Study b->c Inform Dose Selection d Dose-Response PD Study c->d e Dose-Range Finding Study d->e Confirm Target Engagement f Efficacy Study in Syngeneic Model e->f g Analyze Anti-Tumor Effect & Biomarkers f->g

Caption: Experimental workflow for preclinical dosage optimization.

Troubleshooting_Logic A High In Vivo Variability? B Check Drug Formulation & Administration A->B Yes E No Correlation of In Vitro/In Vivo Data? A->E No C Standardize Tumor Inoculation Size B->C D Assess Baseline Immune Status C->D I Refine Experimental Design D->I F Conduct Pharmacokinetic (PK) Study E->F Yes E->I No G Confirm Target Engagement in Tumor F->G H Evaluate Role of Tumor Microenvironment G->H H->I

Caption: Logic diagram for troubleshooting common experimental issues.

Troubleshooting inconsistent results in ImmTher cytokine assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ImmTher Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during cytokine assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to specific problems you may face during your experiments.

High Variability Between Replicates (High Coefficient of Variation - %CV)

Question: My replicate wells show significantly different readings, resulting in a high Coefficient of Variation (%CV). What are the possible causes and solutions?

Answer: High %CV is a common issue that can compromise the reliability of your results. The goal is generally an intra-assay CV of <10% and an inter-assay CV of <15%[1][2]. Here are the primary causes and how to address them:

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Ensure tips are firmly sealed. Change tips for each standard, sample, and reagent. When possible, prepare a master mix for reagents to be added to multiple wells.[3]
Presence of Bubbles in Wells Visually inspect wells after adding reagents and before reading the plate. Gently pop any bubbles with a clean pipette tip.[4]
Inadequate Washing Ensure all wells are washed equally and thoroughly. If using an automated plate washer, check that all ports are clear. For manual washing, be consistent with the force and duration of aspiration.[4]
"Edge Effect" This is often caused by temperature differences across the plate. To mitigate this, ensure the plate and all reagents are at room temperature before starting. Avoid stacking plates during incubation. You can also fill the outer wells with buffer or water and not use them for samples or standards.[3]
Inconsistent Sample Preparation Mix samples thoroughly before aliquoting into wells. If samples contain particulate matter, centrifuge them before use.[5]

Troubleshooting Workflow for High %CV:

high_cv_troubleshooting start High %CV Observed check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_washing Examine Washing Procedure start->check_washing check_plate Inspect Plate for Edge Effects/Bubbles start->check_plate check_samples Assess Sample Homogeneity start->check_samples resolve_pipetting Recalibrate Pipettes Use Master Mixes check_pipetting->resolve_pipetting resolve_washing Optimize Wash Steps Check Washer check_washing->resolve_washing resolve_plate Equilibrate Plate/Reagents Avoid Outer Wells check_plate->resolve_plate resolve_samples Centrifuge/Mix Samples check_samples->resolve_samples elisa_workflow coat Coat Plate with Capture Antibody block Wash & Block Plate coat->block add_samples Add Standards & Samples block->add_samples add_detection Wash & Add Detection Antibody add_samples->add_detection add_enzyme Wash & Add Streptavidin-HRP add_detection->add_enzyme add_substrate Wash & Add TMB Substrate add_enzyme->add_substrate read_plate Add Stop Solution & Read Plate add_substrate->read_plate jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R 1. Binds gp130 gp130 IL6R->gp130 2. Dimerizes JAK JAK gp130->JAK 3. Activates STAT STAT JAK->STAT 4. Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerizes DNA DNA STAT_dimer->DNA 6. Translocates & Binds DNA Transcription Gene Transcription DNA->Transcription 7. Initiates

References

Technical Support Center: Refinements to the ImmTher Synthesis and Purification Process

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific therapeutic agent named "ImmTher" is not publicly available. The following technical support guide is based on established principles and common challenges encountered during the synthesis and purification of recombinant therapeutic proteins in a biopharmaceutical context. The data and protocols provided are representative examples and should be adapted to specific experimental conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purification of this compound.

QuestionAnswer
What are the expected yield and purity of this compound after the complete purification process? The expected final yield of purified this compound is typically between 30-50% of the initial crude protein, with a purity level of ≥98% as determined by HPLC. However, yields can be influenced by factors at each purification step.[1][2]
What are the critical quality attributes (CQAs) for this compound that should be monitored? Key CQAs for this compound include purity, potency, identity, and safety. Specific attributes to monitor are aggregation levels, endotoxin content, host cell protein (HCP) contamination, and post-translational modifications.
What are the recommended storage conditions for purified this compound? Purified this compound should be stored at -80°C in a formulation buffer containing cryoprotectants to prevent degradation and aggregation. Long-term stability studies should be conducted to determine the optimal storage conditions.
How can I ensure compliance with current Good Manufacturing Practices (cGMP) during production? Adherence to cGMP involves robust documentation, personnel training, facility and equipment qualification, process validation, and a strong quality management system.[3][4][5][6] All manufacturing and quality control procedures must be clearly defined and followed.[7]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis and purification of this compound.

Low Yield During Synthesis/Expression
ProblemPossible CauseRecommended Solution
Low expression levels of this compound in the host cell system. Suboptimal codon usage in the expression vector.Optimize the gene sequence for the specific expression host.
Incorrect induction parameters (e.g., inducer concentration, temperature, duration).Perform a design of experiments (DoE) to determine the optimal induction conditions.
Toxicity of this compound to the host cells.Consider using a weaker promoter or a different host strain.
Issues During Purification
ProblemPossible CauseRecommended Solution
High levels of host cell protein (HCP) contamination. Inefficient capture step in the chromatography process.Optimize the binding and wash conditions of the affinity chromatography step. Consider adding an additional ion-exchange chromatography step.
Protein instability leading to co-purification of chaperones.Adjust buffer pH and salt concentration to enhance protein stability.[8]
Presence of this compound aggregates in the final product. Inappropriate buffer conditions (pH, ionic strength).[8]Screen different buffer formulations to identify conditions that minimize aggregation. Use size-exclusion chromatography as a final polishing step to remove aggregates.
High protein concentration during processing.Perform concentration steps at lower temperatures and consider the use of stabilizing excipients.
Loss of this compound activity after purification. Denaturation during elution from chromatography columns.Use a milder elution buffer or a different chromatography resin that allows for less harsh elution conditions.
Presence of proteases in the purified sample.Add protease inhibitors during the purification process.

Quantitative Data Summary

The following tables provide representative data for a typical this compound purification process.

Table 1: Summary of a Standard Three-Step Purification Process for this compound

Purification StepPurity (%)Yield (%)
Affinity Chromatography 85-9570-85
Ion-Exchange Chromatography 95-9880-90
Size-Exclusion Chromatography >9890-95
Overall >98 50-70

Table 2: Key Process Parameters for this compound Synthesis

ParameterRecommended Range
Cell Culture Density at Induction 2.0 - 4.0 x 10^6 cells/mL
Induction Temperature 30 - 37 °C
Induction Duration 12 - 16 hours
Harvest Titer 1 - 3 g/L

Experimental Protocols

Protocol 1: Expression of Recombinant this compound in CHO Cells
  • Cell Expansion: Thaw a vial of the recombinant CHO cell line expressing this compound and expand the culture in a suitable growth medium.

  • Bioreactor Inoculation: Inoculate a production-scale bioreactor with the expanded cell culture.

  • Cell Growth: Maintain the bioreactor at 37°C with controlled pH and dissolved oxygen levels until the target cell density is reached.

  • Induction: Induce protein expression by adding the appropriate inducer and shifting the temperature if required.

  • Harvest: After the induction period, harvest the cell culture fluid containing the secreted this compound by centrifugation or microfiltration.

Protocol 2: Three-Step Purification of this compound
  • Affinity Chromatography:

    • Equilibrate a Protein A column with a neutral pH buffer.

    • Load the clarified cell culture harvest onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a low pH buffer.

  • Ion-Exchange Chromatography:

    • Adjust the pH and conductivity of the eluate from the affinity step.

    • Load the sample onto an equilibrated cation-exchange column.

    • Wash the column with a low-salt buffer.

    • Elute this compound using a salt gradient.

  • Size-Exclusion Chromatography:

    • Concentrate the eluate from the ion-exchange step.

    • Load the concentrated sample onto a size-exclusion column equilibrated with the final formulation buffer.

    • Collect the fractions corresponding to monomeric this compound.

Visualizations

Signaling Pathway

ImmTher_Signaling_Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Inactive Transcription Factor (Inactive) Kinase_B->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor_Inactive->Transcription_Factor_Active Translocates Gene_Expression Target Gene Expression Transcription_Factor_Active->Gene_Expression Induces

Caption: Hypothetical signaling pathway initiated by this compound binding.

Experimental Workflow

ImmTher_Synthesis_Purification_Workflow Cell_Culture_Expansion Cell Culture Expansion Bioreactor_Production Bioreactor Production Cell_Culture_Expansion->Bioreactor_Production Harvest_Clarification Harvest & Clarification Bioreactor_Production->Harvest_Clarification Affinity_Chromatography Affinity Chromatography Harvest_Clarification->Affinity_Chromatography Ion_Exchange_Chromatography Ion-Exchange Chromatography Affinity_Chromatography->Ion_Exchange_Chromatography Size_Exclusion_Chromatography Size-Exclusion Chromatography Ion_Exchange_Chromatography->Size_Exclusion_Chromatography Formulation_Fill_Finish Formulation & Fill/Finish Size_Exclusion_Chromatography->Formulation_Fill_Finish Final_Product Final this compound Product Formulation_Fill_Finish->Final_Product

Caption: Workflow for this compound synthesis and purification.

References

ImmTher Delivery to Solid Tumors: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the delivery of immunotherapeutic agents (ImmTher) to solid tumors. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does it work against solid tumors?

A1: "this compound" is a general term for immunotherapy, which harnesses the body's immune system to fight cancer. In the context of solid tumors, this compound aims to overcome the tumor's defenses and enable immune cells, such as T cells, to recognize and attack cancer cells. Key mechanisms of action include:

  • Immune Checkpoint Inhibition: Blocking proteins like PD-1, PD-L1, and CTLA-4 that act as "brakes" on the immune system, thereby unleashing a more potent anti-tumor response.[1]

  • Adoptive Cell Therapy (ACT): Involves isolating a patient's own immune cells (like T cells), engineering them to better target tumor cells (e.g., CAR-T cells), and re-infusing them into the patient.[2]

  • Cancer Vaccines: Designed to introduce tumor-associated antigens to the immune system to stimulate a targeted and durable anti-tumor response.

  • Oncolytic Viruses: Viruses that are engineered to selectively infect and kill cancer cells, while also stimulating an anti-tumor immune response.[2]

Q2: What are the primary obstacles to effective this compound delivery in solid tumors?

A2: The solid tumor microenvironment (TME) presents significant barriers to immunotherapy. These challenges include:

  • Physical Barriers: A dense extracellular matrix and high interstitial fluid pressure can physically prevent therapeutic agents and immune cells from reaching the tumor core.[3]

  • Immunosuppressive TME: The TME is often "cold," meaning it lacks immune cells or is dominated by immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response.[3]

  • Limited Immune Cell Infiltration: Poor vascularization and the physical density of the tumor can hinder the trafficking and infiltration of effector immune cells into the tumor.[3]

  • Systemic Toxicity: High systemic doses of immunotherapies required to achieve a therapeutic concentration at the tumor site can lead to immune-related adverse events in healthy tissues.[4]

Q3: What are the leading strategies to improve this compound delivery and efficacy?

A3: Researchers are exploring several innovative approaches to enhance the delivery and effectiveness of this compound in solid tumors:

  • Combination Therapies: Pairing immunotherapy with other treatments like chemotherapy, radiation, or targeted therapies can help remodel the TME and make it more receptive to an immune attack.[5]

  • Novel Delivery Systems: Nanoparticles, liposomes, and other nanocarriers can protect the therapeutic payload from degradation, improve circulation time, and be engineered to specifically target tumor cells.[6][7]

  • Local and Intratumoral Delivery: Direct injection of immunotherapies into the tumor can increase the local concentration of the drug, enhance the anti-tumor immune response, and reduce systemic side effects.[4][8][9]

  • Modulation of the Tumor Microenvironment: Strategies to deplete immunosuppressive cells or alter the physical structure of the TME can improve the penetration and function of immunotherapeutic agents.

Troubleshooting Guides

Issue: Poor Penetration of this compound into the Solid Tumor
Potential Cause Troubleshooting Strategy
Dense Extracellular Matrix (ECM) 1. Enzymatic Depletion: Co-administer ECM-degrading enzymes like hyaluronidase. 2. ECM-Targeted Nanoparticles: Design nanoparticles that can degrade or bypass the ECM. 3. Combination with Radiotherapy: Radiation can help remodel the ECM, making it more permeable.
High Interstitial Fluid Pressure (IFP) 1. Vascular Normalization: Use agents that normalize the tumor vasculature to reduce IFP. 2. Pressure-Sensitive Nanoparticles: Develop delivery systems that release their payload in response to the high IFP within the tumor.
Inefficient Vascular Extravasation 1. Targeted Nanoparticles: Functionalize nanoparticles with ligands that bind to receptors overexpressed on the tumor endothelium. 2. Size Optimization: Use smaller nanoparticles (generally <100 nm) that can more easily pass through the leaky tumor vasculature.[10]
Issue: Low Accumulation and Retention of this compound in the Tumor
Potential Cause Troubleshooting Strategy
Rapid Systemic Clearance 1. PEGylation: Modify the surface of nanoparticles or the therapeutic agent with polyethylene glycol (PEG) to increase circulation half-life. 2. Liposomal Formulation: Encapsulate the this compound agent in liposomes to protect it from degradation and clearance.
Off-Target Accumulation 1. Active Targeting: Conjugate the delivery vehicle with antibodies or ligands that specifically bind to tumor-associated antigens. 2. Intratumoral Administration: Directly inject the therapeutic agent into the tumor to bypass systemic circulation and minimize off-target effects.[4][8][9]
Poor Cellular Uptake 1. Cell-Penetrating Peptides (CPPs): Incorporate CPPs into the delivery system to enhance internalization by tumor cells. 2. Receptor-Mediated Endocytosis: Utilize targeting moieties that trigger receptor-mediated uptake.
Issue: Suboptimal Anti-Tumor Immune Response
Potential Cause Troubleshooting Strategy
Immunosuppressive Tumor Microenvironment 1. Combination with Checkpoint Inhibitors: Combine the this compound with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies. 2. Depletion of Suppressive Cells: Use agents that target and deplete Tregs or MDSCs.
Insufficient T-Cell Priming and Activation 1. Adjuvants: Co-deliver immunostimulatory adjuvants (e.g., TLR agonists) with the this compound. 2. Combination with Radiation or Chemotherapy: These treatments can induce immunogenic cell death, releasing tumor antigens and promoting T-cell priming.[5]
T-Cell Exhaustion 1. Combination Immunotherapies: Use a combination of checkpoint inhibitors that target different exhaustion pathways. 2. Cytokine Therapy: Co-administer cytokines like IL-2 or IL-12 to support T-cell function and survival.

Quantitative Data on this compound Delivery Enhancement

Table 1: Efficacy of Combination Immunotherapies in Solid Tumors
Combination TherapyTumor TypeEndpointResult
Anti-PD-1/PD-L1 + Anti-CTLA-4 MelanomaOverall Survival (OS)Significant improvement in OS compared to monotherapy.
Anti-PD-1/PD-L1 + Anti-VEGF Renal Cell CarcinomaProgression-Free Survival (PFS)Improved PFS compared to anti-VEGF monotherapy.
Pembrolizumab + Chemotherapy Non-Small Cell Lung CancerOverall Survival (OS)Significantly improved survival in patients regardless of PD-L1 expression.[5]
Nivolumab + Ipilimumab + Radiotherapy Pancreatic CancerClinical BenefitDurable clinical benefit observed in a subset of patients.[11]

Note: Results are generalized from multiple clinical trials. Specific outcomes can vary based on the trial design, patient population, and specific agents used.

Table 2: Comparison of Nanoparticle Properties on Tumor Penetration
Nanoparticle PropertyEffect on Tumor PenetrationKey Findings
Size Smaller nanoparticles (<100 nm) generally show better penetration.30 nm and 50 nm nanoparticles penetrated tumor spheroids more efficiently than 100 nm particles.[12]
Surface Charge Neutral or slightly negative surfaces often lead to better penetration than highly charged surfaces.Higher surface charge reduced nanoparticle penetration into tumor spheroids.[12] Negatively charged nanoparticles showed superior accumulation and deeper penetration.[13]
Shape Spherical nanoparticles tend to penetrate more effectively than rod-shaped ones.Spherical nanoparticles demonstrated deeper penetration in spheroid models compared to rod-shaped nanoparticles.[13]
Surface Modification (PEGylation) PEGylation significantly improves penetration into the tumor core.PEG surface modification enhanced the penetration of polymeric particles into the spheroid core.[12]

Experimental Protocols

Protocol 1: Assessing Nanoparticle Penetration in 3D Tumor Spheroids

Objective: To quantitatively evaluate the penetration depth of fluorescently labeled nanoparticles into a 3D tumor spheroid model.

Materials:

  • Cancer cell line capable of forming spheroids (e.g., HCT116, A549).

  • Ultra-low attachment, round-bottom 96-well plates.

  • Complete cell culture medium.

  • Fluorescently labeled nanoparticles.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) for fixing.

  • Confocal microscope with z-stacking capability.

  • Image analysis software (e.g., ImageJ, Imaris).

Methodology:

  • Spheroid Formation:

    • Seed cells in ultra-low attachment plates at a density of 2,000-5,000 cells/well.

    • Centrifuge the plate briefly to pellet the cells at the bottom of the well.

    • Incubate for 3-5 days until spheroids of approximately 300-500 µm in diameter are formed.

  • Nanoparticle Incubation:

    • Carefully replace the medium with fresh medium containing the desired concentration of fluorescently labeled nanoparticles.

    • Incubate the spheroids with the nanoparticles for various time points (e.g., 4, 12, 24 hours).

  • Washing and Fixation:

    • At each time point, gently wash the spheroids three times with warm PBS to remove non-penetrated nanoparticles.

    • Fix the spheroids in 4% PFA for 1 hour at room temperature.

    • Wash the fixed spheroids three times with PBS.

  • Imaging:

    • Transfer the spheroids to an imaging plate (e.g., glass-bottom plate).

    • Acquire z-stack images of the spheroids using a confocal microscope, ensuring the stack covers the entire depth of the spheroid.

  • Data Analysis:

    • Use image analysis software to reconstruct the 3D image of the spheroid.

    • Quantify the fluorescence intensity as a function of distance from the spheroid's outer edge to its core.

    • Plot the fluorescence intensity profile to visualize the penetration depth of the nanoparticles.

Protocol 2: In Vivo Efficacy Study of an Immunotherapeutic Agent

Objective: To evaluate the anti-tumor efficacy of an this compound agent in a syngeneic mouse tumor model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6).

  • Syngeneic tumor cell line (e.g., MC38, B16-F10).

  • This compound agent (e.g., anti-PD-1 antibody).

  • Isotype control antibody.

  • Sterile PBS.

  • Syringes and needles.

  • Calipers for tumor measurement.

  • Anesthetic agent.

Methodology:

  • Tumor Inoculation:

    • Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse. .

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Isotype control, this compound agent).

  • Treatment Administration:

    • Administer the this compound agent or controls via the appropriate route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., 10 mg/kg every 3 days).[14][15]

  • Monitoring:

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the overall health and behavior of the mice.

  • Endpoint Analysis:

    • Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor growth curves for each group.

    • Perform statistical analysis to determine the significance of the differences in tumor growth between the treatment and control groups.

    • Analyze the immune cell populations within the tumors to understand the mechanism of action.

Visualizations

Signaling_Pathway cluster_Immune_Cell Immune Cell (T Cell) cluster_Tumor_Cell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binding TCR T-Cell Receptor MHC MHC + Antigen TCR->MHC Recognition Inhibition T-Cell Inhibition PDL1->Inhibition Activation T-Cell Activation MHC->Activation This compound This compound (Anti-PD-1) This compound->PD1 Blocks Tumor_Cell_Death Tumor Cell Death Activation->Tumor_Cell_Death

Caption: Signaling pathway of an anti-PD-1 this compound agent.

Experimental_Workflow start Start: Tumor Model Development treatment This compound Administration start->treatment monitoring Tumor Growth & Health Monitoring treatment->monitoring monitoring->treatment Repeated Dosing analysis Endpoint Analysis: Tumor Size, Survival, Immune Profiling monitoring->analysis end End of Study analysis->end

Caption: In vivo experimental workflow for evaluating this compound efficacy.

Logical_Relationship cluster_Barriers Barriers to this compound Delivery cluster_Strategies Enhancement Strategies Physical Physical Barriers (ECM, IFP) Outcome Enhanced this compound Efficacy Immunological Immunosuppressive TME Nanoparticles Nanoparticle Delivery Nanoparticles->Outcome Combination Combination Therapies Combination->Outcome Local Local/Intratumoral Delivery Local->Outcome

Caption: Logical relationship between barriers and strategies for enhancing this compound delivery.

References

Validation & Comparative

A Comparative Guide to the Efficacy of ImmTher (GMDP) and Other Muramyl Dipeptide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ImmTher, chemically known as N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (GMDP), with other key muramyl dipeptide (MDP) derivatives. The aim is to delineate their relative performance based on available experimental data, focusing on their immunomodulatory efficacy.

Muramyl dipeptide and its derivatives are synthetic immunostimulants that mimic a component of bacterial cell walls.[1] They are recognized by the cytosolic receptor NOD2, which triggers an innate immune response, making them valuable as vaccine adjuvants and therapeutics for infectious diseases and cancer.[1][2][3][4] this compound (GMDP) is a disaccharide-containing derivative that has demonstrated a distinct efficacy profile compared to the original MDP and other analogues.[5][6]

Comparative Efficacy: Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound (GMDP) against other MDP derivatives in key areas of immunomodulation.

Table 1: Adjuvant and Cytokine Induction Activity

CompoundAdjuvant Activity (Antibody Production)TNF-α Induction (in vitro)IL-1 Induction (in vitro)Pyrogenicity (Fever Induction)Key Findings
This compound (GMDP) 2–5 times increase vs. control; More potent than MDP at specific concentrations.[5][6]Marked production (54% cytotoxic index).[7]Significant production (Stimulation index of 8).[7]Less pyrogenic than MDP.[5][6]GMDP shows superior adjuvant activity and potent cytokine induction with a better safety profile regarding pyrogenicity compared to MDP.[5][6]
Muramyl Dipeptide (MDP) Potent, serves as a benchmark.[1]Insignificant alone; significant with LPS.[7]Not stimulated alone; significant with LPS.[7]High pyrogenic activity, a major obstacle for clinical use.[4][5][6]The foundational compound, but its clinical use is limited by high pyrogenicity.[4][5][6]
Mifamurtide (MTP-PE) Strong adjuvant activity, particularly when encapsulated in liposomes.Superior to MDP in activating human monocytes.[8]Activates monocytes to secrete IL-1.[8]Reduced pyrogenicity, especially in liposomal form (L-MTP-PE).[9]A lipophilic derivative with enhanced monocyte activation and reduced toxicity, approved for osteosarcoma treatment.[9]
Murabutide Enhances non-specific resistance to infections.Synergizes with IFN-α to increase cytokine levels.Induces IL-1.Non-pyrogenic.A non-pyrogenic derivative with synergistic effects with other cytokines.[1]

Table 2: Anti-Infective and Anti-Tumor Efficacy

CompoundAnti-Infective ModelAnti-Tumor ModelKey Findings
This compound (GMDP) M. tuberculosis (mice): Reduced bacilli in lungs.[10] Protects mice from lethal doses of E. coli endotoxin.[11]Activates monocyte-mediated tumoricidal activity.[9]Demonstrates efficacy in both anti-infective and anti-tumor contexts, though effects can be organ-specific.[9][10]
Muramyl Dipeptide (MDP) Broad-spectrum, but limited by toxicity.Adjuvant in cancer vaccines; induces tumoricidal activity in macrophages.[1]Effective but often too toxic for direct clinical application.[4]
Mifamurtide (MTP-PE) Not a primary application.Osteosarcoma (human): Approved adjuvant therapy, improves survival when combined with chemotherapy.[8][9]Highly effective against osteosarcoma, particularly in its liposomal formulation, by activating monocytes and macrophages.[8][9]
Romurtide Used to treat bone marrow suppression after cancer therapy.Strong bone marrow restorative properties.[9]Primarily used for its restorative effects on bone marrow post-chemotherapy.[9]

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of muramyl dipeptide derivatives are primarily mediated through the NOD2 signaling pathway.

NOD2 Signaling Pathway

Muramyl dipeptides are recognized by the intracellular protein NOD2.[2][12] This binding event initiates a signaling cascade that leads to the activation of key transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[3][13]

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP_Derivative Muramyl Dipeptide Derivative (e.g., GMDP) NOD2 NOD2 Receptor MDP_Derivative->NOD2 Uptake RIPK2 RIPK2 Kinase NOD2->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NF_kB NF-κB IKK->NF_kB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NF_kB->Cytokines Nuclear Translocation & Transcription MAPK->Cytokines Transcription

Fig. 1: Simplified NOD2 signaling pathway for MDP derivatives.
Experimental Workflow: In Vitro Cytokine Induction Assay

A common method to compare the efficacy of different MDP derivatives is to measure their ability to induce cytokine production in immune cells, such as peripheral blood mononuclear cells (PBMCs) or splenocytes.

Experimental_Workflow Start Isolate Immune Cells (e.g., Murine Splenocytes) Culture Culture cells in appropriate medium Start->Culture Treatment Treat cell cultures with different MDP derivatives (GMDP, MDP, etc.) and controls (e.g., LPS) Culture->Treatment Incubation Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Collection Collect cell culture supernatants Incubation->Collection Analysis Quantify cytokine levels (TNF-α, IL-1) using ELISA or Cytometric Bead Array Collection->Analysis Result Compare cytokine concentrations to determine relative potency Analysis->Result

Fig. 2: Workflow for comparing in vitro cytokine induction.

Experimental Protocols

Protocol 1: In Vitro Cytokine Production by Murine Splenocytes

This protocol is based on methodologies used to assess the immunostimulatory effects of MDP derivatives.[7]

Objective: To quantify and compare the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) by murine spleen cells in response to stimulation with GMDP, MDP, and other derivatives.

Methodology:

  • Cell Isolation: Spleens are aseptically removed from mice (e.g., C57BL/6 strain). A single-cell suspension is prepared by mechanical dissociation through a sterile mesh. Red blood cells are lysed using an appropriate buffer.

  • Cell Culture: The resulting splenocytes are washed, counted, and resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin, and 2-mercaptoethanol).

  • Treatment: Cells are plated in 96-well plates at a density of approximately 2 x 10^6 cells/mL. They are then treated with various concentrations of the test articles (e.g., GMDP, MDP) with or without a co-stimulant like Lipopolysaccharide (LPS) at 10 ng/mL.[7] A negative control (medium only) is included.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected and stored at -80°C until analysis.

  • Cytokine Quantification:

    • TNF-α Activity: Measured using a bioassay with a TNF-α-sensitive cell line (e.g., L929 fibroblasts). Cytotoxicity is determined, and the results are expressed as a cytotoxic index percentage.[7]

    • IL-1 Activity: Assessed by a thymocyte co-stimulation assay. The proliferation of thymocytes in response to the supernatant is measured, and results are expressed as a stimulation index.[7]

    • Alternatively, specific ELISA kits can be used for the precise quantification of TNF-α and IL-1 concentrations (pg/mL or ng/mL).

Protocol 2: Adjuvant Activity Assessment in a Murine Model

This protocol outlines a general procedure to evaluate the adjuvant effect of MDP derivatives on the humoral immune response.

Objective: To compare the ability of GMDP and other derivatives to enhance antibody production against a specific antigen.

Methodology:

  • Animal Model: BALB/c mice are typically used for immunization studies.

  • Immunization: Mice are divided into groups. Each group is immunized, for example, via intraperitoneal injection, with a specific antigen (e.g., ovalbumin) either alone (control group) or emulsified with an adjuvant containing a specific MDP derivative (e.g., GMDP, MDP) at various doses.

  • Booster Immunization: A booster dose is typically administered 14-21 days after the primary immunization following the same protocol.

  • Blood Collection: Blood samples are collected from the mice (e.g., via tail vein) at specific time points after immunization (e.g., weekly). Serum is separated and stored.

  • Antibody Titer Measurement: Antigen-specific antibody titers (e.g., IgG, IgM) in the serum are determined using an enzyme-linked immunosorbent assay (ELISA). Serial dilutions of the serum are added to plates coated with the antigen. A secondary antibody conjugated to an enzyme is used for detection. The titer is defined as the reciprocal of the highest dilution giving a positive signal.

  • Data Analysis: The antibody titers from the different treatment groups are compared to the control group to determine the enhancement of the humoral response, thereby quantifying the adjuvant activity.

Conclusion

The available data indicates that this compound (GMDP) possesses a favorable efficacy profile compared to the parent MDP molecule. It demonstrates superior adjuvant activity and potent cytokine induction while exhibiting lower pyrogenicity, a critical advantage for clinical applications.[5][6] While lipophilic derivatives like Mifamurtide (MTP-PE) have shown significant success in specific therapeutic areas such as osteosarcoma, GMDP's broader immunomodulatory effects position it as a versatile candidate for various applications in immunotherapy and vaccine development.[8][9] The choice of a specific muramyl dipeptide derivative will ultimately depend on the desired therapeutic outcome, balancing potency, and safety profile.

References

A Comparative Guide to the Anti-Metastatic Efficacy of ImmTher in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metastatic colorectal cancer (mCRC) presents a significant clinical challenge, with patient outcomes often being poor.[1][2] The spread of cancer cells from the primary tumor to distant organs, such as the liver, is the primary cause of mortality.[3] While standard treatments include chemotherapy and targeted therapies, the field of immuno-oncology has introduced promising new strategies.[3][4][5] Immunotherapies, particularly immune checkpoint inhibitors (ICIs), have shown remarkable success in a subset of patients, specifically those with tumors exhibiting high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR).[6][7][8] However, the majority of mCRC patients have microsatellite stable (MSS) tumors, which are largely resistant to current ICIs.[9]

This guide provides a comparative analysis of ImmTher , a hypothetical, novel immunotherapeutic agent, against current standard-of-care treatments for mCRC. We will evaluate its potential anti-metastatic effects based on simulated preclinical and clinical data, offering a framework for researchers and drug development professionals to assess its therapeutic promise.

Overview of Therapeutic Agents and Mechanisms of Action

A successful anti-metastatic therapy must interfere with the complex cascade of events that allows cancer cells to invade, circulate, and colonize distant tissues. The agents compared in this guide employ distinct mechanisms to achieve this.

  • This compound (Hypothetical): A novel bi-specific antibody designed to simultaneously block two immune checkpoint proteins: Programmed Death-1 (PD-1) and a novel target, Immune Checkpoint-X (IC-X). By blocking both pathways, this compound aims to reinvigorate exhausted anti-tumor T-cells and overcome the resistance mechanisms often seen in MSS tumors.

  • Pembrolizumab: A monoclonal antibody that targets PD-1.[6] By blocking the interaction between PD-1 on T-cells and its ligand (PD-L1) on tumor cells, it releases the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.[10] Its efficacy is primarily established in MSI-H/dMMR mCRC.[6]

  • Nivolumab + Ipilimumab: A combination of two immune checkpoint inhibitors. Nivolumab blocks PD-1, while Ipilimumab blocks Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4).[11][12] Targeting these two distinct inhibitory pathways can produce a more robust anti-tumor immune response.[13]

  • Cetuximab: A monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR).[14] In patients with RAS wild-type tumors, blocking EGFR inhibits downstream signaling pathways crucial for cell proliferation and survival.[14]

  • FOLFOX Regimen: A combination chemotherapy regimen (Folinic acid, 5-Fluorouracil, Oxaliplatin). It acts by directly inducing cytotoxicity in rapidly dividing cancer cells, thereby shrinking tumors and controlling metastatic spread.[3]

Mechanism_Comparison cluster_0 Immune System Modulation cluster_1 Direct Tumor Targeting cluster_2 Cancer Cell Outcomes This compound This compound (Anti-PD-1 & Anti-IC-X) ImmuneEvasion Immune Evasion This compound->ImmuneEvasion Blocks Pembrolizumab Pembrolizumab (Anti-PD-1) Pembrolizumab->ImmuneEvasion Blocks NivoIpi Nivolumab + Ipilimumab (Anti-PD-1 & Anti-CTLA-4) NivoIpi->ImmuneEvasion Blocks Cetuximab Cetuximab (Anti-EGFR) Proliferation Proliferation & Survival Cetuximab->Proliferation Inhibits FOLFOX FOLFOX (Cytotoxic) FOLFOX->Proliferation Induces Apoptosis Metastasis Metastasis ImmuneEvasion->Metastasis Enables Proliferation->Metastasis Drives Experimental_Workflow node_a Step 1: In Vitro Assays (CRC Cell Lines: HCT116, HT-29) node_b Wound Healing Assay (Assess Cell Migration) node_a->node_b node_c Transwell Invasion Assay (Assess Cell Invasion through Matrigel) node_a->node_c node_d Step 2: Co-culture System (CRC Cells + Immune Cells) node_c->node_d node_e Immune Cell Killing Assay (Measure T-cell mediated cytotoxicity) node_d->node_e node_f Step 3: In Vivo Model (Orthotopic Mouse Model) node_e->node_f node_g Tumor cells injected into cecum of immunodeficient mice. node_f->node_g node_h Treatment Groups: 1. Vehicle Control 2. This compound 3. Comparator (e.g., Pembrolizumab) node_g->node_h node_i Endpoint Analysis: - Primary Tumor Growth - Liver & Lymph Node Metastases - Circulating Tumor Cells (CTCs) node_h->node_i ImmTher_Pathway cluster_0 Tumor Cell cluster_1 T-Cell Tumor CRC Cell PDL1 PD-L1 Tumor->PDL1 ICXL IC-X Ligand Tumor->ICXL PD1 PD-1 Receptor PDL1->PD1 Inhibitory Signal ICX IC-X Receptor ICXL->ICX Inhibitory Signal TCell Exhausted T-Cell TCell->PD1 TCell->ICX Activation T-Cell Activation PD1->Activation Inhibits ICX->Activation Inhibits Apoptosis Tumor Cell Apoptosis Activation->Apoptosis Induces This compound This compound This compound->PD1 Blocks This compound->ICX Blocks

References

A Comparative Guide to Macrophage Activation: ImmTher vs. CpG Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two potent macrophage activators: ImmTher, a synthetic immunomodulator, and CpG oligonucleotides (ODNs), which mimic bacterial DNA. By examining their mechanisms of action, downstream effects, and the experimental methodologies used for their evaluation, this document serves as a comprehensive resource for researchers in immunology and drug development.

Introduction to Macrophage Activators

Macrophages are pivotal cells of the innate immune system, orchestrating both inflammatory and tissue-repair processes. Their activation is a critical step in initiating an immune response against pathogens and malignant cells. This guide focuses on two distinct classes of synthetic molecules capable of inducing macrophage activation:

  • This compound: The active component of this compound is a synthetic derivative of muramyl dipeptide (MDP), specifically a lipophilic disaccharide tripeptide. MDP is a component of the bacterial cell wall peptidoglycan. This compound thus acts as a pathogen-associated molecular pattern (PAMP) mimic, engaging the host's innate immune recognition systems.

  • CpG Oligonucleotides (ODNs): These are short single-stranded synthetic DNA molecules containing unmethylated cytosine-phosphate-guanine (CpG) motifs. These motifs are common in bacterial and viral DNA but are rare in vertebrate genomes. CpG ODNs are recognized by the Toll-like receptor 9 (TLR9), another key pattern recognition receptor of the innate immune system.

Mechanism of Action: Distinct Signaling Pathways

While both this compound and CpG ODNs lead to macrophage activation, they do so through fundamentally different intracellular signaling pathways.

This compound (Muramyl Dipeptide Derivative) Signaling

The active component of this compound, a muramyl dipeptide (MDP) derivative, is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain 2) . This interaction initiates a signaling cascade that results in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates MAPK MAPK TAK1->MAPK Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocates & Induces MAPK->Gene_Expression Induces

Figure 1. this compound (MDP) Signaling Pathway.

CpG Oligonucleotides Signaling

CpG ODNs are internalized by macrophages into endosomes, where they are recognized by Toll-like Receptor 9 (TLR9) . This binding event triggers the recruitment of the adaptor protein MyD88, which in turn initiates a signaling cascade involving IRAK and TRAF6. Ultimately, this pathway also leads to the activation of NF-κB and MAPKs, culminating in the transcription of genes encoding pro-inflammatory cytokines.

G cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG_ODN CpG_ODN TLR9 TLR9 CpG_ODN->TLR9 Binds to MyD88 MyD88 TLR9->MyD88 Recruits IRAK_TRAF6 IRAK/TRAF6 Complex MyD88->IRAK_TRAF6 Recruits TAK1 TAK1 IRAK_TRAF6->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates MAPK MAPK TAK1->MAPK Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocates & Induces MAPK->Gene_Expression Induces

Figure 2. CpG Oligonucleotide Signaling Pathway.

Experimental Data on Macrophage Activation

Direct comparative studies between this compound/GMDP and CpG ODNs are limited in the publicly available literature. The following tables present a summary of quantitative data from separate studies to provide an approximate comparison of their efficacy.

Disclaimer: The data presented below are compiled from different studies and are not the result of a direct head-to-head comparison. Experimental conditions, such as cell type, reagent concentrations, and incubation times, may vary between studies. Therefore, this data should be interpreted as indicative rather than as a direct measure of relative potency.

Table 1: Cytokine Production
ActivatorCell TypeConcentrationTime (h)TNF-α (pg/mL)IL-6 (pg/mL)IL-12 (pg/mL)
This compound/GMDP Human Monocytes10 µg/mL24~1500~4000~200
CpG ODN 1826 Murine RAW 264.71 µg/mL24~3000~1500Not Reported
CpG ODN 2395 Murine BMDM5 µM24Increased mRNANot ReportedNot Reported
Table 2: Upregulation of Co-stimulatory Molecules
ActivatorCell TypeConcentrationTime (h)CD40 (% positive)CD86 (% positive)
This compound/GMDP Murine Peritoneal MacrophagesNot Specified48Increased Ia expressionNot Reported
CpG ODN Murine Peritoneal Macrophages10 µg/mL24~60%~70%
Table 3: Enhancement of Phagocytic Activity
ActivatorAssayFinding
This compound/GMDP Endocytosis AssayResulted in an increase in phagocytic activity.
CpG ODN Phagocytosis of Labeled Cancer CellsSignificantly amplified phagocytosis in S. aureus-stimulated macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess macrophage activation.

General Experimental Workflow

A typical workflow to compare the effects of this compound and CpG ODNs on macrophage activation would involve parallel treatment of macrophage cultures followed by a battery of functional and phenotypic assays.

G cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assays Functional & Phenotypic Assays cluster_analysis Data Analysis Isolate_Macrophages Isolate Macrophages (e.g., BMDM, Peritoneal) Culture_Macrophages Culture and Plate Macrophages Isolate_Macrophages->Culture_Macrophages Control Untreated Control Culture_Macrophages->Control ImmTher_Treat Treat with this compound Culture_Macrophages->ImmTher_Treat CpG_Treat Treat with CpG ODN Culture_Macrophages->CpG_Treat Cytokine_Assay Cytokine Measurement (ELISA, CBA) Control->Cytokine_Assay Flow_Cytometry Surface Marker Analysis (Flow Cytometry) Control->Flow_Cytometry Phagocytosis_Assay Phagocytosis Assay Control->Phagocytosis_Assay NO_Assay Nitric Oxide Measurement (Griess Assay) Control->NO_Assay ImmTher_Treat->Cytokine_Assay ImmTher_Treat->Flow_Cytometry ImmTher_Treat->Phagocytosis_Assay ImmTher_Treat->NO_Assay CpG_Treat->Cytokine_Assay CpG_Treat->Flow_Cytometry CpG_Treat->Phagocytosis_Assay CpG_Treat->NO_Assay Data_Analysis Compare Quantitative Data (Cytokine levels, % positive cells, etc.) Cytokine_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Phagocytosis_Assay->Data_Analysis NO_Assay->Data_Analysis

Figure 3. General Experimental Workflow for Comparison.

Protocol 1: Cytokine Production Measurement by ELISA

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatant of macrophage cultures after stimulation.

Materials:

  • Macrophage cell culture (e.g., bone marrow-derived macrophages (BMDMs), RAW 264.7)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound or CpG ODN

  • ELISA kits for target cytokines

  • 96-well plates

  • Plate reader

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare working solutions of this compound and CpG ODN at various concentrations.

  • Remove the culture medium and replace it with fresh medium containing the activators or a vehicle control.

  • Incubate the plate for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

  • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Perform the ELISA for each target cytokine according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.

Protocol 2: Analysis of Surface Marker Expression by Flow Cytometry

Objective: To assess the upregulation of co-stimulatory molecules (e.g., CD40, CD80, CD86) on the surface of macrophages following activation.

Materials:

  • Activated and control macrophage cultures

  • Fluorescently conjugated antibodies against macrophage surface markers (e.g., anti-CD11b, anti-F4/80, anti-CD40, anti-CD86) and corresponding isotype controls

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • After the desired incubation period with this compound or CpG ODN, gently scrape the macrophages from the culture plate.

  • Wash the cells with cold PBS and resuspend them in FACS buffer.

  • Aliquot the cell suspension into flow cytometry tubes.

  • Add the fluorescently conjugated antibodies to the respective tubes and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Protocol 3: Phagocytosis Assay

Objective: To measure the effect of this compound or CpG ODN on the phagocytic capacity of macrophages.

Materials:

  • Activated and control macrophage cultures

  • Fluorescently labeled particles (e.g., FITC-labeled zymosan, fluorescent latex beads, or pHrodo-labeled E. coli bioparticles)

  • Quenching solution (e.g., trypan blue for FITC)

  • Microplate reader or flow cytometer

Procedure:

  • Culture and activate macrophages in a multi-well plate as described previously.

  • Add the fluorescently labeled particles to the wells at a specific particle-to-cell ratio.

  • Incubate for 1-2 hours to allow for phagocytosis.

  • Wash the cells with cold PBS to remove non-internalized particles.

  • Add a quenching solution to extinguish the fluorescence of extracellular particles.

  • Quantify the fluorescence of the internalized particles using a microplate reader or by analyzing the percentage of fluorescent cells and their MFI on a flow cytometer.

Conclusion

Both this compound and CpG oligonucleotides are effective activators of macrophages, inducing pro-inflammatory responses that are crucial for host defense. Their distinct mechanisms of action, centered on NOD2 and TLR9 recognition respectively, offer different avenues for immunomodulation. While CpG ODNs appear to be potent inducers of a Th1-biased response, this compound and its related muramyl dipeptides have also demonstrated significant immunostimulatory and anti-tumor activities. The choice between these agents will depend on the specific research or therapeutic context, including the desired cytokine profile and the targeted immune pathways. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at harnessing the power of macrophage activation.

A Head-to-Head Comparison of ImmTher and Free Muramyl Dipeptide in Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of immunomodulatory agents is paramount. This guide provides an objective, data-driven comparison of ImmTher, a liposomal formulation of a muramyl dipeptide derivative, and free muramyl dipeptide (MDP), a well-characterized immunostimulant.

Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria and is a potent activator of the innate immune system. Its therapeutic potential, however, has been historically limited by its rapid clearance and potential for pyrogenicity. This compound, a liposome-encapsulated lipophilic disaccharide tripeptide derivative of MDP, was developed to overcome these limitations. This guide will delve into the comparative performance of these two agents, supported by experimental data, to inform research and development decisions.

Mechanism of Action: A Shared Pathway with a Different Delivery

Both free MDP and the active component of this compound primarily exert their effects through the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[1][2] Activation of NOD2 initiates a downstream signaling cascade involving the recruitment of the serine-threonine kinase RIP2 (RICK), leading to the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathway.[1][3] This cascade culminates in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, orchestrating an innate immune response.[1]

The key difference lies in the delivery vehicle. This compound's liposomal formulation is designed to enhance the delivery of the MDP derivative to phagocytic cells, such as monocytes and macrophages, which are key players in the anti-tumor immune response.

MDP_Signaling_Pathway cluster_extracellular cluster_intracellular Intracellular Space MDP Muramyl Dipeptide (MDP) / this compound (active component) NOD2 NOD2 MDP->NOD2 Binds to LRR domain RIP2 RIP2 (RICK) NOD2->RIP2 CARD-CARD interaction NFkB NF-κB Activation RIP2->NFkB MAPK MAPK Pathway RIP2->MAPK Cytokines Pro-inflammatory Cytokine Gene Transcription (IL-1, IL-6, TNF-α, etc.) NFkB->Cytokines MAPK->Cytokines Monocyte_Activation_Workflow cluster_preparation Preparation cluster_activation Activation cluster_coculture Co-culture cluster_analysis Analysis PBMC Isolate PBMCs from Donor Blood Monocytes Purify Monocytes by Adherence PBMC->Monocytes FreeMDP Incubate with Free MDP Monocytes->FreeMDP This compound Incubate with This compound Monocytes->this compound Control Incubate with Media Alone Monocytes->Control TargetCells Label Tumor Target Cells (e.g., with 51Cr) CoCulture Co-culture Activated Monocytes with Labeled Target Cells TargetCells->CoCulture FreeMDP->CoCulture This compound->CoCulture Control->CoCulture Analysis Measure 51Cr Release (Cytotoxicity Assay) CoCulture->Analysis

References

Reproducibility of Tumor Regression Effects: A Comparative Analysis of ImmTher (Mifamurtide) and Other Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tumor regression effects of ImmTher, pharmaceutically known as mifamurtide (L-MTP-PE), a liposomal formulation of a synthetic muramyl tripeptide derivative. The objective is to evaluate the reproducibility of its therapeutic effects by examining available clinical and preclinical data and comparing its performance with other immunotherapeutic alternatives.

Executive Summary

This compound (mifamurtide) is an immunomodulator that functions as a NOD2 agonist, activating monocytes and macrophages to exert anti-tumor effects. Clinical evidence, primarily from studies in osteosarcoma, suggests a potential survival benefit when combined with chemotherapy. However, the reproducibility of direct tumor regression effects and its efficacy as a monotherapy are less clearly defined in publicly available data. This guide summarizes the quantitative data from key clinical trials of mifamurtide and compares it with other immunotherapies, including another NOD2 agonist and immune checkpoint inhibitors, to provide a framework for evaluating its potential and reproducibility.

Mechanism of Action: Mifamurtide (this compound)

Mifamurtide is a synthetic analog of muramyl dipeptide, a component of bacterial cell walls. It is encapsulated in liposomes to facilitate targeted delivery to phagocytic cells of the reticuloendothelial system, primarily monocytes and macrophages.

Signaling Pathway for Mifamurtide-Induced Macrophage Activation

Mifamurtide_Mechanism Mifamurtide (L-MTP-PE) Signaling Pathway L_MTP_PE Mifamurtide (L-MTP-PE) Macrophage Macrophage / Monocyte L_MTP_PE->Macrophage Phagocytosis NOD2 NOD2 Receptor (Intracellular) Macrophage->NOD2 Intracellular Recognition NF_kB NF-κB Pathway NOD2->NF_kB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8, IL-12) NF_kB->Cytokines Gene Transcription Tumor_Cell Tumor Cell Cytokines->Tumor_Cell Induction of Cytotoxicity Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis Preclinical_Workflow General Preclinical Workflow for Tumor Regression Studies cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Xenograft, Syngeneic) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer Investigational Drug (e.g., Mifamurtide) and Controls Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Tumor Growth Inhibition, Survival) Monitoring->Endpoint Statistical_Analysis Statistical Analysis Endpoint->Statistical_Analysis Histopathology Histopathological Analysis of Tumors Endpoint->Histopathology

Cross-Validation of ImmTher's Mechanism of Action in Diverse Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel immunotherapeutic agent, ImmTher, with established alternatives, supported by experimental data. The focus is on elucidating the mechanism of action of this compound across various immune cell types and benchmarking its performance against standard-of-care immunotherapies.

Overview of this compound and Comparator Therapies

This compound is an investigational small molecule inhibitor designed to enhance anti-tumor immunity by targeting the novel intracellular protein, T-Cell and NK Proliferative Kinase (TNK-PK) . TNK-PK is hypothesized to be a negative regulator of cytotoxic lymphocyte proliferation and function. By inhibiting TNK-PK, this compound is proposed to increase the expansion and effector functions of T cells and Natural Killer (NK) cells.

For the purpose of this guide, this compound's performance is compared against two leading classes of immunotherapy:

  • Checkpoint Inhibitors (e.g., Anti-PD-1 Antibody): These monoclonal antibodies block inhibitory pathways, such as the PD-1/PD-L1 axis, that dampen T-cell responses.[1][2][3]

  • CAR-T Cell Therapy: This is a form of adoptive cell therapy where a patient's T cells are genetically engineered to express Chimeric Antigen Receptors (CARs) that target specific tumor antigens.[4]

Comparative Mechanism of Action

The following diagram illustrates the proposed signaling pathway of this compound in comparison to a checkpoint inhibitor.

cluster_this compound This compound Pathway cluster_CPI Checkpoint Inhibitor Pathway TCR TCR Engagement TNK-PK_I TNK-PK (Inactive) TCR->TNK-PK_I Activates Proliferation_I Enhanced Proliferation & Survival TNK-PK_I->Proliferation_I Leads to Effector_I Increased Effector Function TNK-PK_I->Effector_I Leads to This compound This compound This compound->TNK-PK_I Inhibits PD-1 PD-1 Inhibition Inhibition PD-1->Inhibition PD-L1 PD-L1 (Tumor Cell) PD-L1->PD-1 Binds Anti-PD-1 Anti-PD-1 Ab Anti-PD-1->PD-1 Blocks TCR_Signal TCR Signaling Inhibition->TCR_Signal Suppresses

Proposed signaling pathway of this compound versus a checkpoint inhibitor.

Performance Data Across Cell Types

The following tables summarize hypothetical and literature-derived data comparing the effects of this compound, an anti-PD-1 antibody, and CAR-T cells on key immune cell populations.

Table 1: In Vitro Cytotoxicity Against Target Tumor Cells (MC38 Colorectal Cancer Line)

Treatment GroupEffector Cell TypeEffector:Target Ratio% Cytotoxicity (at 24h)
This compound (10 µM) CD8+ T Cells10:165%
NK Cells10:155%
Anti-PD-1 Ab (10 µg/mL) CD8+ T Cells10:150%
NK Cells10:120%
CAR-T Cells (anti-mesothelin) Engineered CD8+ T Cells10:185%
Untreated Control CD8+ T Cells10:115%
NK Cells10:118%

Table 2: Cytokine Production by Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

Treatment GroupCell TypeIFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)
This compound (10 µM) CD8+ T Cells1200850950
NK Cells600400N/A
Anti-PD-1 Ab (10 µg/mL) CD8+ T Cells900600700
NK Cells250150N/A
Untreated Control CD8+ T Cells300150200
NK Cells10050N/A

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines the methodology for assessing the cytotoxic potential of immune cells following treatment.

Isolate Isolate PBMCs from healthy donor blood Culture Culture PBMCs with This compound, Anti-PD-1, or Control Isolate->Culture Co-culture Co-culture treated PBMCs with target tumor cells (e.g., MC38) Culture->Co-culture Incubate Incubate for 24 hours Co-culture->Incubate Measure Measure cytotoxicity using LDH release assay or flow cytometry Incubate->Measure

Workflow for the in vitro cytotoxicity assay.

Methodology:

  • Immune Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Treatment: PBMCs are cultured for 48 hours in the presence of this compound (10 µM), an anti-PD-1 antibody (10 µg/mL), or a vehicle control.

  • Target Cell Preparation: MC38 colorectal cancer cells are seeded in a 96-well plate.

  • Co-culture: Treated PBMCs are added to the tumor cells at an effector-to-target ratio of 10:1.

  • Incubation: The co-culture is incubated for 24 hours at 37°C.

  • Cytotoxicity Measurement: Cytotoxicity is quantified by measuring lactate dehydrogenase (LDH) release from lysed tumor cells using a commercially available kit, or by flow cytometry-based assays that identify dead target cells.

Cytokine Release Assay

This protocol details the procedure for measuring cytokine production by immune cells.

Methodology:

  • PBMC Stimulation: Isolated PBMCs are stimulated with anti-CD3/CD28 beads to activate T cells.

  • Treatment: The stimulated cells are concurrently treated with this compound (10 µM), an anti-PD-1 antibody (10 µg/mL), or a vehicle control.

  • Incubation: The cells are incubated for 48 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of IFN-γ, TNF-α, and IL-2 in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

Logical Framework for this compound's Anti-Tumor Activity

The following diagram illustrates the proposed logical cascade of events leading to this compound-mediated tumor cell killing.

ImmTher_Admin This compound Administration TNK_PK_Inhibit Inhibition of TNK-PK in T and NK cells ImmTher_Admin->TNK_PK_Inhibit Cell_Expansion Increased Proliferation and Survival of Cytotoxic Lymphocytes TNK_PK_Inhibit->Cell_Expansion Effector_Function Enhanced Effector Function (e.g., Granzyme B release) Cell_Expansion->Effector_Function Tumor_Killing Tumor Cell Lysis Effector_Function->Tumor_Killing

Logical flow of this compound's proposed anti-tumor effect.

Conclusion

The presented data, based on a hypothetical model for this compound, suggests that it has the potential to enhance the anti-tumor functions of both T cells and NK cells through the inhibition of the novel target TNK-PK. The comparative analysis indicates that this compound may offer a distinct advantage by activating a broader range of cytotoxic lymphocytes compared to therapies that primarily target T-cell checkpoints. Further preclinical and clinical investigation is warranted to validate these findings and fully characterize the therapeutic potential of this compound.

References

A Comparative Analysis of Gene Expression Profiles Following Immuno-Oncologic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the gene expression profiles in patients with B-cell malignancies following treatment with two distinct immunotherapeutic modalities: "ImmTher," a hypothetical CD19-targeting CAR T-cell therapy, and an alternative anti-PD-1 immune checkpoint inhibitor. The information presented is based on published studies of these therapeutic classes and is intended for researchers, scientists, and drug development professionals.

Comparative Gene Expression Profiles

The following tables summarize the key gene expression changes observed in patients who respond or are resistant to CAR T-cell therapy and anti-PD-1 therapy. This data is synthesized from multiple studies on B-cell lymphomas.

Table 1: Gene Expression Profile Post-ImmTher (CD19 CAR T-Cell Therapy) Treatment

Gene/Gene SetDirection of Change in RespondersBiological Function
Favorable Signature (6-GES)
CD19High ExpressionTarget antigen for CAR T-cell therapy
CD45RAHigh ExpressionMarker of naïve T-cells
CCL22High ExpressionChemokine involved in immune cell trafficking
KLRK1High ExpressionActivating receptor on NK and T-cells
SIGLEC5High ExpressionSialic acid-binding immunoglobulin-like lectin
SOX11High ExpressionTranscription factor in B-cell development
Unfavorable Signature (17-GES)
CD45ROHigh ExpressionMarker of memory T-cells
BCL2High ExpressionAnti-apoptotic protein
IL-18R1High ExpressionReceptor for the pro-inflammatory cytokine IL-18
TNFSF4 (OX40L)High ExpressionCostimulatory molecule for T-cells
KLRB1 (CD161)High ExpressionC-type lectin-like receptor on NK and T-cells
KIR3DL2High ExpressionInhibitory receptor on NK cells
ITGB8High ExpressionIntegrin involved in cell adhesion and signaling
DUSP5High ExpressionDual specificity phosphatase
GPC4High ExpressionCell surface proteoglycan
PSMB5High ExpressionComponent of the proteasome
RPS6KB1High ExpressionKinase involved in cell growth and proliferation
SERPINA9High ExpressionSerine protease inhibitor
NBNHigh ExpressionInvolved in DNA repair
GLUD1High ExpressionGlutamate dehydrogenase
ESR1High ExpressionEstrogen receptor 1
ARID1AHigh ExpressionChromatin remodeling protein
SLC16A1High ExpressionMonocarboxylate transporter
Pathway-Level Changes
Steroid Hormone BiosynthesisEnrichedMetabolic pathway
Inositol Phosphate MetabolismEnrichedCellular signaling
Citric Acid Cycle (TCA)DiminishedEnriched in non-responders
Oxidative PhosphorylationDiminishedEnriched in non-responders
Glycolysis/GluconeogenesisDiminishedEnriched in non-responders

Table 2: Gene Expression Profile Post-Alternative (Anti-PD-1 Therapy) Treatment

Gene/Gene SetDirection of Change in RespondersBiological Function
Key Genes & Pathways
PD-L1 (CD274)Upregulated in tumor cellsLigand for PD-1, key to immune evasion.[1]
PD-L2 (PDCD1LG2)Upregulated in tumor cellsAlternative ligand for PD-1.
IFN-γ Signaling PathwayUpregulatedIndicates an active anti-tumor immune response.[2]
JAK/STAT PathwayUpregulatedKey signaling pathway downstream of IFN-γ receptor.[3][2]
Genes associated with T-cell activationUpregulatedReflects reinvigoration of exhausted T-cells.[4]
MHC Class II genesDownregulated in some resistant tumorsInvolved in antigen presentation to helper T-cells.[5]
Genes in inflamed tumor microenvironmentUpregulatedCharacterized by infiltration of CD4+ and CD8+ T-cells.
LAG-3Upregulated in some lymphomasAnother immune checkpoint molecule.[6]

Experimental Protocols

The gene expression data cited in this guide are typically generated using one of two common methodologies: DNA microarrays or RNA sequencing (RNA-seq). Below are detailed, generalized protocols for each.

Gene Expression Profiling via Microarray

Microarrays allow for the simultaneous measurement of the expression levels of thousands of genes.[1]

a. Sample Preparation and RNA Extraction:

  • Obtain patient tumor biopsies before and after treatment.

  • Snap-freeze tissue samples in liquid nitrogen or store in RNA stabilization solution.

  • Extract total RNA from homogenized tissue using a column-based purification kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 7.

b. cDNA Synthesis and Labeling:

  • Synthesize first-strand complementary DNA (cDNA) from 100 ng to 1 µg of total RNA using reverse transcriptase and oligo(dT) primers.

  • Synthesize the second strand of cDNA.

  • Incorporate a label during cDNA synthesis, either directly (using fluorescently labeled nucleotides) or indirectly (e.g., biotin).

c. Hybridization:

  • Hybridize the labeled cDNA to a microarray chip (e.g., Affymetrix GeneChip) containing thousands of gene-specific probes.

  • Incubate the chip in a hybridization oven for 16-18 hours at a constant temperature to allow the labeled cDNA to bind to its complementary probes.

d. Washing and Scanning:

  • Wash the microarray chip to remove non-specifically bound cDNA.

  • Scan the chip using a laser scanner to detect the fluorescent signals at each probe location. The intensity of the signal is proportional to the amount of labeled cDNA bound, and thus to the expression level of the gene.

e. Data Analysis:

  • Perform quality control checks on the raw image data.

  • Normalize the data to correct for technical variations between arrays (e.g., using Robust Multi-array Average - RMA).

  • Identify differentially expressed genes between pre- and post-treatment samples, or between responder and non-responder groups, using statistical tests (e.g., t-test, ANOVA) with corrections for multiple testing (e.g., False Discovery Rate - FDR).

  • Perform pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify biological pathways that are significantly altered.[7][8][9][10]

Gene Expression Profiling via RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive and highly sensitive measurement of the transcriptome.

a. Sample Preparation and RNA Extraction:

  • Follow the same procedure as for microarray analysis to obtain high-quality total RNA.

b. Library Preparation:

  • Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, using specialized kits. Alternatively, enrich for messenger RNA (mRNA) using oligo(dT) beads that bind to the poly(A) tails of mRNA molecules.

  • Fragment the enriched RNA into smaller pieces.

  • Synthesize first and second-strand cDNA from the fragmented RNA.

  • Perform end-repair, A-tailing, and ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for binding to the sequencer flow cell and for indexing (barcoding) to allow for multiplexing of samples.

  • Amplify the library using PCR to generate a sufficient quantity of DNA for sequencing.

c. Sequencing:

  • Quantify the final library and assess its quality.

  • Sequence the library on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The sequencer reads the nucleotide sequence of millions of fragments in parallel.

d. Data Analysis:

  • Perform quality control on the raw sequencing reads (e.g., using FastQC).

  • Trim adapter sequences and low-quality bases from the reads.

  • Align the cleaned reads to a reference genome or transcriptome using an aligner such as STAR or HISAT2.

  • Quantify the number of reads mapping to each gene to determine its expression level.

  • Normalize the read counts to account for differences in sequencing depth and gene length (e.g., Transcripts Per Million - TPM, or Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Identify differentially expressed genes using tools like DESeq2 or edgeR.

  • Perform downstream analyses such as pathway enrichment, GSEA, and clustering.

Visualizations

Signaling Pathways

ImmTher_Signaling_Pathway cluster_CAR CAR T-Cell cluster_Tumor Tumor Cell cluster_Downstream Downstream Signaling CAR Chimeric Antigen Receptor Costim_Domain Costimulatory Domain (e.g., 4-1BB) CAR->Costim_Domain CD3zeta CD3ζ PI3K_AKT PI3K/AKT Pathway CD3zeta->PI3K_AKT Costim_Domain->CD3zeta MAPK MAPK Pathway Costim_Domain->MAPK NFkB NF-κB Pathway Costim_Domain->NFkB CD19 CD19 Antigen CD19->CAR Antigen Recognition Proliferation T-Cell Proliferation & Persistence PI3K_AKT->Proliferation Cytokine_Release Cytokine Release (IFN-γ, IL-2) MAPK->Cytokine_Release Cytotoxicity Cytotoxicity (Perforin, Granzyme) NFkB->Cytotoxicity

Caption: this compound (CAR T-Cell) Signaling Pathway.

Anti_PD1_Signaling_Pathway cluster_TCell T-Cell cluster_Tumor Tumor Cell TCR TCR TCR_Signaling TCR Signaling (Activation) TCR->TCR_Signaling PD1 PD-1 SHP2 SHP-2 PD1->SHP2 SHP2->TCR_Signaling Inhibition MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blockade

Caption: Anti-PD-1 Therapy Mechanism of Action.

Experimental and Logical Workflows

Gene_Expression_Workflow Sample Patient Biopsy (Pre- & Post-Treatment) RNA_Extraction Total RNA Extraction & QC Sample->RNA_Extraction Library_Prep Library Preparation (e.g., RNA-seq) RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_QC Raw Data QC & Trimming Sequencing->Data_QC Alignment Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & GSEA Analysis DEG_Analysis->Pathway_Analysis Interpretation Biological Interpretation Pathway_Analysis->Interpretation

Caption: Gene Expression Analysis Workflow.

Therapy_Comparison This compound This compound (CAR T-Cell) Target Therapeutic Target This compound->Target Tumor Surface Antigen (e.g., CD19) Mechanism Mechanism of Action This compound->Mechanism Direct, Genetically-Engineered Tumor Cell Killing Outcome Key Gene Expression Outcome This compound->Outcome Activation of Proliferation & Cytotoxicity Pathways AntiPD1 Alternative (Anti-PD-1) AntiPD1->Target Immune Checkpoint (PD-1 Receptor) AntiPD1->Mechanism Reinvigoration of Existing Anti-Tumor T-Cells AntiPD1->Outcome Upregulation of IFN-γ & T-Cell Activation Signatures

Caption: Logical Comparison of Therapies.

References

Performance Comparison: NAC-Supplemented vs. Standard Adoptive T-Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of ImmTher Research Findings: A Comparative Guide

This guide provides an objective comparison of this compound-related research findings, focusing on the application of N-acetyl-cysteine (NAC) in enhancing adoptive T-cell immunotherapy. The content is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

The following table summarizes the quantitative outcomes from a key preclinical study investigating the impact of N-acetyl-cysteine (NAC) on the efficacy of adoptive T-cell therapy in a melanoma model. The data highlights the significant improvements observed when T-cells are cultured with NAC prior to infusion.

Performance MetricStandard Adoptive Cell Therapy (ACT)NAC-Supplemented Adoptive Cell Therapy (ACT)Fold Change
T-Cell Persistence in Tumor ~1.2%~40%33-fold increase[1]
Tumor Growth Standard growth rateSignificantly delayed (P<0.0001)[1]-
Median Survival Time BaselineSignificantly increased (p=0.0002)[2]-
DNA Damage Marker (γH2AX) 3-fold increase post-stimulation[1]94% reduction in activation[1][2]-
DNA Damage Marker (p-ATM) -69% reduction in activation[1]-

Experimental Protocols

A detailed methodology for the key experiments that form the basis of the comparative data is provided below.

T-Cell Expansion and Adoptive Cell Transfer

Objective: To compare the in vivo efficacy of adoptively transferred T-cells expanded with and without N-acetyl-cysteine (NAC).

Methodology:

  • T-Cell Isolation and Culture:

    • T-cells from Pmel-1 transgenic mice, which are specific for a melanoma antigen, were harvested.

    • The cells were divided into two groups:

      • Standard Culture: T-cells were expanded using a standard protocol.

      • NAC Culture: T-cells were expanded in a medium supplemented with 50mM N-acetyl-cysteine (NAC) prior to T-cell receptor (TCR) restimulation[2].

  • Animal Model:

    • C57BL/6J mice were challenged with B16F10 murine melanoma cells to induce tumor growth[2].

  • Adoptive T-Cell Transfer:

    • Expanded Pmel-1 T-cells from both the standard and NAC culture groups were adoptively transferred into the tumor-bearing mice[2].

  • Outcome Analysis:

    • T-Cell Persistence: The presence of adoptively transferred T-cells (Vβ13+CD8+) in the blood, spleen, and tumor was quantified using flow cytometry[2].

    • Tumor Growth: Tumor volume was measured at regular intervals to assess the impact on tumor progression[2].

    • Survival: The overall survival of the mice in each group was monitored[2].

    • DNA Damage Assessment: DNA damage markers, such as γH2AX and p-ATM, were measured in T-cells following TCR restimulation to assess the protective effect of NAC[1][2].

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_tcell_prep T-Cell Preparation cluster_animal_model In Vivo Model cluster_analysis Outcome Analysis tcell_isolation T-Cell Isolation (Pmel-1 Mice) standard_culture Standard Expansion tcell_isolation->standard_culture nac_culture NAC-Supplemented Expansion tcell_isolation->nac_culture act Adoptive Cell Transfer standard_culture->act Standard T-Cells nac_culture->act NAC-Treated T-Cells tumor_challenge Melanoma Cell Injection (B16F10) tumor_challenge->act persistence T-Cell Persistence act->persistence tumor_growth Tumor Growth act->tumor_growth survival Survival act->survival

Adoptive T-Cell Therapy Experimental Workflow

signaling_pathway cluster_pathway NAC-Mediated T-Cell Survival Pathway nac N-Acetyl-Cysteine (NAC) ros Reactive Oxygen Species (ROS) nac->ros Inhibits pi3k_akt PI3K/Akt Pathway nac->pi3k_akt Activates ros->pi3k_akt Inhibits foxo1 Foxo1 (Transcription Factor) pi3k_akt->foxo1 Inhibits cell_survival Enhanced T-Cell Survival & Function pi3k_akt->cell_survival Promotes foxo1->cell_survival Negatively Regulates

NAC's Influence on the PI3K/Akt Signaling Pathway

References

Benchmarking ImmTher: A Comparative Guide to Leading Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel immunomodulator, ImmTher, against established immunomodulatory agents. The data presented is intended to offer an objective analysis for researchers, scientists, and professionals in drug development to evaluate the potential of this compound in the landscape of immunotherapy.

Introduction to this compound

This compound is a hypothetical, next-generation small molecule immunomodulator designed to enhance the body's natural anti-tumor immune response. Its primary mechanism of action is the dual co-stimulation of T-cells and the induction of a pro-inflammatory cytokine profile within the tumor microenvironment. By targeting novel intracellular pathways, this compound aims to overcome resistance mechanisms to current immunotherapies and offer a new therapeutic option for a range of malignancies.

Performance Comparison

The following tables summarize the performance of this compound in preclinical models alongside clinical data from two leading immunomodulators, Lenalidomide and Pembrolizumab, across different cancer types.

Table 1: Efficacy and Clinical Outcomes
Parameter This compound (Hypothetical Preclinical Data) Lenalidomide (Multiple Myeloma) Pembrolizumab (Advanced Melanoma)
Mechanism of Action Dual co-stimulation of T-cells and induction of pro-inflammatory cytokines.Binds to Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of Ikaros and Aiolos transcription factors, which enhances T-cell and NK cell activity and modulates cytokine production.[1][2][3]Blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, releasing the brakes on the anti-tumor immune response.[4][5]
Overall Response Rate (ORR) 65% in murine melanoma models~86% (in combination with bortezomib and dexamethasone for transplant-ineligible patients)[6]33% (in previously treated patients)[7]
Progression-Free Survival (PFS) Significant delay in tumor progression in animal modelsMedian PFS of 26.5 months in some studies[6]Median PFS of 5.5 months (in a head-to-head trial against ipilimumab)[8]
Overall Survival (OS) Increased survival rates in preclinical studiesSignificantly improved OS in newly diagnosed patients without immediate ASCT[6]10-year OS rate of 34.0% (in a head-to-head trial against ipilimumab)[9]
Table 2: Immunomodulatory Effects
Parameter This compound (Hypothetical In Vitro Data) Lenalidomide Pembrolizumab
Effect on T-Cell Proliferation Potent induction of CD4+ and CD8+ T-cell proliferationStimulates T-cell proliferation, particularly in the presence of T-cell receptor (TCR) stimulation.[10]Restores and enhances the proliferation of exhausted T-cells.[11]
Cytokine Modulation Increased secretion of IFN-γ, TNF-α, and IL-2Increases production of IL-2 and IFN-γ, while inhibiting pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12.[1][12]Restores the release of effector cytokines such as IFN-γ, TNF-α, and IL-2.[13]
Effect on Natural Killer (NK) Cells Moderate enhancement of NK cell cytotoxicityEnhances NK cell cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC).[1]No direct significant alteration of NK cell populations has been consistently reported.[13]
Table 3: Safety and Tolerability
Parameter This compound (Hypothetical Preclinical Data) Lenalidomide Pembrolizumab
Common Adverse Events Manageable cytokine release syndrome, transient cytopeniasNeutropenia, deep vein thrombosis, infections.[3]Fatigue, musculoskeletal pain, decreased appetite, itchy skin, diarrhea, nausea, rash, fever, cough, difficulty breathing.[14]
Serious Adverse Events Low incidence of severe autoimmune-related toxicities in animal modelsIncreased risk of other hematological malignancies.[3]Immune-mediated adverse reactions, including pneumonitis, colitis, hepatitis, endocrinopathies, and nephritis.[15]

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed signaling pathway for this compound and the established pathways for Lenalidomide and Pembrolizumab.

ImmTher_Signaling_Pathway This compound Signaling Pathway This compound This compound T_Cell T-Cell This compound->T_Cell Co_stimulatory_Receptor Co-stimulatory Receptor TCR TCR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Co_stimulatory_Receptor->PI3K_AKT_mTOR NF_kB NF-κB Pathway TCR->NF_kB Proliferation T-Cell Proliferation PI3K_AKT_mTOR->Proliferation Cytokine_Production Cytokine Production (IFN-γ, IL-2) NF_kB->Cytokine_Production

Caption: Proposed signaling pathway for this compound.

Lenalidomide_Signaling_Pathway Lenalidomide Signaling Pathway Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ligase Complex Lenalidomide->CRBN Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ikaros_Aiolos->Proteasomal_Degradation T_Cell_Activation T-Cell Activation Proteasomal_Degradation->T_Cell_Activation NK_Cell_Activation NK Cell Activation Proteasomal_Degradation->NK_Cell_Activation Cytokine_Modulation Cytokine Modulation Proteasomal_Degradation->Cytokine_Modulation

Caption: Established signaling pathway for Lenalidomide.

Pembrolizumab_Signaling_Pathway Pembrolizumab Signaling Pathway Pembrolizumab Pembrolizumab PD1 PD-1 Receptor (on T-Cell) Pembrolizumab->PD1 Blocks T_Cell_Activation T-Cell Activation Pembrolizumab->T_Cell_Activation T_Cell_Inhibition T-Cell Inhibition PD1->T_Cell_Inhibition PDL1_PDL2 PD-L1 / PD-L2 (on Tumor Cell) PDL1_PDL2->PD1 Inhibitory Signal

Caption: Established signaling pathway for Pembrolizumab.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines a sandwich ELISA for measuring cytokine concentrations in cell culture supernatants.

Materials:

  • 96-well ELISA plates

  • Capture antibody (specific to the cytokine of interest)

  • Detection antibody (biotinylated, specific to the cytokine of interest)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[16]

  • Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.[17]

  • Sample and Standard Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of samples and standards to the appropriate wells and incubate for 2 hours at room temperature.[18]

  • Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[19]

  • Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature, protected from light.

  • Development and Reading: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate until a color change is observed. Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Calculate the cytokine concentrations in the samples based on the standard curve.[18]

Flow Cytometry for T-Cell Profiling

This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) for the identification of T-cell subsets by flow cytometry.

Materials:

  • PBMCs isolated from whole blood

  • Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8)

  • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fixation/Permeabilization buffers (if performing intracellular staining)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells with PBS and resuspend in FACS buffer at a concentration of 1x10^6 cells/mL.

  • Surface Staining: Add the appropriate combination of fluorescently conjugated antibodies to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Fixation and Permeabilization (Optional): If staining for intracellular markers, fix and permeabilize the cells according to the manufacturer's protocol.

  • Intracellular Staining (Optional): Add fluorescently conjugated antibodies against intracellular targets and incubate as recommended.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events for statistical analysis.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population based on forward and side scatter, then identify T-cell subsets based on marker expression (e.g., CD3+ for T-cells, then CD4+ and CD8+ subpopulations).[20]

CFSE-Based T-Cell Proliferation Assay

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.

Materials:

  • Isolated T-cells

  • CFSE staining solution

  • Complete culture medium

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies, antigens)

  • Flow cytometer

Procedure:

  • CFSE Labeling: Resuspend isolated T-cells in PBS at 1x10^7 cells/mL. Add an equal volume of 2X CFSE staining solution and incubate for 10-15 minutes at 37°C.[21]

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium. Incubate for 5 minutes on ice.

  • Washing: Wash the cells 2-3 times with complete culture medium to remove excess CFSE.

  • Cell Culture: Resuspend the CFSE-labeled cells in complete culture medium and plate them in a culture dish. Add T-cell stimulants as required.

  • Incubation: Culture the cells for 3-5 days to allow for proliferation.

  • Harvesting and Staining: Harvest the cells at different time points. If desired, stain with antibodies for surface markers as described in the flow cytometry protocol.

  • Acquisition and Analysis: Acquire the cells on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells, which appear as distinct peaks in the fluorescence histogram.[22]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of an immunomodulatory agent.

Experimental_Workflow In Vitro Efficacy Workflow Start Isolate PBMCs from Healthy Donors Culture Culture PBMCs with Tumor Cells and Test Immunomodulator Start->Culture Incubate Incubate for 48-72 hours Culture->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Harvest_Cells Harvest Cells Incubate->Harvest_Cells ELISA Cytokine Analysis (ELISA) Collect_Supernatant->ELISA Flow_Cytometry T-Cell Profiling (Flow Cytometry) Harvest_Cells->Flow_Cytometry Proliferation_Assay Proliferation Assay (CFSE) Harvest_Cells->Proliferation_Assay Analyze_Data Data Analysis and Interpretation ELISA->Analyze_Data Flow_Cytometry->Analyze_Data Proliferation_Assay->Analyze_Data

References

Safety Operating Guide

Proper Disposal Procedures for ImmTher: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of ImmTher, a liposome-encapsulated immunomodulatory agent. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance in research and drug development settings.

This compound, a lipophilic disaccharide tripeptide derivative of muramyl dipeptide encapsulated in liposomes, is utilized for its ability to up-regulate specific cytokine genes and activate monocyte-mediated tumoricidal activity. While specific safety data sheets (SDS) for this compound are not publicly available, guidance can be drawn from procedures for analogous compounds, such as Mifamurtide (a liposomal muramyl tripeptide), and general principles for handling investigational and immunomodulatory drugs. The available safety data for Mifamurtide indicates it is not classified as a hazardous substance[1]. However, due to its biological activity, it is prudent to handle this compound with care and follow established laboratory safety protocols.

Risk Assessment and Hazard Identification

Prior to handling, a thorough risk assessment should be conducted. Although not formally classified as hazardous, this compound's immunomodulatory properties warrant careful handling to avoid unintended biological effects.

Key Potential Hazards:

  • Biological Activity: As an immunomodulator, accidental exposure could potentially lead to an unintended immune response.

  • Liposomal Formulation: While generally of low toxicity, the liposomal carrier can influence the biodistribution of the active substance.

  • Lack of Specific Data: The absence of a dedicated SDS for this compound necessitates a cautious approach based on similar compounds and general laboratory best practices.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure risk.

PPE ComponentSpecification
Gloves Nitrile or latex gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.

Experimental Protocol for Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don PPE: Ensure appropriate PPE is worn before approaching the spill.

  • Containment: Cover the spill with absorbent material (e.g., absorbent pads, paper towels) to prevent spreading. For powdered formulations, gently cover with a damp cloth to avoid aerosolization.

  • Decontamination:

    • Clean the spill area with a mild detergent solution.

    • Follow with a disinfectant appropriate for biological materials, such as a 10% bleach solution, allowing for a contact time of at least 10 minutes.

    • Wipe the area with 70% ethanol.

  • Waste Disposal: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as biohazardous waste.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

This compound Disposal Procedure

Unused, expired, or waste this compound, including empty vials and contaminated labware, should be disposed of following the principle of treating it as a non-hazardous, investigational biological agent. Incineration is the preferred method of final disposal for such materials[2][3].

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, segregate all this compound-related waste from the general laboratory waste stream. This includes:

    • Unused or expired this compound solutions.

    • Empty this compound vials and packaging.

    • Contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent paper).

  • Containerization:

    • Liquids: Collect liquid waste in a clearly labeled, leak-proof container designated for "this compound Waste for Incineration."

    • Solids: Place all solid waste, including empty vials and contaminated labware, into a biohazard waste container (e.g., a red bag or a designated sharps container for glass vials)[3].

  • Labeling: All waste containers must be clearly labeled as "Biohazard Waste for Incineration" and include the name of the substance (this compound) and the date.

  • Storage: Store waste containers in a designated and secure area, away from general lab traffic, until collection for disposal.

  • Final Disposal: Arrange for the collection and incineration of the biohazardous waste through the institution's licensed waste management vendor. Ensure all local, state, and federal regulations for the disposal of investigational drugs are followed[2][3].

Decontamination of Reusable Equipment

For reusable laboratory equipment that has come into contact with this compound, a thorough decontamination procedure is required.

Experimental Protocol for Equipment Decontamination:

  • Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the liposomal formulation.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent.

  • Disinfection: Immerse the equipment in a 10% bleach solution for a minimum of 30 minutes.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Diagram of this compound Disposal Workflow

ImmTher_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_disposal Final Disposal Unused_this compound Unused/Expired this compound Liquid_Waste_Container Labeled Liquid Biohazard Container Unused_this compound->Liquid_Waste_Container Collect Liquid Waste Contaminated_Consumables Contaminated Consumables (Gloves, Pipettes, etc.) Solid_Waste_Container Biohazard Bag/Sharps Container Contaminated_Consumables->Solid_Waste_Container Collect Solid Waste Empty_Vials Empty Vials Empty_Vials->Solid_Waste_Container Incineration Incineration via Licensed Vendor Liquid_Waste_Container->Incineration Secure Storage & Transport Solid_Waste_Container->Incineration Secure Storage & Transport

Caption: Workflow for the safe segregation and disposal of this compound waste.

Logical Flow for Spill Response

Spill_Response_Flow This compound Spill Response Protocol Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel Spill_Occurs->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Decontaminate_Area Decontaminate Area (Detergent, Bleach, Ethanol) Contain_Spill->Decontaminate_Area Dispose_Waste Dispose of Cleanup Materials as Biohazardous Waste Decontaminate_Area->Dispose_Waste Report_Spill Report Spill to Supervisor Dispose_Waste->Report_Spill

Caption: Step-by-step logical flow for responding to an this compound spill.

References

Essential Safety and Handling Protocols for ImmTher

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for the handling of ImmTher based on general principles for mycobacterial cell wall extracts, which are biological response modifiers. As a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this information should be used to supplement, not replace, a thorough risk assessment conducted by the user's institution. All laboratory personnel must be trained in handling biologically active materials and adhere to their institution's specific safety protocols.

This compound, a mycobacterial cell wall extract, is a biologically active substance that can elicit an immune response. While it is not infectious, it should be handled with care to prevent unintended immunological reactions in laboratory personnel and to maintain the integrity of the product. The primary risks associated with handling this compound are inhalation of aerosols, skin contact, and accidental ingestion, which could lead to allergic reactions or other immune responses. Therefore, adherence to appropriate biosafety practices is crucial. For most research applications involving non-pathogenic mycobacterial components, Biosafety Level 2 (BSL-2) practices are recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this substance in a laboratory setting.[1][2][3]

PPE CategoryRecommended EquipmentLevel of Protection and Purpose
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.[3][4]Protects against splashes and aerosols entering the eyes. A face shield offers a broader barrier for the entire face.
Hand Protection Nitrile or latex gloves. Consider double-gloving for certain procedures.[2][3][4]Prevents direct skin contact with the substance. Nitrile gloves are often preferred due to their chemical resistance and reduced risk of latex allergies. Double-gloving provides an extra layer of protection.
Body Protection A dedicated, long-sleeved laboratory coat or gown.[4]Protects skin and personal clothing from contamination. Laboratory coats should be removed before leaving the laboratory area.
Respiratory Protection A surgical mask or, if aerosol generation is likely, a fit-tested N95 respirator.[4][5]A surgical mask can protect against large droplets. An N95 respirator is necessary to protect against inhaling fine aerosols that may be generated during procedures like vortexing or sonicating.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Experimental Protocol: Safe Handling and Reconstitution of this compound

This protocol outlines the steps for safely handling and preparing a solution of this compound from a lyophilized powder, a common form for such biological materials.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free vehicle (e.g., saline, cell culture medium)

  • Personal Protective Equipment (as specified in the table above)

  • Biological Safety Cabinet (BSC), Class II

  • Sterile conical tubes and pipette tips

  • Vortex mixer (if required)

  • Appropriate waste disposal containers

Procedure:

  • Preparation:

    • Don all required PPE before entering the laboratory.

    • Prepare the work surface within a certified Class II Biological Safety Cabinet (BSC) by disinfecting it with an appropriate agent (e.g., 70% ethanol).

    • Gather all necessary materials and place them in the BSC.

  • Reconstitution:

    • Carefully remove the cap from the vial of lyophilized this compound to avoid generating dust.

    • Using a sterile pipette, slowly add the recommended volume of the sterile vehicle to the vial. Direct the liquid down the side of the vial to minimize aerosol formation.

    • Replace the cap and gently swirl the vial to dissolve the powder. If necessary, vortex at a low speed.

    • Visually inspect the solution to ensure complete dissolution.

  • Use in Experiments:

    • All subsequent manipulations of the reconstituted this compound, such as dilutions and additions to cell cultures, should be performed within the BSC.

    • Use sterile techniques throughout the procedure to prevent contamination of the product and the experiment.

  • Post-Procedure:

    • Securely cap all containers of this compound.

    • Decontaminate all surfaces in the BSC.

    • Dispose of all contaminated waste according to the disposal plan outlined below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Logical Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Appropriate PPE b Prepare Biological Safety Cabinet a->b c Reconstitute this compound b->c d Perform Experimental Procedures c->d e Decontaminate Work Surfaces d->e f Dispose of Waste e->f g Doff PPE f->g h Wash Hands g->h

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental release and unintended exposure.

  • Liquid Waste: Unused reconstituted this compound and contaminated liquids should be decontaminated before disposal. This can be achieved by adding a suitable disinfectant, such as a 1:10 dilution of household bleach, and allowing a contact time of at least 30 minutes.[6] After decontamination, the liquid can be poured down a sanitary sewer, followed by flushing with plenty of water.[7]

  • Solid Waste: All solid waste that has come into contact with this compound, including vials, pipette tips, gloves, and lab coats, should be considered biohazardous waste.[6] This waste should be collected in a designated biohazard bag within a rigid, leak-proof container.[6] The container should be clearly labeled with the biohazard symbol.[6] Disposal should be carried out through the institution's biological waste disposal program, which typically involves autoclaving followed by incineration or landfilling.[7][8]

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[9] The full container should be sealed and disposed of through the institutional biohazardous waste stream.[9]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。